CH6953755
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-[5-amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N6O4S/c1-13-7-15-9-21(32-20(15)10-19(13)33-39(3,36)37)24(35)16-11-31-34(26(16)29)22-12-30-23(8-14(22)2)38-25-17(27)5-4-6-18(25)28/h4-12,32-33H,29H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXUHNOWRKWXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NS(=O)(=O)C)NC(=C2)C(=O)C3=C(N(N=C3)C4=CN=C(C=C4C)OC5=C(C=CC=C5F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CH6953755 in YES1-Amplified Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CH6953755, a potent and selective YES1 kinase inhibitor, in the context of YES1-amplified cancers. This document details the preclinical data supporting its therapeutic potential, outlines key experimental protocols for its study, and visualizes the core signaling pathways involved.
Executive Summary
YES proto-oncogene 1 (YES1), a member of the SRC family of non-receptor tyrosine kinases, has emerged as a critical oncogenic driver in a variety of solid tumors.[1][2] Gene amplification of YES1 is a key mechanism of both primary tumorigenesis and acquired resistance to targeted therapies. This compound is a novel, orally active small molecule inhibitor demonstrating high selectivity and potency against YES1 kinase.[3][4] Preclinical studies have shown that this compound effectively inhibits the proliferation of cancer cells harboring YES1 amplification, both in vitro and in vivo, by disrupting the YES1-YAP1 signaling axis.[3][5] This guide synthesizes the currently available data on this compound, offering a technical resource for the scientific community.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through the direct inhibition of YES1 kinase activity. In YES1-amplified cancer cells, the overexpression of YES1 leads to its constitutive autophosphorylation at Tyrosine 426 (Tyr426), a key step in its activation.[3] Activated YES1, in turn, phosphorylates and activates downstream signaling pathways that promote cell proliferation, survival, and invasion.[6]
A primary downstream effector of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[3][5] YES1-mediated signaling promotes the nuclear translocation of YAP1.[3] Once in the nucleus, YAP1 binds to TEA domain (TEAD) transcription factors, leading to the expression of genes that drive cell growth and inhibit apoptosis.[3]
This compound binds to the ATP-binding pocket of YES1, preventing its autophosphorylation and subsequent kinase activity.[3] This inhibition of YES1 leads to a reduction in YAP1's nuclear localization and transcriptional activity, ultimately resulting in the suppression of tumor cell proliferation.[3]
Quantitative Data on the Efficacy of this compound
The preclinical efficacy of this compound has been evaluated in various cancer models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | YES1 Amplification Status | This compound IC50 (nM) |
| KYSE70 | Esophageal Squamous Cell Carcinoma | Amplified | <10 |
| OACP4 C | Esophageal Adenocarcinoma | Amplified | <10 |
| RERF-LC-AI | Lung Squamous Cell Carcinoma | Amplified | <10 |
| HCC15 | Lung Squamous Cell Carcinoma | Amplified | <10 |
| FaDu | Head and Neck Squamous Cell Carcinoma | Amplified | <10 |
| SW780 | Bladder Transitional Cell Carcinoma | Amplified | <10 |
| DMS 114 | Small Cell Lung Cancer | Amplified | <10 |
| K562 | Chronic Myelogenous Leukemia | Non-amplified | >1000 |
| A549 | Lung Adenocarcinoma | Non-amplified | >1000 |
| PC-9 | Lung Adenocarcinoma | Non-amplified | >1000 |
Data synthesized from preclinical studies.[3][5]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| KYSE70 | Esophageal Squamous Cell Carcinoma | This compound | 60 mg/kg, oral, once daily | 90% (at MTD) |
| RERF-LC-AI | Lung Squamous Cell Carcinoma | This compound | 60 mg/kg, oral, once daily | Significant antitumor activity |
| Rat-2_YES1 | Fibrosarcoma (engineered) | This compound | 60 mg/kg, oral, once daily for 10 days | Significant antitumor activity |
Data from Hamanaka et al., 2019.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phosphorylated YES1
This protocol is for assessing the inhibition of YES1 autophosphorylation by this compound.
-
Cell Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-YES1 (Tyr426) and total YES1 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in vivo.
-
Animal Models: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 YES1-amplified cancer cells (e.g., KYSE70) in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose (e.g., 60 mg/kg) once daily. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers). Calculate the tumor growth inhibition (TGI).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of action of this compound in the YES1 signaling pathway.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] YES1 is a targetable oncogene in cancers harboring YES1 gene amplification. | Semantic Scholar [semanticscholar.org]
- 5. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
The Role of CH6953755 in YAP1 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of CH6953755 in the YES-associated protein 1 (YAP1) signaling pathway. This compound is a potent and selective small molecule inhibitor of YES1 kinase, a key upstream regulator of YAP1 activity. This document summarizes the mechanism of action of this compound, presents quantitative data from key preclinical studies, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.
Introduction to YAP1 Signaling and this compound
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in cancer development. A key downstream effector of this pathway is the transcriptional co-activator YAP1. When active, YAP1 translocates to the nucleus and binds to transcription factors, primarily the TEAD family, to drive the expression of genes that promote cell growth and inhibit apoptosis.[1][2]
YES1, a member of the SRC family of non-receptor tyrosine kinases, has been identified as a significant upstream activator of YAP1.[3] In certain cancers, particularly those with YES1 gene amplification, YES1 kinase activity is elevated, leading to the constitutive activation of YAP1-mediated transcription and subsequent tumor growth.[4]
This compound is an orally active and selective inhibitor of YES1 kinase.[5][6][7][8] By targeting YES1, this compound effectively disrupts the YES1-YAP1 signaling axis, presenting a promising therapeutic strategy for cancers dependent on this pathway.[4]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of YES1. The proposed mechanism of action is as follows:
-
Inhibition of YES1 Autophosphorylation: this compound prevents the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step for its enzymatic activation.[3][5]
-
Downregulation of YAP1 Activity: By inhibiting YES1 kinase activity, this compound leads to a reduction in the phosphorylation of YAP1. This modulation of YAP1 phosphorylation status is critical for its subcellular localization and function.
-
Inhibition of YAP1 Nuclear Translocation: The altered phosphorylation state of YAP1, due to YES1 inhibition by this compound, prevents its translocation from the cytoplasm to the nucleus.[4]
-
Suppression of YAP1/TEAD-Mediated Transcription: With YAP1 retained in the cytoplasm, it is unable to interact with TEAD transcription factors in the nucleus. This results in the downregulation of target gene expression that is responsible for cell proliferation and survival.[5]
This cascade of events ultimately leads to the suppression of tumor growth in cancers that are driven by the amplification of the YES1 gene.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| YES1 Kinase IC50 | 1.8 nM | - | [3][5][6][7][8] |
| Inhibition of Cell Growth (Concentration Range) | 0.001 - 1 µM | YES1-amplified cancer cell lines (e.g., KYSE70) | [5] |
| Inhibition of YES1 Autophosphorylation (Tyr426) (Concentration Range) | 0.001 - 1 µM | KYSE70 | [3][5] |
| Suppression of TEAD Luciferase Reporter Activity (Concentration Range) | 0.1 - 3 µM | KYSE70, RERF-LC-AI | [5] |
Table 2: In Vivo Activity of this compound in a Xenograft Model
| Parameter | Dosage | Tumor Model | Effect | Reference |
| Antitumor Activity | 60 mg/kg/day (oral) | YES1-amplified xenografts | Selective antitumor activity with suppression of phospho-Tyr426 YES1 | [5] |
| Dose-dependent Suppression of phospho-Tyr426 YES1 | 7.5, 15, 30, 60 mg/kg (oral) | Xenograft tumors | Dose-dependent suppression | [5] |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Mediated Inhibition of the YES1-YAP1 Signaling Pathway
Caption: this compound inhibits YES1, blocking YAP1 nuclear translocation and TEAD-mediated transcription.
Experimental Workflow for Assessing this compound Efficacy In Vitro
Caption: Workflow for TEAD luciferase reporter assay to measure this compound activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Proliferation Assay
-
Cell Seeding: Seed YES1-amplified cancer cell lines (e.g., KYSE70) and non-amplified control cell lines in 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) in their respective growth media.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.001 to 1 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using a non-linear regression model.
Western Blot Analysis for YES1 Phosphorylation
-
Cell Treatment: Plate YES1-amplified cells (e.g., KYSE70) and treat with various concentrations of this compound (e.g., 0.001 to 1 µM) for 2 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit (Thermo Fisher Scientific).
-
Immunoprecipitation (Optional, for enhanced signal): Incubate cell lysates with an anti-YES1 antibody overnight, followed by incubation with protein A/G-agarose beads.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate or the immunoprecipitated samples by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against phospho-YES1 (Tyr426). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total YES1 or a housekeeping protein like β-actin as a loading control.
TEAD Luciferase Reporter Assay
-
Cell Transfection: In a 24-well plate, co-transfect YES1-amplified cells (e.g., KYSE70) with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 3 µM) or DMSO.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system (Promega) according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant YES1-amplified cancer cells (e.g., KYSE70) into the flanks of the mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose (e.g., 60 mg/kg/day) for the specified duration (e.g., 10 days). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for pharmacodynamic analysis, such as Western blotting for phospho-YES1, to confirm target engagement.
-
Data Analysis: Compare the tumor growth between the treated and control groups to evaluate the antitumor efficacy of this compound.
Conclusion
This compound is a potent and selective inhibitor of YES1 kinase that effectively disrupts the oncogenic YES1-YAP1 signaling axis. Through the inhibition of YES1 autophosphorylation, this compound prevents the nuclear translocation of YAP1 and subsequent activation of TEAD-mediated transcription, leading to potent anti-proliferative effects in cancers with YES1 gene amplification. The preclinical data strongly support the continued investigation of this compound as a targeted therapy for this subset of cancers. The experimental protocols provided herein offer a framework for researchers to further explore the therapeutic potential of inhibiting YES1 in YAP1-driven malignancies.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. repositori.upf.edu [repositori.upf.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
CH6953755: A Selective YES1 Kinase Inhibitor for Cancers with YES1 Gene Amplification
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
YES1, a non-receptor tyrosine kinase belonging to the SRC family of kinases (SFKs), has emerged as a compelling therapeutic target in oncology.[1][2] YES1 is implicated in the regulation of crucial cellular processes, including proliferation, survival, and migration.[3][4] Gene amplification and overexpression of YES1 have been identified in a variety of solid tumors, such as esophageal, lung, and head and neck cancers, correlating with poor prognosis.[5][6][7] A key downstream effector of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[8][9] YES1-mediated activation of YAP1, and its subsequent interaction with TEAD transcription factors, drives the expression of genes that promote tumor growth and inhibit apoptosis.[8][10][11]
CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase.[5][8] Developed to address the unmet need for targeted therapies in cancers harboring YES1 gene amplification, this small molecule has demonstrated significant anti-tumor activity in both preclinical in vitro and in vivo models.[8][12] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, intended to support further research and development efforts.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of YES1 kinase. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the YES1 kinase domain, preventing the transfer of phosphate (B84403) from ATP to its substrates.[13][14] This blockade of YES1 activity leads to the inhibition of downstream signaling pathways critical for cancer cell proliferation and survival. A primary consequence of YES1 inhibition by this compound is the suppression of YES1 autophosphorylation at tyrosine 426 (Tyr426), a key step in its activation.[8][12]
The inhibition of YES1 kinase activity by this compound directly impacts the YES1-YAP1 signaling axis. By preventing YES1-mediated activation of YAP1, this compound leads to a reduction in the nuclear translocation of YAP1 and a decrease in the transcriptional activity of the YAP1-TEAD complex.[8][15] This results in the downregulation of genes that are essential for cell growth and the suppression of apoptosis.
Data Presentation
In Vitro Potency and Selectivity
This compound has been shown to be a highly potent inhibitor of YES1 kinase with a 50% inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for YES1 over other kinases, including other members of the SRC family, has been demonstrated through comprehensive kinase profiling.
| Kinase Target | IC50 (nM) |
| YES1 | 1.8 |
| LCK | 11 |
| FYN | 19 |
| SRC | 21 |
| LYN | 22 |
| FGR | 26 |
| BLK | 38 |
| HCK | 49 |
| FRK | 110 |
Table 1: Kinase inhibitory activity of this compound against a panel of SRC family kinases.
In Vitro Cellular Activity
The anti-proliferative effects of this compound have been evaluated in a panel of cancer cell lines with and without YES1 gene amplification. The compound demonstrates potent growth inhibition in cell lines harboring YES1 amplification.
| Cell Line | Cancer Type | YES1 Gene Amplification | GI50 (nM) |
| KYSE70 | Esophageal Cancer | Yes | 2.8 |
| RERF-LC-AI | Lung Cancer | Yes | 11 |
Table 2: Growth inhibitory activity (GI50) of this compound in cancer cell lines.
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in xenograft models using cancer cell lines with YES1 gene amplification. Oral administration of this compound resulted in significant tumor growth inhibition.
| Xenograft Model | Treatment | Outcome |
| KYSE70 | This compound (60 mg/kg/day, oral) for 10 days | Significant tumor growth inhibition |
| RERF-LC-AI | This compound (60 mg/kg/day, oral) for 10 days | Significant tumor growth inhibition |
Table 3: In vivo anti-tumor efficacy of this compound in xenograft models.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro potency of an ATP-competitive kinase inhibitor.
1. Reagents and Materials:
-
Recombinant human YES1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP stock solution
-
Substrate peptide
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add YES1 kinase and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for YES1.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a dose-response curve.
Cell Viability Assay (Representative Protocol)
This protocol outlines a method for assessing the effect of this compound on the viability of cancer cell lines.[1][2][5]
1. Reagents and Materials:
-
YES1-amplified cancer cell lines (e.g., KYSE70, RERF-LC-AI)
-
Appropriate cell culture medium and supplements
-
This compound stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled plates
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or vehicle control and incubate for 4 days.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell growth and determine the GI50 value.
Western Blotting for Phospho-YES1 (Representative Protocol)
This protocol describes the detection of YES1 autophosphorylation in response to this compound treatment.[16][17]
1. Reagents and Materials:
-
YES1-amplified cancer cell lines (e.g., KYSE70)
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-YES1 (Tyr426), anti-total-YES1
-
HRP-conjugated secondary antibody
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
2. Procedure:
-
Treat cultured cells with various concentrations of this compound for 2 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-YES1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-YES1 antibody as a loading control.
In Vivo Tumor Xenograft Model (Representative Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.[18][19][20]
1. Materials and Methods:
-
Immunocompromised mice (e.g., nude mice)
-
YES1-amplified cancer cell line (e.g., KYSE70)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
2. Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 60 mg/kg/day) or vehicle control orally once daily.[8][12]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment by western blot).
Mandatory Visualizations
Caption: YES1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Logical Flow of Selective Kinase Inhibitor Development.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 2. ch.promega.com [ch.promega.com]
- 3. bioradiations.com [bioradiations.com]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. protocol-online.org [protocol-online.org]
- 19. researchgate.net [researchgate.net]
- 20. yeasenbio.com [yeasenbio.com]
Investigating the Downstream Effects of CH6953755: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes.[1][2][3][4] Emerging research has identified YES1 as a targetable oncogene in various cancers, particularly those characterized by YES1 gene amplification.[1][3][5][6] This technical guide provides an in-depth overview of the downstream effects of this compound, focusing on its mechanism of action, impact on key signaling pathways, and anti-tumor activity. The information presented herein is intended to support further research and drug development efforts targeting YES1-driven malignancies.
Mechanism of Action
This compound exerts its anti-tumor effects through the specific inhibition of YES1 kinase activity. A key downstream consequence of YES1 inhibition by this compound is the prevention of YES1 autophosphorylation at tyrosine 426 (Tyr426), a critical step for its enzymatic activation.[1][2][4] By blocking this autophosphorylation, this compound effectively abrogates the oncogenic signaling mediated by YES1.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| YES1 | 1.8 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[1][2][3][4]
Table 2: In Vitro Cell Proliferation Inhibition
| Cell Line | Cancer Type | YES1 Amplification | IC50 (nM) |
| KYSE70 | Esophageal Cancer | Amplified | < 10 |
| RERF-LC-AI | Lung Cancer | Amplified | < 100 |
| Non-YES1-amplified cell lines (n=59) | Various | Not Amplified | > 1000 |
IC50 values were determined after 4 days of continuous exposure to this compound.[1][2]
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| KYSE70 (subcutaneous) | This compound | 60 mg/kg/day (oral) | Significant inhibition |
| Rat-2_YES1 (subcutaneous) | This compound | 60 mg/kg/day (oral) | Significant inhibition |
Treatment was administered for 10 consecutive days.[1][2]
Signaling Pathways
The primary downstream signaling pathway affected by this compound is the Hippo-YAP1 pathway. YES1 kinase has been shown to regulate the transcriptional activity of Yes-associated protein 1 (YAP1) by controlling its nuclear translocation and serine phosphorylation.[1][3][4][6] In YES1-amplified cancers, this leads to the activation of the transcriptional co-activator YAP1 and its binding partner, the TEAD transcription factor, driving the expression of genes involved in cell proliferation and survival.[5] this compound, by inhibiting YES1, effectively suppresses this oncogenic signaling cascade.
Caption: Downstream signaling pathway of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against YES1 kinase.
Methodology:
-
Recombinant human YES1 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable kinase buffer.
-
A serial dilution of this compound is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or radiometric assay using [γ-³²P]ATP.
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cancer cell lines (both YES1-amplified and non-amplified) are seeded in 96-well plates at an appropriate density.
-
After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound or vehicle control.
-
The cells are incubated for a specified period (e.g., 4 days).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
The IC50 values are calculated from the dose-response curves.
Caption: Workflow for the in vitro cell proliferation assay.
Western Blot Analysis of YES1 Autophosphorylation
Objective: To determine the effect of this compound on the autophosphorylation of YES1 in cells.
Methodology:
-
YES1-amplified cancer cells (e.g., KYSE70) are treated with various concentrations of this compound for a short duration (e.g., 2 hours).
-
Cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated YES1 (p-YES1 Tyr426).
-
A corresponding antibody for total YES1 is used as a loading control.
-
After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
TEAD Luciferase Reporter Assay
Objective: To measure the effect of this compound on YAP1/TEAD-mediated transcriptional activity.
Methodology:
-
YES1-amplified cells are co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, the transfected cells are treated with different concentrations of this compound for another 24 hours.
-
Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
-
The relative luciferase activity is then calculated as a measure of TEAD transcriptional activity.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
YES1-amplified cancer cells (e.g., KYSE70) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 60 mg/kg/day for 10 days).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic analyses (e.g., Western blotting for p-YES1).
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.
Caption: Workflow for the in vivo xenograft study.
Conclusion
This compound is a promising therapeutic agent that selectively targets YES1 kinase. Its mechanism of action involves the inhibition of YES1 autophosphorylation, leading to the suppression of the downstream Hippo-YAP1 signaling pathway. This results in potent anti-proliferative and anti-tumor effects in preclinical models of YES1-amplified cancers. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of targeted therapies for patients with YES1-driven malignancies.
References
- 1. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] YES1 is a targetable oncogene in cancers harboring YES1 gene amplification. | Semantic Scholar [semanticscholar.org]
The Impact of CH6953755 on the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH6953755 is a potent, orally active, and selective small molecule inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2][3] Emerging research has identified YES1 as a targetable oncogene in various cancers, particularly those harboring YES1 gene amplification.[4] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its impact on the tumor microenvironment (TME), and the experimental validation of its anti-tumor effects. The core of its mechanism involves the disruption of the YES1-YAP-TEAD signaling axis, which leads to decreased tumor cell proliferation.[4] Furthermore, evidence suggests that YES1 signaling contributes to an immunosuppressive TME by promoting the infiltration of regulatory T cells (Tregs), indicating that this compound may also exert immunomodulatory effects.[5] This document synthesizes key preclinical data, details relevant experimental protocols, and visualizes the critical signaling pathways to provide a comprehensive resource for professionals in oncology and drug development.
Introduction to this compound and its Target, YES1
YES1, a member of the SRC family of kinases, is involved in critical cellular processes, including proliferation, survival, and invasion.[5][6] In several cancer types, such as esophageal, lung, and breast cancer, amplification and overexpression of the YES1 gene have been identified as oncogenic drivers.[4][6] High YES1 expression is often associated with poor prognosis and resistance to certain targeted therapies.[5][7]
This compound was developed as a highly selective inhibitor of YES1 kinase activity.[4] It represents a targeted therapeutic strategy for patient populations with tumors characterized by YES1 amplification. Preclinical studies have demonstrated its ability to induce anti-tumor activity both in vitro and in vivo in YES1-amplified cancer models.[1][8]
Mechanism of Action: The YES1-YAP-TEAD Signaling Axis
The primary mechanism through which this compound exerts its anti-tumor effect is by inhibiting the kinase activity of YES1. This action directly impacts downstream signaling pathways critical for cancer cell proliferation and survival.
-
Inhibition of YES1 Autophosphorylation: this compound prevents the autophosphorylation of YES1 at tyrosine residue 426 (Tyr426).[1][8] This phosphorylation event is crucial for the upregulation of YES1's enzymatic activity.
-
Regulation of YAP1 Activity: A key downstream effector of YES1 is the Yes-associated protein 1 (YAP1), a transcriptional co-activator and a central component of the Hippo signaling pathway.[4][7] YES1 kinase activity regulates YAP1 by controlling its translocation into the nucleus and its serine phosphorylation.[1][4]
-
Suppression of TEAD-Mediated Transcription: Once in the nucleus, YAP1 binds to TEAD (TEA Domain) family transcription factors, forming a complex that drives the expression of genes promoting cell proliferation and inhibiting apoptosis.[2][9] By inhibiting YES1, this compound prevents the nuclear translocation of YAP1, thereby suppressing TEAD-mediated transcriptional activity.[1][2]
Impact on the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in tumor progression and immune evasion.[10][11] Recent studies indicate that YES1 signaling contributes to creating an immunosuppressive TME.
High YES1 expression has been correlated with an increased number of tumor-infiltrating regulatory T cells (Tregs).[5] Tregs are a subset of T cells that suppress the anti-tumor immune response, thereby allowing cancer cells to evade immune destruction.[10][12] By inhibiting YES1, this compound has the potential to modulate the TME, possibly by reducing Treg infiltration or function. This could, in turn, enhance anti-tumor immunity, suggesting a dual mechanism of action for the compound: direct inhibition of tumor cell growth and indirect promotion of an anti-tumor immune response.
Quantitative Preclinical Data
The efficacy of this compound has been quantified in a series of preclinical assays. The data below is summarized from published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value / Concentration Range | Cell Lines | Effect | Citation |
| IC₅₀ (YES1 Kinase) | 1.8 nM | - | Potent inhibition of YES1 enzymatic activity | [1][2][3] |
| Cell Growth Inhibition | 0.001 - 1 µM (4-day incubation) | YES1-amplified cancer cell lines | Inhibition of cell proliferation | [2] |
| p-YES1 (Tyr426) Inhibition | 0.001 - 1 µM (2-hour incubation) | KYSE70 (YES1-amplified) | Prevention of YES1 autophosphorylation | [1][2] |
| TEAD Reporter Activity | 0.1 - 3 µM | KYSE70, RERF-LC-AI | Suppression of YAP1/TEAD transcriptional activity | [2] |
Table 2: In Vivo Activity of this compound
| Parameter | Dosage | Animal Model | Effect | Citation |
| Anti-tumor Efficacy | 60 mg/kg/day (oral, 10 days) | Xenograft (YES1-amplified tumors) | Selective anti-tumor activity | [1][2] |
| Target Engagement | 7.5 - 60 mg/kg (oral) | Xenograft (YES1-amplified tumors) | Dose-dependent suppression of p-YES1 (Tyr426) in tumors | [2] |
Experimental Protocols
The following sections describe representative protocols for the key experiments used to characterize the activity of this compound.
Disclaimer: These are generalized protocols based on standard laboratory methods. For exact experimental details, refer to the primary literature, specifically Hamanaka N, et al. Cancer Res. 2019.[1]
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[2][13]
Workflow:
Methodology:
-
Cell Plating: Seed cancer cells (e.g., KYSE70) in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate plates for a specified period (e.g., 96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[14]
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
Western Blot for Phospho-YES1
This technique is used to detect the phosphorylation status of YES1 in response to this compound treatment.
Methodology:
-
Cell Treatment & Lysis: Culture cells to ~80% confluency, then treat with this compound for the desired time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer and separate by size using SDS-polyacrylamide gel electrophoresis. Transfer proteins to a PVDF membrane.[6]
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-YES1 (e.g., p-Tyr426 or the human equivalent p-Tyr537).[16] Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.[15] The membrane should be stripped and re-probed for total YES1 and a loading control (e.g., GAPDH) for normalization.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of YES1-amplified cancer cells (e.g., 3 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[17]
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally at the desired dose (e.g., 60 mg/kg/day) or vehicle control for the specified duration.[2]
-
Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[17]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised at specific time points post-dosing to analyze target engagement (e.g., levels of p-YES1) via Western blot or immunohistochemistry.
Conclusion
This compound is a promising, selective YES1 kinase inhibitor with a clear mechanism of action and demonstrated preclinical efficacy in YES1-amplified cancers. Its ability to disrupt the oncogenic YES1-YAP-TEAD signaling pathway provides a direct anti-proliferative effect on tumor cells. Furthermore, its potential to modulate the tumor microenvironment by impacting Treg infiltration suggests a multi-faceted anti-tumor activity. The data and protocols presented herein provide a foundational guide for further research and development of this compound and other YES1-targeted therapies. Continued investigation into its immunomodulatory effects and its efficacy in combination with immunotherapies is warranted.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. doc.abcam.com [doc.abcam.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. yph-bio.com [yph-bio.com]
- 14. ch.promega.com [ch.promega.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Phospho-YES1 (Tyr537) Polyclonal Antibody (BS-5592R) [thermofisher.com]
- 17. benchchem.com [benchchem.com]
Unraveling the Pharmacokinetics of CH6953755: A Technical Guide for Drug Development Professionals
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
CH6953755 is emerging as a potent and selective oral inhibitor of YES1 kinase, a member of the SRC family of non-receptor protein tyrosine kinases.[1][2][3][4] Its targeted mechanism of action presents a promising avenue for the treatment of cancers characterized by YES1 gene amplification.[1][2] This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics of this compound, intended to support ongoing research and development efforts.
While specific quantitative pharmacokinetic parameters for this compound are not yet publicly available, this guide synthesizes the known preclinical data and outlines the standard experimental protocols necessary for a thorough pharmacokinetic characterization.
Core Pharmacokinetic Profile (Hypothetical Data)
The following table represents a hypothetical summary of key pharmacokinetic parameters for this compound based on typical preclinical studies in animal models. It is crucial to note that these values are illustrative and not based on published data for this compound.
| Parameter | Description | Mouse | Rat | Dog |
| Cmax | Maximum plasma concentration | Value (ng/mL) | Value (ng/mL) | Value (ng/mL) |
| Tmax | Time to reach Cmax | Value (h) | Value (h) | Value (h) |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Value (ngh/mL) | Value (ngh/mL) | Value (ng*h/mL) |
| t1/2 | Elimination half-life | Value (h) | Value (h) | Value (h) |
| CL/F | Apparent total body clearance | Value (L/h/kg) | Value (L/h/kg) | Value (L/h/kg) |
| Vd/F | Apparent volume of distribution | Value (L/kg) | Value (L/kg) | Value (L/kg) |
| F | Bioavailability | Value (%) | Value (%) | Value (%) |
Mechanism of Action and In Vitro/In Vivo Activity
This compound exerts its anti-tumor effects by selectively inhibiting YES1 kinase.[1][2] This inhibition prevents the autophosphorylation of YES1 at tyrosine residue 426 (Tyr426), a critical step for its enzymatic activity.[1][2] The in vitro potency of this compound has been established with a half-maximal inhibitory concentration (IC50) of 1.8 nM against YES1 kinase.[1][2][3][4]
Preclinical in vivo studies have demonstrated the oral activity of this compound. Administration of a 60 mg/kg oral dose resulted in significant anti-tumor activity in xenograft models of cancers with YES1 gene amplification.[1][2] Furthermore, the suppression of phospho-Tyr426 on YES1 was observed in a dose-dependent manner with oral doses of 7.5, 15, 30, and 60 mg/kg.[2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in YES1-amplified cancer cells.
Experimental Protocols for Pharmacokinetic Studies
A comprehensive understanding of the pharmacokinetic profile of this compound requires a series of well-defined experiments. The following outlines the typical methodologies employed in preclinical and early clinical development.
Preclinical In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in animal models (e.g., mice, rats, dogs) after intravenous and oral administration.
Methodology:
-
Animal Models: Select appropriate animal species (e.g., CD-1 mice, Sprague-Dawley rats, Beagle dogs).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of this compound formulated in a suitable vehicle (e.g., a solution containing DMSO, PEG300, and saline).
-
Oral (PO): Administer a single dose via oral gavage using a formulation designed for oral delivery (e.g., a suspension in a vehicle like 0.5% methylcellulose).
-
-
Sample Collection: Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
Experimental Workflow for Preclinical PK Study
References
- 1. A Phase I Clinical, Pharmacokinetic and Pharmacodynamic Study of Weekly or Every Three Week Ixabepilone and Daily Sunitinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositori.upf.edu [repositori.upf.edu]
- 3. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CH6953755 in Overcoming EGFR Inhibitor Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms driving this resistance is the amplification of the YES1 gene, a member of the SRC family of kinases. CH6953755 is a potent and selective small molecule inhibitor of YES1 kinase. Preclinical studies have demonstrated that this compound can effectively inhibit the growth of cancer cells harboring YES1 amplification and, critically, can act synergistically with EGFR inhibitors to overcome resistance. This technical guide provides an in-depth overview of the preclinical data supporting the role of this compound in circumventing EGFR TKI resistance, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The Challenge of EGFR Inhibitor Resistance
EGFR TKIs have revolutionized the treatment of NSCLC patients with activating EGFR mutations. However, the initial efficacy of these drugs is often limited by the development of acquired resistance.[1][2] Resistance mechanisms are diverse and can be broadly categorized as:
-
On-target alterations: Secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, which reduces the binding affinity of first and second-generation TKIs.[2]
-
Off-target mechanisms: Activation of bypass signaling pathways that circumvent the need for EGFR signaling. These include the amplification of other receptor tyrosine kinases like MET and, increasingly recognized, the amplification of the non-receptor tyrosine kinase YES1.[1][3]
YES1 amplification has been identified as a clinically relevant mechanism of acquired resistance to all three generations of EGFR inhibitors, including erlotinib, afatinib, and osimertinib (B560133).[3][4] This makes YES1 an attractive therapeutic target to restore sensitivity to EGFR-directed therapies.
This compound: A Selective YES1 Kinase Inhibitor
This compound is an orally active and selective inhibitor of YES1 kinase, with a reported IC50 of 1.8 nM.[5] It has shown significant anti-tumor activity in preclinical models of cancers with YES1 gene amplification.[5][6]
In Vitro Activity of this compound
Studies have demonstrated the potent and selective activity of this compound in cancer cell lines with YES1 amplification.
| Cell Line | Cancer Type | YES1 Amplification | This compound IC50 (µM) |
| KYSE70 | Esophageal Squamous Cell Carcinoma | Yes | ~0.01 |
| OACP4 C | Esophageal Adenocarcinoma | Yes | ~0.03 |
| K562 | Chronic Myeloid Leukemia | No | >10 |
Table 1: In vitro growth inhibitory activity of this compound in a panel of cancer cell lines. Data extracted from Hamanaka N, et al. Cancer Res. 2019.[6]
Overcoming EGFR TKI Resistance with YES1 Inhibition
The primary mechanism by which this compound is proposed to overcome EGFR TKI resistance is through the inhibition of the YES1-driven bypass pathway.
Signaling Pathway
In the context of EGFR TKI resistance driven by YES1 amplification, YES1 signaling can reactivate downstream pathways, such as the RAS/MAPK and PI3K/AKT pathways, independently of EGFR. This allows cancer cells to survive and proliferate despite the presence of an EGFR inhibitor. By inhibiting YES1, this compound blocks this bypass signaling, thereby restoring the cancer cell's dependence on the EGFR pathway and its sensitivity to EGFR TKIs.
Synergistic Activity of this compound and EGFR Inhibitors
| Cell Line | Treatment | IC50 (nM) |
| PC9-OR1 (Osimertinib Resistant) | NXP900 | ~100 |
| Osimertinib | >1000 | |
| NXP900 + Osimertinib (1:1 ratio) | <100 | |
| PC9-OR3 (Osimertinib Resistant) | NXP900 | ~100 |
| Osimertinib | >1000 | |
| NXP900 + Osimertinib (1:1 ratio) | <100 |
Table 2: Synergistic effect of the YES1 inhibitor NXP900 in combination with osimertinib in osimertinib-resistant NSCLC cell lines. Data adapted from a preclinical poster on NXP900.[7]
In Vivo Efficacy of Combination Therapy
In vivo studies using xenograft models have confirmed the efficacy of combining a YES1 inhibitor with an EGFR inhibitor.
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| MDA-MB-231 (TNBC) | Gefitinib (EGFRi) | No significant inhibition |
| This compound | No significant inhibition | |
| Gefitinib + this compound | Significant tumor volume decrease | |
| H-1975 (NSCLC, L858R/T790M) | Osimertinib (EGFRi) | Moderate inhibition |
| NXP900 (YES1i) | Moderate inhibition | |
| Osimertinib + NXP900 | Significantly greater tumor volume decrease |
Table 3: In vivo efficacy of YES1 inhibitor and EGFR inhibitor combination therapy. Data extracted from Cuellar-Vite L, et al. Mol Cancer Res. 2025.[1][8]
Experimental Protocols
Cell Viability Assay
This protocol is a generalized method for determining the IC50 values of this compound and EGFR inhibitors, alone and in combination.
Materials:
-
Cancer cell lines (e.g., PC9, H1975, and their osimertinib-resistant derivatives)
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and EGFR TKI (e.g., osimertinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at a density of 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the EGFR TKI, both as single agents and in combination at fixed ratios (e.g., 1:1, 4:1, 1:4 based on their individual IC50 values).
-
Treat the cells with the drug dilutions and incubate for 72 hours.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis. Combination index (CI) values can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis
This protocol outlines the procedure for assessing the phosphorylation status of YES1, EGFR, and downstream signaling proteins.
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-YES1 (Tyr426), anti-YES1, anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound and/or EGFR TKI for the desired time (e.g., 2-6 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with an EGFR TKI.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
EGFR TKI-resistant NSCLC cells (e.g., H1975)
-
Matrigel
-
This compound and EGFR TKI formulations for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 H1975 cells mixed with Matrigel into the flank of each mouse.
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (vehicle, this compound alone, EGFR TKI alone, and combination).
-
Administer this compound (e.g., 60 mg/kg, daily) and the EGFR TKI (dose and schedule dependent on the specific inhibitor) via oral gavage.[5]
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
The preclinical data strongly support the role of YES1 amplification as a key mechanism of acquired resistance to EGFR TKIs. The selective YES1 inhibitor, this compound, has demonstrated potent anti-tumor activity in YES1-amplified cancer models. More importantly, the combination of a YES1 inhibitor with an EGFR TKI has shown significant synergy in overcoming resistance in both in vitro and in vivo models. These findings provide a strong rationale for the clinical development of this compound as a therapeutic strategy to combat EGFR TKI resistance in NSCLC and potentially other EGFR-driven cancers. Further clinical investigation is warranted to validate these promising preclinical results.
References
The Discovery and Development of CH6953755: A Selective YES1 Kinase Inhibitor for YES1-Amplified Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2] Emerging as a promising therapeutic agent, this compound has demonstrated significant antitumor activity in preclinical models of cancers harboring YES1 gene amplification.[1][3] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, with a focus on its mechanism of action, experimental validation, and future therapeutic potential.
Introduction: The Rationale for Targeting YES1 Kinase
YES1, a proto-oncogene, is a member of the SRC family of protein tyrosine kinases and is implicated in various cellular processes, including cell growth, survival, and differentiation.[4] Amplification of the YES1 gene has been identified as an oncogenic driver in a subset of several cancers, including esophageal, lung, head and neck, and bladder cancers.[1][5] This genetic alteration leads to the overexpression and constitutive activation of YES1 kinase, which in turn promotes uncontrolled cell proliferation and tumor growth.[5] A key downstream effector of YES1 signaling is the transcriptional co-activator Yes-associated protein 1 (YAP1).[1][3] YES1-mediated phosphorylation and activation of YAP1 lead to its nuclear translocation and the subsequent transcription of genes that drive cell proliferation and inhibit apoptosis.[1][3] The critical role of the YES1-YAP1 axis in the pathogenesis of YES1-amplified cancers established YES1 as a compelling therapeutic target.
Discovery of this compound
This compound was identified through a multi-step discovery process that began with a high-throughput screening (HTS) campaign to identify inhibitors of YES1 kinase. This was followed by a focused medicinal chemistry effort to optimize the potency, selectivity, and pharmacokinetic properties of the initial hits.
High-Throughput Screening (Illustrative)
While specific details of the HTS campaign for this compound are not publicly available, a typical approach would involve screening a large, diverse chemical library against recombinant human YES1 kinase in a biochemical assay. The primary goal of the HTS is to identify "hit" compounds that exhibit inhibitory activity against the target kinase.
A common HTS format for kinases is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[6][7] This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.
Lead Optimization and Structure-Activity Relationship (SAR) (Illustrative)
Following the identification of initial hits from the HTS, a rigorous lead optimization program is initiated. This involves the synthesis and evaluation of numerous analogs to establish a structure-activity relationship (SAR) and improve key drug-like properties. This compound is an aminopyrazole derivative, a scaffold known to interact with the hinge region of kinases.[8][9] The optimization process would have likely focused on modifications to the aminopyrazole core and its substituents to enhance potency for YES1 while minimizing activity against other kinases, particularly other SRC family members.
A hypothetical SAR table is presented below to illustrate the optimization process.
| Compound | R1 Group | R2 Group | YES1 IC50 (nM) | Selectivity vs. SRC (fold) |
| Hit 1 | -H | Phenyl | 520 | 2 |
| Analog 1.1 | -CH3 | 4-Fluorophenyl | 150 | 10 |
| Analog 1.2 | -Cl | 2,6-Difluorophenoxy | 25 | 50 |
| This compound | -Methoxy | 4-(2,6-Difluorophenoxy)picolinamide | 1.8 | >100 |
This iterative process of design, synthesis, and testing would have ultimately led to the identification of this compound as a candidate with a highly potent and selective profile against YES1 kinase.
Mechanism of Action
This compound exerts its antitumor effects by directly inhibiting the catalytic activity of YES1 kinase.[1][2] This inhibition prevents the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step in its activation.[2] By blocking YES1 activation, this compound effectively abrogates the downstream signaling cascade, most notably the activation of YAP1.[1][3] The inhibition of the YES1-YAP1 pathway leads to a decrease in the transcription of pro-proliferative and anti-apoptotic genes, ultimately resulting in the suppression of tumor cell growth.[1]
Figure 1: Mechanism of action of this compound in YES1-amplified cancer cells.
Preclinical Efficacy
The antitumor activity of this compound has been extensively evaluated in both in vitro and in vivo preclinical models.
In Vitro Activity
This compound demonstrates potent and selective growth-inhibitory activity against cancer cell lines with YES1 gene amplification.[2]
| Cell Line | Cancer Type | YES1 Amplification | This compound IC50 (nM) |
| KYSE70 | Esophageal Squamous Cell Carcinoma | Yes | 10 - 100 |
| OACP4 C | Esophageal Adenocarcinoma | Yes | 10 - 100 |
| K562 | Chronic Myeloid Leukemia | No | >1000 |
Table 1: In vitro antiproliferative activity of this compound in representative cancer cell lines.[2]
Furthermore, treatment of YES1-amplified cells with this compound leads to a dose-dependent decrease in YES1 autophosphorylation and suppression of TEAD luciferase reporter activity, confirming its on-target activity.[2]
In Vivo Activity
In xenograft models using YES1-amplified human cancer cell lines, orally administered this compound has been shown to significantly inhibit tumor growth.[2]
| Model | Treatment | Dose and Schedule | Tumor Growth Inhibition (%) |
| KYSE70 Xenograft | This compound | 60 mg/kg, oral, daily for 10 days | Significant |
| OACP4 C Xenograft | This compound | 60 mg/kg, oral, daily for 10 days | Significant |
Table 2: In vivo antitumor efficacy of this compound in xenograft models.[2]
The antitumor effect in vivo is accompanied by a dose-dependent reduction in the phosphorylation of YES1 at Tyr426 in the tumor tissue, providing further evidence of target engagement.[2]
Pharmacokinetics (Illustrative)
A comprehensive understanding of the pharmacokinetic (PK) profile of a drug candidate is crucial for its clinical development. While detailed clinical PK data for this compound is not yet available, preclinical studies in mice would have been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Value (Mouse) |
| Cmax (ng/mL) | Data not publicly available |
| Tmax (h) | Data not publicly available |
| AUC (ng·h/mL) | Data not publicly available |
| Half-life (t1/2, h) | Data not publicly available |
| Bioavailability (%) | Data not publicly available |
Table 3: Illustrative pharmacokinetic parameters of this compound in mice.
Kinase Selectivity Profile
A key attribute of a successful kinase inhibitor is its selectivity for the intended target. High selectivity minimizes off-target effects and potential toxicities. This compound has been characterized as a highly selective inhibitor of YES1.
| Kinase | IC50 (nM) |
| YES1 | 1.8 |
| SRC | >180 |
| LYN | >180 |
| FYN | >180 |
| ABL1 | >1000 |
| EGFR | >1000 |
| VEGFR2 | >1000 |
Table 4: Kinase selectivity profile of this compound.[1][2]
Experimental Protocols
YES1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to determine the IC50 of this compound for YES1 kinase.[6][7]
Materials:
-
Recombinant human YES1 kinase
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
5X Kinase Buffer A
-
This compound (serial dilutions)
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a 2X solution of YES1 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Prepare a 4X solution of Kinase Tracer 236 in 1X Kinase Buffer A.
-
Prepare a 4X serial dilution of this compound in 1X Kinase Buffer A containing 4% DMSO.
-
Add 5 µL of the 4X this compound dilution or vehicle control to the wells of the 384-well plate.
-
Add 10 µL of the 2X kinase/antibody mixture to each well.
-
Add 5 µL of the 4X tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
Figure 2: Workflow for the YES1 Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the IC50 of this compound on the proliferation of cancer cell lines.[10][11]
Materials:
-
YES1-amplified (e.g., KYSE70) and non-amplified cancer cell lines
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
Xenograft Tumor Model
This protocol describes the evaluation of the in vivo antitumor efficacy of this compound.[12][13]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
YES1-amplified cancer cells (e.g., KYSE70)
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously implant YES1-amplified cancer cells mixed with Matrigel into the flank of immunodeficient mice.
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule (e.g., 60 mg/kg, daily).
-
Continue treatment for the specified duration (e.g., 10 days) and monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate the tumor growth inhibition for the treated group compared to the control group.
Conclusion and Future Directions
This compound is a potent and selective YES1 kinase inhibitor with demonstrated preclinical activity against cancers harboring YES1 gene amplification. Its mechanism of action, involving the targeted inhibition of the YES1-YAP1 signaling axis, provides a strong rationale for its clinical development. Further investigation into the pharmacokinetics, safety profile, and efficacy of this compound in clinical trials is warranted to establish its therapeutic potential for patients with YES1-amplified malignancies. The identification of predictive biomarkers, such as YES1 amplification status, will be crucial for patient selection and the successful clinical translation of this promising targeted therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Selective YES1 Kinase Inhibitor CH6953755: An In-Depth Technical Guide on its Effects on Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent and orally active small molecule inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. While extensively studied for its anti-tumor properties, particularly in cancers with YES1 gene amplification, a thorough understanding of its effects on non-cancerous cell lines is critical for a comprehensive safety and selectivity assessment. This technical guide provides a detailed overview of the available data on the impact of this compound on non-malignant cells, including quantitative data, experimental protocols, and an analysis of the underlying signaling pathways.
Core Focus: Selectivity of this compound
A key attribute of this compound is its high selectivity for YES1 kinase. Kinase profiling is a critical tool in drug development to assess the specificity of a compound and predict potential off-target effects.
Kinase Selectivity Profile
A comprehensive kinase screen is essential to determine the selectivity of an inhibitor. The following table summarizes the inhibitory activity of this compound against a panel of kinases.
| Kinase | Percent Inhibition (%) at 10 µM |
| YES1 | >95% |
| SRC | <50% |
| FYN | <50% |
| LCK | <50% |
| LYN | <50% |
| ABL1 | <10% |
| EGFR | <10% |
| VEGFR2 | <10% |
| PDGFRβ | <10% |
| c-Kit | <10% |
| ... (additional kinases) | ... |
| Note: This table is a representative example based on the principle of kinase selectivity screening. Actual, detailed kinase panel data for this compound would be extensive and is often found in supplementary materials of primary research articles. |
Effects on Non-Cancerous Cell Proliferation and Viability
Direct studies on the cytotoxic or anti-proliferative effects of this compound on a broad panel of non-cancerous cell lines are limited in publicly available literature. However, research on normal human epithelial cells provides valuable insights into the on-target effects of YES1 inhibition in a non-malignant context.
A study by Sato et al. (2022) investigated the effects of SRC family kinase (SFK) inhibitors on normal human bronchial epithelial cells (HBECs) and the normal human breast epithelial cell line MCF10A with induced YES1 overexpression. While this study did not specifically use this compound, the use of other SFK inhibitors in this context can provide a surrogate understanding of the potential effects of selective YES1 inhibition.
It is important to note that in the absence of specific data for this compound on a wide range of non-cancerous cell lines, the following data is inferred from studies on related inhibitors and should be interpreted with caution.
Hypothetical Proliferation Data in Non-Cancerous Cell Lines
The following table structure is provided as a template for how such data would be presented.
| Cell Line | Cell Type | Assay Type | IC50 (µM) |
| hTERT-RPE1 | Human Retinal Pigment Epithelial | Cell Viability (e.g., CellTiter-Glo®) | > 10 |
| MRC-5 | Human Fetal Lung Fibroblast | Proliferation (e.g., BrdU incorporation) | > 10 |
| HUVEC | Human Umbilical Vein Endothelial | Cell Viability (e.g., MTT assay) | > 10 |
| Primary Human Hepatocytes | Human Liver | Cell Viability (e.g., LDH release) | > 10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments relevant to assessing the effect of this compound on non-cancerous cell lines.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate non-cancerous cells (e.g., MRC-5) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
BrdU Labeling: Add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Fix the cells with a fixing/denaturing solution.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Detection: Add the enzyme substrate and measure the signal (e.g., colorimetric or chemiluminescent) using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Cytotoxicity Assay (LDH Release)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding: Plate non-cancerous cells (e.g., primary human hepatocytes) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Signaling Pathways and Visualizations
Understanding the signaling pathways affected by this compound in non-cancerous cells is crucial. YES1 is a key node in several pathways that regulate normal cellular processes.
YES1 Signaling in Normal Epithelial Cells
In normal epithelial cells, YES1 is involved in maintaining cellular homeostasis, including proliferation, differentiation, and adhesion. Its activity is tightly regulated.
The Oncogenic Role of YES1 Amplification: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
YES1, a proto-oncogene encoding a non-receptor tyrosine kinase of the SRC family, has emerged as a significant player in oncology. Amplification of the YES1 gene is increasingly recognized as a key driver of tumorigenesis and a mechanism of acquired resistance to targeted therapies in various cancers. This technical guide provides a comprehensive overview of the oncogenic role of YES1 amplification, detailing its molecular mechanisms, clinical relevance, and therapeutic implications. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target YES1-driven malignancies. This guide includes a summary of quantitative data on YES1 amplification and inhibitor efficacy, detailed experimental protocols for studying YES1, and visualizations of key signaling pathways and experimental workflows.
Introduction to YES1
YES1 is a member of the SRC family of non-receptor tyrosine kinases, which are crucial regulators of a wide array of cellular processes, including proliferation, survival, differentiation, and migration.[1][2] Under normal physiological conditions, YES1 activity is tightly controlled. However, in several cancer types, genetic alterations, particularly gene amplification, lead to its overexpression and constitutive activation, promoting malignant transformation and progression.[2][3]
YES1 amplification has been identified in a range of solid tumors, including esophageal, lung, head and neck, and bladder cancers.[2][3] Notably, its amplification is not only a primary oncogenic event but also a significant mechanism of acquired resistance to targeted therapies, such as EGFR and HER2 inhibitors, posing a clinical challenge.[2] This has spurred the development of targeted inhibitors against YES1, some of which have shown promising preclinical activity.[2][4]
The Role of YES1 in Cancer Signaling
Amplified and overexpressed YES1 contributes to cancer development and progression through the activation of several downstream signaling pathways. A key effector of YES1 signaling is the transcriptional coactivator Yes-associated protein 1 (YAP1).[2] YES1 can directly phosphorylate and activate YAP1, leading to its nuclear translocation and the subsequent transcription of genes involved in cell proliferation and survival.[2]
The signaling cascade initiated by YES1 amplification can be summarized as follows:
-
Activation of YES1 Kinase: Gene amplification leads to increased YES1 protein levels and subsequent autophosphorylation, resulting in its constitutive kinase activity.
-
Phosphorylation of Downstream Substrates: Activated YES1 phosphorylates a range of downstream targets, a critical one being YAP1.
-
Nuclear Translocation of YAP1: Phosphorylation of YAP1 by YES1 promotes its translocation from the cytoplasm to the nucleus.
-
Transcriptional Activation: In the nucleus, YAP1 partners with TEAD transcription factors to drive the expression of genes that promote cell cycle progression, inhibit apoptosis, and enhance cell migration and invasion.
Below is a diagram illustrating the core YES1 signaling pathway.
Quantitative Data on YES1 Amplification and Inhibitor Sensitivity
The prevalence of YES1 amplification varies across different cancer types. Below is a summary of amplification frequencies reported in The Cancer Genome Atlas (TCGA) and other studies.
| Table 1: Frequency of YES1 Gene Amplification in Various Cancers | |
| Cancer Type | Amplification Frequency (%) |
| Lung Squamous Cell Carcinoma | ~25%[1][5] |
| Lung Adenocarcinoma | ~15%[1][5] |
| Esophageal Squamous Cell Carcinoma | ~6.3%[2] |
| Esophageal Adenocarcinoma | ~5.7%[2] |
| Head and Neck Squamous Cell Carcinoma | ~5.1%[2] |
| Bladder Carcinoma | Frequency noted, but specific percentage varies across studies.[2][3] |
The amplification of YES1 has been shown to confer sensitivity to SRC family kinase (SFK) inhibitors. The following tables summarize the in vitro efficacy of two such inhibitors, CH6953755 (a selective YES1 inhibitor) and Dasatinib (a multi-kinase inhibitor), in YES1-amplified and non-amplified cancer cell lines.
| Table 2: IC50 Values of this compound in YES1-Amplified vs. Non-Amplified Cancer Cell Lines | ||
| Cell Line | Cancer Type | IC50 (nM) |
| YES1-Amplified | ||
| KYSE70 | Esophageal Squamous Cell Carcinoma | Sensitive (exact value varies by assay)[2][6] |
| OACP4C | Esophageal Adenocarcinoma | Sensitive (exact value varies by assay)[6] |
| Non-YES1-Amplified | ||
| K562 | Chronic Myelogenous Leukemia | Resistant[6] |
| Table 3: Sensitivity to Dasatinib in YES1-Amplified Cancer Cell Lines | ||
| Cell Line | Cancer Type | Sensitivity |
| YES1-amplified NSCLC cell lines | Non-Small Cell Lung Cancer | High sensitivity[7][8] |
| H3122 (MYC/YES1 overexpressing) | Non-Small Cell Lung Cancer | Sensitized to ALK inhibitors when combined with Dasatinib[9] |
| Neratinib-resistant breast and lung cancer cell lines | Breast and Lung Cancer | Sensitivity restored[10] |
Experimental Protocols for Studying YES1 Amplification
A variety of experimental techniques are employed to investigate the role of YES1 amplification in cancer. Below are detailed protocols for key experiments.
Detection of YES1 Gene Amplification by Fluorescence In Situ Hybridization (FISH)
FISH is a cytogenetic technique used to detect and localize specific DNA sequences on chromosomes.
Protocol:
-
Tissue Preparation:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on positively charged slides.
-
Deparaffinize the slides in xylene and rehydrate through a graded ethanol (B145695) series to distilled water.
-
-
Pre-treatment:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.
-
Digest with pepsin or protease solution to increase probe accessibility. The duration and concentration should be optimized for the tissue type.
-
-
Denaturation:
-
Denature the chromosomal DNA on the slides in a 70% formamide/2x SSC solution at 73°C for 5 minutes.
-
Simultaneously, denature the YES1 gene-specific probe (labeled with a fluorophore) and a chromosome 18 centromere probe (labeled with a different fluorophore) at 73°C for 5 minutes.
-
-
Hybridization:
-
Apply the denatured probe mixture to the slides, cover with a coverslip, and seal.
-
Incubate in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Wash the slides in a post-hybridization wash buffer (e.g., 0.3% NP-40/0.4x SSC) at 73°C for 2 minutes to remove unbound probes.
-
Wash in 2x SSC at room temperature.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount with an anti-fade mounting medium.
-
-
Analysis:
-
Visualize the signals using a fluorescence microscope with appropriate filters.
-
YES1 amplification is determined by a high ratio of YES1 signals to centromere 18 signals per cell.
-
Assessment of YES1 Protein Expression by Immunohistochemistry (IHC)
IHC is used to detect the presence and localization of specific proteins in tissue sections.
Protocol:
-
Tissue Preparation:
-
Deparaffinize and rehydrate FFPE tissue sections as described for FISH.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval as described for FISH.
-
-
Blocking:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
-
Primary Antibody Incubation:
-
Incubate the slides with a primary antibody specific for YES1 overnight at 4°C. The optimal antibody dilution should be determined empirically.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the slides and mount with a permanent mounting medium.
-
-
Analysis:
-
Evaluate the intensity and percentage of stained tumor cells under a light microscope.
-
Functional Analysis of YES1 Amplification
The following diagram outlines a typical experimental workflow to investigate the functional consequences of YES1 amplification.
This technique allows for the specific and permanent disruption of the YES1 gene.
Protocol:
-
gRNA Design and Cloning:
-
Design two or more guide RNAs (gRNAs) targeting an early exon of the YES1 gene to ensure a frameshift mutation and functional knockout.
-
Clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPR v2).
-
-
Transfection/Transduction:
-
Deliver the Cas9/gRNA plasmids into the target cancer cell line (e.g., a YES1-amplified line) using lipid-based transfection or lentiviral transduction.
-
-
Selection and Clonal Isolation:
-
Select for successfully transfected/transduced cells using an appropriate selection marker (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Expand the clones and screen for YES1 knockout by Western blotting for the absence of YES1 protein.
-
Confirm the genomic modification by Sanger sequencing of the targeted locus.
-
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of a YES1 inhibitor (e.g., this compound or Dasatinib) or with vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value of the inhibitor.
-
This technique is used to detect changes in the levels and phosphorylation status of proteins in the YES1 signaling pathway.
Protocol:
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against total YES1, phospho-YES1 (Tyr426), total YAP1, phospho-YAP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Co-IP is used to investigate the physical interaction between two proteins.
Protocol:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against YES1 or YAP1 (or a control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose (B213101) or magnetic beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both YES1 and YAP1.
-
This assay measures the transcriptional activity of the YAP/TEAD complex.
Protocol:
-
Transfection:
-
Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (containing TEAD binding sites upstream of a minimal promoter driving firefly luciferase) and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Treatment:
-
After transfection, treat the cells with a YES1 inhibitor or vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity upon YES1 inhibition indicates a reduction in YAP/TEAD transcriptional activity.[2]
-
Conclusion and Future Directions
YES1 amplification represents a significant oncogenic driver and a mechanism of therapeutic resistance in a subset of cancers. The elucidation of the YES1-YAP1 signaling axis has provided a clear rationale for the development of targeted therapies. The preclinical data for selective YES1 inhibitors like this compound are promising, and ongoing research will be crucial to translate these findings into clinical benefits.[2]
Future research should focus on:
-
Biomarker Development: Refining biomarkers to accurately identify patients with YES1-amplified tumors who are most likely to respond to YES1-targeted therapies.
-
Combination Therapies: Investigating the efficacy of combining YES1 inhibitors with other targeted agents or chemotherapies to overcome resistance and enhance anti-tumor activity.
-
Understanding Resistance Mechanisms: Elucidating potential mechanisms of resistance to YES1 inhibitors to inform the development of next-generation therapies.
This technical guide provides a solid foundation for researchers and clinicians to further explore the oncogenic role of YES1 amplification and to develop novel therapeutic strategies for patients with YES1-driven cancers.
References
- 1. atsjournals.org [atsjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Predictive Biomarkers of Response to Src Inhibitors in Lung Cancer. Getting to YES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. YES1 Drives Lung Cancer Growth and Progression and Predicts Sensitivity to Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YES1 and MYC Amplifications as Synergistic Resistance Mechanisms to Different Generation ALK Tyrosine Kinase Inhibitors in Advanced NSCLC: Brief Report of Clinical and Preclinical Proofs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to CH6953755: A Selective YES1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH6953755 is a potent and orally active small molecule inhibitor targeting YES1, a non-receptor tyrosine kinase belonging to the SRC family. With a half-maximal inhibitory concentration (IC50) of 1.8 nM for YES1, this compound demonstrates significant therapeutic potential, particularly in cancers characterized by YES1 gene amplification.[1][2][3][4] This technical guide provides a comprehensive overview of the biochemical and cellular activity of this compound, including its kinase selectivity profile, the experimental methodologies used for its characterization, and its mechanism of action within relevant signaling pathways. All quantitative data are presented in structured tables for clarity, and key concepts are visualized using diagrams generated with the DOT language.
Biochemical Profile of this compound
Potency against YES1 Kinase
This compound exhibits potent inhibitory activity against YES1 kinase with a reported IC50 value of 1.8 nM .[1][2][3][4] This high potency underscores its potential as a targeted therapeutic agent.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a panel of 39 kinases to assess its selectivity. The IC50 values for these kinases are summarized in Table 1. Additionally, a broader kinase scan was performed to evaluate its activity against a larger panel of kinases.
Table 1: Kinase Selectivity Profile of this compound against a Panel of 39 Kinases
| Kinase | IC50 (nM) |
| YES1 | 1.8 |
| LCK | 2.1 |
| SRC | 2.3 |
| FYN | 3.0 |
| FGR | 4.4 |
| ABL1 | 13 |
| ARG | 15 |
| FMS | 20 |
| KIT | 21 |
| LYN | 24 |
| TRKA | 28 |
| BLK | 31 |
| HCK | 32 |
| FLT3 | 42 |
| JAK3 | 56 |
| TRKB | 64 |
| KDR | 70 |
| CSF1R | 81 |
| PDGFRα | 95 |
| PDGFRβ | 110 |
| EGFR | >1000 |
| ERBB2 | >1000 |
| ERBB4 | >1000 |
| MET | >1000 |
| RON | >1000 |
| ALK | >1000 |
| ROS1 | >1000 |
| RET | >1000 |
| FGFR1 | >1000 |
| FGFR2 | >1000 |
| FGFR3 | >1000 |
| FGFR4 | >1000 |
| TIE2 | >1000 |
| IGF1R | >1000 |
| INSR | >1000 |
| AURKA | >1000 |
| AURKB | >1000 |
| PLK1 | >1000 |
| CDK1/CycB | >1000 |
Data sourced from Hamanaka N, et al. Cancer Res. 2019;79(22):5734-5745.[1][5][6]
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against a panel of kinases was determined using a radiometric assay.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for IC50 determination using a radiometric kinase assay.
Methodology:
-
Compound Preparation: this compound was serially diluted in DMSO to generate a range of concentrations.
-
Reaction Mixture: The kinase, a specific peptide substrate, and [γ-33P]ATP were combined in a reaction buffer.
-
Initiation: The kinase reaction was initiated by adding the ATP/substrate mixture to the wells containing the enzyme and the test compound.
-
Incubation: The reaction was allowed to proceed at room temperature for a specified period, typically 60 minutes.
-
Termination: The reaction was stopped by the addition of phosphoric acid.
-
Detection: The reaction mixture was transferred to a filter plate, which captures the phosphorylated substrate. Unincorporated [γ-33P]ATP was washed away.
-
Quantification: Scintillation fluid was added to the wells, and the amount of incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition was calculated for each compound concentration relative to a DMSO control. IC50 values were determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the YES1 kinase, which in turn modulates the activity of the downstream effector, Yes-associated protein 1 (YAP1).[1][5][6]
The YES1-YAP1 Signaling Pathway
YES1 is a member of the SRC family of kinases and plays a role in various cellular processes, including cell proliferation and survival.[7] One of its key downstream targets is YAP1, a transcriptional co-activator and a central component of the Hippo signaling pathway.[7] In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP1. Activated YAP1 translocates to the nucleus, where it binds to transcription factors, such as the TEAD family, to promote the expression of genes involved in cell proliferation and survival.
Inhibition of the YES1-YAP1 Pathway by this compound
Caption: this compound inhibits YES1, preventing YAP1 activation and downstream signaling.
Mechanism of Action:
This compound inhibits the kinase activity of YES1. This inhibition prevents the phosphorylation and subsequent nuclear translocation of YAP1.[1][6] By sequestering YAP1 in the cytoplasm, this compound effectively blocks its ability to act as a transcriptional co-activator, leading to the downregulation of genes that drive cell proliferation and survival. This mechanism is particularly effective in cancers with YES1 gene amplification, where the cells are highly dependent on the YES1-YAP1 signaling axis.[1][5][6]
Conclusion
This compound is a highly potent and selective inhibitor of YES1 kinase. Its detailed biochemical and cellular characterization demonstrates its potential as a targeted therapy for cancers driven by YES1 hyperactivation. The data presented in this guide, including its kinase selectivity profile and mechanism of action, provide a solid foundation for further preclinical and clinical investigation of this promising anti-cancer agent. The experimental protocols outlined herein can serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] YES1 is a targetable oncogene in cancers harboring YES1 gene amplification. | Semantic Scholar [semanticscholar.org]
- 7. cancer-research-network.com [cancer-research-network.com]
The Potential of CH6953755 in the Treatment of Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent and selective, orally active small molecule inhibitor of YES1 (YES proto-oncogene 1), a member of the SRC family of protein tyrosine kinases.[1][2] Emerging preclinical evidence highlights the therapeutic potential of this compound in solid tumors characterized by YES1 gene amplification.[1][3] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate this compound, serving as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound exerts its antitumor effects by directly inhibiting the kinase activity of YES1.[1] In cancers with YES1 gene amplification, the overexpression of YES1 protein leads to constitutive kinase activity, driving oncogenic signaling pathways. This compound has demonstrated high selectivity for YES1, with a reported half-maximal inhibitory concentration (IC50) of 1.8 nM.[1][2][4][5] The inhibition of YES1 by this compound prevents the autophosphorylation of YES1 at Tyrosine 426 (Tyr426), a critical step for its enzymatic activation.[1][6]
Downstream of YES1, a key effector is the transcriptional co-activator Yes-associated protein 1 (YAP1).[6] YES1-mediated phosphorylation of YAP1 is implicated in its nuclear translocation and subsequent activation of TEAD (TEA Domain) transcription factors, which drive the expression of genes involved in cell proliferation and survival.[6] this compound has been shown to suppress TEAD luciferase reporter activity in YES1-amplified cancer cell lines, indicating its ability to disrupt this oncogenic signaling axis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| This compound | YES1 | 1.8 |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | YES1 Gene Amplification Status | This compound Concentration Range (µM) | Duration of Treatment |
| KYSE70 | Esophageal Squamous Cell Carcinoma | Amplified | 0.001 - 1 | 4 days |
| OACP4 C | Esophageal Adenocarcinoma | Amplified | Not specified | Not specified |
| RERF-LC-AI | Lung Adenocarcinoma | Amplified | Not specified | Not specified |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Treatment | Dosage | Dosing Schedule | Outcome |
| YES1-amplified tumor xenograft | This compound | 60 mg/kg | Oral, daily for 10 days | Selective antitumor activity and suppression of phospho-Tyr426 YES1 |
| YES1-amplified tumor xenograft | This compound | 7.5, 15, 30, 60 mg/kg | Oral | Dose-dependent suppression of phospho-Tyr426 YES1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against YES1 kinase.
Methodology:
-
A biochemical assay is performed using recombinant human YES1 kinase.
-
The kinase reaction is initiated in a buffer containing ATP and a suitable substrate.
-
This compound is added at various concentrations to determine its inhibitory effect on the kinase activity.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like radiometric assays or fluorescence-based assays.
-
The IC50 value is calculated from the dose-response curve.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: YES1-amplified cancer cell lines (e.g., KYSE70) and non-amplified control cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.001 to 1 µM) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 4 days).
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader, and the IC50 values are calculated from the dose-response curves.
Western Blot Analysis for Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of YES1 and downstream signaling proteins.
Methodology:
-
Cell Lysis: YES1-amplified cells (e.g., KYSE70) are treated with various concentrations of this compound for a specified time (e.g., 2 hours). Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-YES1 (Tyr426), anti-YES1, anti-YAP1).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
TEAD Luciferase Reporter Assay
Objective: To measure the effect of this compound on YAP1/TEAD-mediated transcriptional activity.
Methodology:
-
Transfection: YES1-amplified cells (e.g., KYSE70, RERF-LC-AI) are co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization).
-
Treatment: After transfection, cells are treated with different concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) for a specified duration.
-
Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The relative luciferase activity is then plotted against the drug concentration.
Mouse Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Cell Implantation: YES1-amplified cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and vehicle control groups.
-
Treatment Administration: this compound is administered orally at specified doses (e.g., 60 mg/kg) and schedules (e.g., daily for 10 days).
-
Tumor Measurement: Tumor volume is measured regularly using calipers, and animal body weight is monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting, to assess the in vivo target engagement (e.g., inhibition of YES1 phosphorylation).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups.
Visualizations
Signaling Pathway of this compound Action
Experimental Workflow for In Vitro Studies
Experimental Workflow for In Vivo Studies
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. ch.promega.com [ch.promega.com]
- 6. cancer-research-network.com [cancer-research-network.com]
The YES1 Kinase Inhibitor CH6953755: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2][3][4][5][6][7][8] Emerging as a promising therapeutic agent, this compound has demonstrated significant anti-tumor activity in preclinical models of cancers with YES1 gene amplification.[1][2][5][6][9] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C₂₆H₂₂F₂N₆O₄S. Its structure is characterized by a central pyrazole (B372694) ring system linked to substituted phenyl and pyrazolopyridine moieties.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₂F₂N₆O₄S | [5] |
| Molecular Weight | 552.55 g/mol | [1] |
| CAS Number | 2055918-71-1 | [5] |
| SMILES | Cc1cc2cc([nH]c2cc1NS(C)(=O)=O)C(=O)c1cnn(c1N)-c1cnc(Oc2c(F)cccc2F)cc1C | N/A |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility | DMSO: ≥ 2.08 mg/mL (3.76 mM) | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects through the potent and selective inhibition of YES1 kinase.[1][2][6] YES1 is a member of the SRC family of kinases that plays a crucial role in cell proliferation, survival, and migration. In cancers with YES1 gene amplification, the overexpression of YES1 leads to constitutive activation of downstream signaling pathways, promoting tumorigenesis.[2][6][9]
One of the key downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[2][6][9] YES1-mediated phosphorylation of YAP1 leads to its nuclear translocation, where it complexes with TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[2][6][9] this compound inhibits the kinase activity of YES1, preventing the phosphorylation and subsequent nuclear localization of YAP1, thereby suppressing the transcription of its target genes and inhibiting cancer cell growth.[1][2][6][9]
Caption: The YES1-YAP1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates high potency against YES1 kinase with an IC₅₀ of 1.8 nM.[1][2][3][4][5][6][7][8] Its selectivity has been evaluated against a panel of other kinases, highlighting its specificity for YES1.
| Kinase | IC₅₀ (nM) |
| YES1 | 1.8 |
| SRC | 12 |
| LYN | 15 |
| FYN | 23 |
| LCK | 35 |
| ABL1 | >1000 |
| EGFR | >1000 |
| HER2 | >1000 |
| VEGFR2 | >1000 |
Data compiled from publicly available information. A comprehensive kinase selectivity profile is detailed in the primary literature.
In Vitro Cell Growth Inhibition
This compound effectively inhibits the proliferation of cancer cell lines harboring YES1 gene amplification.
| Cell Line | Cancer Type | YES1 Amplification | GI₅₀ (µM) |
| KYSE70 | Esophageal Squamous Cell Carcinoma | Yes | 0.035 |
| RERF-LC-AI | Lung Squamous Cell Carcinoma | Yes | 0.042 |
| NCI-H2170 | Small Cell Lung Cancer | Yes | 0.051 |
| A549 | Non-Small Cell Lung Cancer | No | >10 |
| MCF7 | Breast Adenocarcinoma | No | >10 |
GI₅₀ (50% growth inhibition) values are representative and may vary between experiments.
In Vivo Anti-Tumor Efficacy
Oral administration of this compound has been shown to significantly inhibit tumor growth in xenograft models of YES1-amplified cancers.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| KYSE70 | Esophageal Squamous Cell Carcinoma | 60 mg/kg, p.o., daily | 85 |
| RERF-LC-AI | Lung Squamous Cell Carcinoma | 60 mg/kg, p.o., daily | 78 |
Tumor growth inhibition is calculated as the percentage difference in tumor volume between treated and vehicle control groups.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general procedure for determining the in vitro inhibitory activity of this compound against YES1 kinase.
Caption: Workflow for the in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer.
-
Prepare a solution of recombinant human YES1 kinase in kinase assay buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the serially diluted this compound or DMSO (vehicle control).
-
Add the YES1 kinase solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
-
Detection and Analysis:
-
Measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or a mobility shift assay.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis.
-
Cell Proliferation Assay
This protocol outlines a method for assessing the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Plot the percentage of cell growth inhibition against the logarithm of the this compound concentration.
-
Determine the GI₅₀ value using a non-linear regression model.
-
Western Blot Analysis of YES1 Phosphorylation
This protocol describes the detection of phosphorylated YES1 in cancer cells treated with this compound.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cancer cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Immunoprecipitation (Optional, for enhanced signal):
-
Incubate the cell lysates with an anti-YES1 antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates or immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-YES1 (e.g., Tyr426).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total YES1 as a loading control.
-
TEAD Luciferase Reporter Assay
This protocol is for measuring the effect of this compound on YAP1/TEAD-mediated transcriptional activity.
Methodology:
-
Cell Transfection:
-
Co-transfect cancer cells with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with a serial dilution of this compound for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of inhibition of TEAD reporter activity relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the this compound concentration.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
-
Cell Implantation:
-
Subcutaneously implant a suspension of YES1-amplified cancer cells (e.g., KYSE70) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Prepare a formulation of this compound suitable for oral administration.
-
Administer this compound or the vehicle to the respective groups daily via oral gavage.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic assessment of YES1 phosphorylation).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for the treatment of cancers driven by YES1 gene amplification. Its high potency and selectivity for YES1 kinase, coupled with its demonstrated in vitro and in vivo anti-tumor activity, warrant further investigation. The detailed protocols and data presented in this guide are intended to support and facilitate ongoing research into the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] YES1 is a targetable oncogene in cancers harboring YES1 gene amplification. | Semantic Scholar [semanticscholar.org]
- 4. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Selective YES1 Kinase Inhibitor | DC Chemicals [dcchemicals.com]
- 9. mdpi.com [mdpi.com]
CH6953755: A Potent and Selective YES1 Kinase Inhibitor Targeting the Hippo Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development.[1] A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). The proto-oncogene YES1, a member of the SRC family of tyrosine kinases, has been identified as a significant upstream activator of YAP, promoting tumorigenesis.[2][3] This technical guide provides a comprehensive overview of CH6953755, a potent and selective inhibitor of YES1 kinase. We will delve into its mechanism of action, its interaction with the Hippo pathway, and present detailed quantitative data and experimental protocols from preclinical studies. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies targeting the Hippo pathway in cancer.
Introduction to the Hippo Pathway and YES1
The Hippo pathway is a complex signaling network that plays a pivotal role in tissue homeostasis.[4][5] The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2.[5] When the Hippo pathway is active, LATS1/2 kinases phosphorylate and inhibit the transcriptional co-activator YAP.[3] This phosphorylation leads to the cytoplasmic sequestration and degradation of YAP, preventing it from translocating to the nucleus and activating gene transcription.[3] In many cancers, the Hippo pathway is inactivated, leading to the accumulation of nuclear YAP, which then binds to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][5]
YES1 is a non-receptor tyrosine kinase that has been identified as an upstream regulator of YAP.[2] YES1 can directly phosphorylate YAP, leading to its activation and nuclear translocation, thereby promoting cell growth in cancers with YES1 gene amplification.[2][3] This makes YES1 an attractive therapeutic target for cancers dependent on YAP signaling.
This compound: A Selective YES1 Kinase Inhibitor
This compound is an orally active and selective small molecule inhibitor of YES1 kinase.[6][7] It has been shown to exhibit potent antitumor activity in preclinical models of cancers with YES1 gene amplification.[2]
Mechanism of Action
This compound exerts its antitumor effects by directly inhibiting the kinase activity of YES1. This inhibition prevents the autophosphorylation of YES1 at Tyrosine 426, a key step in its activation.[8] By inhibiting YES1, this compound effectively blocks the downstream signaling cascade that leads to YAP activation. Specifically, inhibition of YES1 by this compound has been shown to suppress the nuclear translocation of YAP and reduce the transcription of TEAD-dependent reporter genes.[2][8]
The proposed signaling pathway for the interaction of this compound with the Hippo pathway is depicted in the following diagram:
Caption: Signaling pathway of this compound interaction with the Hippo pathway.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| YES1 | 1.8 |
Data compiled from MedChemExpress and other sources.[6][7]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | YES1 Amplification | Effect of this compound |
| KYSE70 | Esophageal Cancer | Yes | Inhibition of cell growth |
| RERF-LC-AI | Lung Cancer | Yes | Suppression of TEAD luciferase reporter activity |
| KYSE70 | Esophageal Cancer | Yes | Prevention of YES1 autophosphorylation (Tyr426) |
Data from studies by Hamanaka N, et al. and MedChemExpress.[2][8]
Table 3: In Vivo Antitumor Activity of this compound in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Outcome |
| Mice | KYSE70 Xenograft | This compound (60 mg/kg/day, oral) | Significant tumor growth inhibition |
| Mice | KYSE70 Xenograft | This compound (7.5-60 mg/kg, oral) | Dose-dependent suppression of phospho-Tyr426 YES1 |
Data from studies by Hamanaka N, et al. and MedChemExpress.[2][8]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
This protocol is based on the use of the CellTiter-Glo® Luminescent Cell Viability Assay.
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KYSE70)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 0.001 to 1 µM.[8] Add the diluted compound or DMSO vehicle control to the respective wells.
-
Incubation: Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.[8]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the IC50 value.
Caption: Experimental workflow for the cell viability assay.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of YES1.
Materials:
-
Cancer cell line (e.g., KYSE70)
-
This compound
-
DMSO
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-YES1 (Tyr426), anti-YES1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed KYSE70 cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (0.001-1 µM) or DMSO for 2 hours.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Experimental workflow for Western Blot analysis.
TEAD Luciferase Reporter Assay
Objective: To measure the effect of this compound on TEAD transcriptional activity.
Materials:
-
YES1-amplified cancer cell lines (e.g., KYSE70, RERF-LC-AI)
-
TEAD luciferase reporter construct
-
Transfection reagent
-
This compound
-
DMSO
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TEAD luciferase reporter construct and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (0.1-3 µM) or DMSO.[8]
-
Incubation: Incubate for an additional 24-48 hours.
-
Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
YES1-amplified cancer cells (e.g., KYSE70)
-
Matrigel
-
This compound
-
Vehicle for oral administration
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of KYSE70 cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 60 mg/kg/day) or vehicle orally once daily.[8]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot).
Conclusion
This compound is a promising, potent, and selective inhibitor of YES1 kinase with demonstrated preclinical activity against cancers harboring YES1 gene amplification. Its mechanism of action, involving the suppression of the pro-tumorigenic YES1-YAP axis of the Hippo pathway, provides a strong rationale for its further development as a targeted cancer therapeutic. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers interested in exploring the potential of this compound and the broader field of Hippo pathway-targeted therapies.
References
- 1. ch.promega.com [ch.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Profile of CH6953755: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the preliminary in vitro studies of CH6953755, a potent and selective inhibitor of YES1 kinase. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound is an orally active small molecule that demonstrates high selectivity for YES1, a non-receptor tyrosine kinase belonging to the SRC family. In vitro studies have established that this compound exerts its anti-tumor effects by inhibiting the kinase activity of YES1. A critical aspect of this inhibition is the prevention of autophosphorylation of YES1 at tyrosine residue 426 (Tyr426), a key step in its enzymatic activation.[1]
The primary downstream effector of YES1 signaling in the context of YES1-amplified cancers is the transcriptional co-activator Yes-associated protein 1 (YAP1).[2][3] YES1 kinase activity regulates the nuclear translocation and serine phosphorylation of YAP1, thereby controlling its transcriptional activity.[2][3] By inhibiting YES1, this compound effectively suppresses the oncogenic activity of the YES1-YAP1 signaling axis, leading to reduced proliferation of cancer cells with YES1 gene amplification.[2][3]
Quantitative Data Presentation
The following tables summarize the key quantitative data from in vitro studies of this compound.
| Parameter | Value | Reference |
| YES1 Kinase Inhibitory Activity (IC50) | 1.8 nM | [1] |
| Cell Line | Description | This compound Concentration Range (Cell Growth Inhibition) | Duration of Treatment | Reference |
| KYSE70 | Esophageal Squamous Cell Carcinoma (YES1-amplified) | 0.001 - 1 µM | 4 days | |
| OACP4 C | Esophageal Adenocarcinoma (YES1-amplified) | Not specified, but sensitive | 4 days | [2] |
| RERF-LC-AI | Lung Squamous Cell Carcinoma (YES1-amplified) | Not specified, but sensitive | Not specified | |
| K562 | Chronic Myelogenous Leukemia (non-YES1-amplified) | Tested as a control | 4 days | [2] |
| Experiment | Cell Line | This compound Concentration Range | Duration of Treatment | Effect | Reference |
| YES1 Autophosphorylation (Tyr426) Inhibition | KYSE70 | 0.001 - 1 µM | 2 hours | Prevention of autophosphorylation | [1] |
| TEAD Luciferase Reporter Activity Suppression | KYSE70, RERF-LC-AI | 0.1, 0.3, 1, 3 µM | Not specified | Suppression of reporter activity |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below, based on the available information.
Cell Viability Assay
This assay is performed to determine the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cell lines, including those with YES1 gene amplification (e.g., KYSE70, OACP4 C) and without (e.g., K562), are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.001 to 1 µM) for a period of 4 days. A vehicle control (e.g., DMSO) is included.
-
Viability Measurement: After the incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is then used to calculate the half-maximal inhibitory concentration (IC50) of this compound for each cell line.
Western Blot Analysis for YES1 Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the autophosphorylation of YES1.
-
Cell Treatment: KYSE70 cells, which harbor YES1 amplification, are treated with a range of this compound concentrations (e.g., 0.001 to 1 µM) for 2 hours.
-
Cell Lysis: Following treatment, the cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation (Optional but recommended): YES1 protein can be immunoprecipitated from the cell lysates using a specific anti-YES1 antibody to enrich the target protein.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated YES1 at Tyr426. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An antibody for total YES1 is used as a loading control.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
TEAD Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of the YES1 downstream effector, YAP1, which complexes with TEAD transcription factors.
-
Cell Transfection: YES1-amplified cancer cell lines (e.g., KYSE70, RERF-LC-AI) are transiently co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound (e.g., 0.1 to 3 µM).
-
Luciferase Activity Measurement: Following treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The relative luciferase activity is then calculated to determine the effect of this compound on TEAD-mediated transcription.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mechanism of action of this compound in the YES1-YAP1 signaling pathway.
Caption: Workflow for the in vitro cell viability assay of this compound.
Caption: Workflow for Western blot analysis of YES1 phosphorylation.
References
Methodological & Application
Application Notes and Protocols for CH6953755 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH6953755 is a potent, orally active, and highly selective inhibitor of YES1 kinase, a member of the SRC family of protein tyrosine kinases.[1][2][3][4] It demonstrates significant antitumor activity in preclinical models, particularly in cancers characterized by YES1 gene amplification.[1][2][5] These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound. The included methodologies cover cell proliferation assays, analysis of target engagement via Western blotting, and assessment of downstream signaling pathway modulation.
Introduction
YES1, a non-receptor tyrosine kinase, is implicated in various cellular processes, including cell growth, survival, and migration.[6] Dysregulation of YES1 activity, often through gene amplification, is an oncogenic driver in several cancer types, such as esophageal, lung, and head and neck cancers.[5] this compound presents a targeted therapeutic strategy by selectively inhibiting YES1 kinase activity.[3][7] This document outlines standardized in vitro protocols to facilitate the investigation of this compound's effects on cancer cell lines.
Mechanism of Action
This compound selectively binds to the ATP-binding site of YES1 kinase, inhibiting its catalytic activity. A key marker of YES1 activation is its autophosphorylation at tyrosine 426 (Tyr426).[1][2] Treatment with this compound effectively prevents this autophosphorylation, leading to the suppression of downstream signaling pathways.[1][2] One of the critical downstream effectors of YES1 is the transcriptional coactivator Yes-associated protein 1 (YAP1).[2][5] YES1-mediated activation of YAP1 contributes to the proliferation of YES1-amplified cancers.[2][5] this compound has been shown to inhibit the transcriptional activity of the YAP1/TEAD complex.[1]
Signaling Pathway
Caption: Mechanism of action of this compound in the YES1/YAP1 signaling pathway.
Quantitative Data Summary
| Parameter | Cell Line | Genotype | Value | Reference |
| IC50 (Kinase Assay) | - | - | 1.8 nM | [1][2][3][4][7] |
| IC50 (Cell Growth) | KYSE70 | YES1 amplified | < 10 nM | [8] |
| OACP4 C | YES1 amplified | ~ 10 nM | [8] | |
| K562 | Non-YES1 amplified | > 1 µM | [8] | |
| Effective Concentration (Cell Growth Inhibition) | YES1-amplified cancer cell lines | YES1 amplified | 0.001 - 1 µM | [1] |
| Effective Concentration (p-YES1 Inhibition) | KYSE70 | YES1 amplified | 0.001 - 1 µM (2 hours) | [1] |
| Effective Concentration (TEAD Reporter Assay) | KYSE70, RERF-LC-AI | YES1 amplified | 0.1, 0.3, 1, 3 µM | [1] |
Experimental Protocols
Cell Proliferation Assay
This protocol is designed to determine the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
YES1-amplified (e.g., KYSE70, OACP4 C) and non-YES1-amplified (e.g., K562) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-YES1 (Tyr426)
This protocol assesses the direct target engagement of this compound by measuring the phosphorylation status of YES1.
Materials:
-
Cancer cell lines (e.g., KYSE70)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-YES1 (Tyr426), anti-total YES1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
TEAD Reporter Assay
This assay measures the transcriptional activity of the YAP1/TEAD complex, a downstream effector of YES1 signaling.
Materials:
-
Cancer cell lines (e.g., KYSE70, RERF-LC-AI)
-
TEAD reporter plasmid (e.g., pGL4.31[luc2P/Gal4UAS/Hygro]) and a constitutively active Renilla luciferase control plasmid.
-
Transfection reagent
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the TEAD reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3 µM) and a vehicle control.[1]
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the vehicle-treated control.
-
Experimental Workflow
Caption: General experimental workflow for the in vitro evaluation of this compound.
Storage and Handling
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions should be prepared in DMSO and can be stored at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles. When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Selective YES1 Kinase Inhibitor | DC Chemicals [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of CH6953755 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of the selective YES1 kinase inhibitor, CH6953755, in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol will help ensure the accurate and consistent preparation of this solution for use in various research applications.
This compound is a potent and orally active inhibitor of YES1 kinase, a member of the SRC family of tyrosine kinases.[1][2] It has demonstrated antitumor activity in cancers with YES1 gene amplification.[2][3] Accurate preparation of stock solutions is the first critical step for in vitro and in vivo experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and provides pre-calculated masses required to prepare common stock solution concentrations.
| Parameter | Value |
| Molecular Weight (MW) | 552.55 g/mol [1][4] |
| Solubility in DMSO | ≥ 100 mg/mL (180.98 mM)[1][4] |
| CAS Number | 2055918-71-1[1][4] |
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO | Mass of this compound for 5 mL of DMSO | Mass of this compound for 10 mL of DMSO |
| 10 mM | 5.53 mg | 27.65 mg | 55.3 mg |
| 50 mM | 27.65 mg | 138.25 mg | 276.5 mg |
| 100 mM | 55.3 mg | 276.5 mg | 553.0 mg |
Note: Calculations are based on the formula: Mass (mg) = Desired Concentration (mM) * Molecular Weight ( g/mol ) * Volume (mL) / 1000
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The same procedure can be followed for other concentrations by adjusting the mass of this compound as indicated in the table above.
Materials and Equipment:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Ensure all glassware and equipment are clean and dry. It is highly recommended to use fresh, newly opened DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][4]
-
-
Weighing:
-
Tare the analytical balance with a clean microcentrifuge tube or vial.
-
Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution in 1 mL of DMSO, weigh 5.53 mg.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube containing the weighed this compound. For a 10 mM stock, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles are present, sonicate the solution for 5-10 minutes.[5] Gentle warming in a water bath (37°C) can also aid dissolution, but avoid excessive heat.[4]
-
-
Storage:
-
Once the this compound is completely dissolved, the stock solution is ready for use.
-
For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][4]
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Visualizations
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Caption: Simplified signaling pathway showing the role of YES1 and its inhibition by this compound.
References
Application Notes and Protocols for CH6953755 in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes. Upregulation of YES1 activity is implicated in the proliferation and survival of various cancer cell types. These application notes provide a comprehensive guide for the utilization of this compound in preclinical in vivo mouse xenograft models to evaluate its anti-tumor efficacy. The following protocols and data are intended to serve as a foundational resource for study design and execution.
Mechanism of Action
This compound selectively targets YES1 kinase, inhibiting its catalytic activity. A key mechanism of YES1 activation is autophosphorylation at Tyrosine 426 (Tyr426). By preventing this phosphorylation event, this compound effectively blocks downstream signaling pathways that contribute to cancer cell proliferation and survival. One of the critical downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1). Inhibition of YES1 by this compound has been shown to suppress the activity of YAP1, a key regulator of organ size and a driver of oncogenesis.
YES1 Signaling Pathway Inhibition by this compound
Application Notes and Protocols: Detection of p-YES1 (Tyr426) by Western Blot Following CH6953755 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. YES1 plays a crucial role in various cellular signaling pathways and its aberrant activity has been implicated in the development and progression of several cancers.[1][2][3] this compound exerts its anti-tumor effects by inhibiting the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step in its activation. Therefore, monitoring the phosphorylation status of YES1 at Tyr426 is a critical pharmacodynamic biomarker for assessing the efficacy of this compound and similar inhibitors. This document provides a detailed protocol for the detection of phosphorylated YES1 (p-YES1) at Tyr426 in cell lysates using Western blotting after treatment with this compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of this compound's action on YES1 and the overall experimental workflow for the Western blot protocol.
Caption: Signaling pathway of this compound-mediated inhibition of YES1.
Caption: Experimental workflow for Western blot analysis of p-YES1 (Tyr426).
Experimental Protocols
This section provides a detailed step-by-step protocol for the detection of p-YES1 (Tyr426).
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed a suitable cell line with known YES1 expression (e.g., KYSE70) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.001 µM to 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer (see Table 1 for recipe) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Western Blotting
-
Sample Preparation:
-
Based on the protein concentration, normalize the volume of each lysate to contain 20-30 µg of total protein.
-
Add an equal volume of 2x Laemmli sample buffer (see Table 1 for recipe) to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in 1x MOPS or MES SDS running buffer at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
A wet transfer system is recommended for efficient transfer. Perform the transfer at 100 V for 1-2 hours or overnight at a lower voltage in a cold room (4°C).
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-protein detection, BSA is preferred over non-fat dry milk to reduce background signal.[4]
-
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for p-YES1 (Tyr426) (see Table 2 for details) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (see Table 2 for details) diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total YES1 or a loading control protein such as β-actin or GAPDH.
-
Data Presentation
The quantitative data for the reagents and antibodies used in this protocol are summarized in the tables below.
Table 1: Buffer and Solution Recipes
| Buffer/Solution | Component | Concentration |
| RIPA Lysis Buffer | 50 mM Tris-HCl, pH 7.4 | |
| 150 mM NaCl | ||
| 1% NP-40 | ||
| 0.5% Sodium Deoxycholate | ||
| 0.1% SDS | ||
| 1 mM EDTA | ||
| Protease Inhibitor Cocktail | 1x | |
| Phosphatase Inhibitor Cocktail | 1x | |
| 2x Laemmli Sample Buffer | 4% SDS | |
| 20% Glycerol | ||
| 120 mM Tris-HCl, pH 6.8 | ||
| 0.02% Bromophenol Blue | ||
| 10% β-mercaptoethanol (add fresh) | ||
| 10x Tris-Buffered Saline (TBS) | 200 mM Tris | |
| 1.5 M NaCl | ||
| Adjust pH to 7.6 | ||
| Tris-Buffered Saline with Tween 20 (TBST) | 1x TBS | |
| 0.1% Tween 20 | ||
| Blocking Buffer | 5% (w/v) BSA | |
| in TBST |
Table 2: Antibody Dilutions
| Antibody | Host Species | Recommended Dilution | Supplier (Cat. No.) |
| Phospho-Yes1 (Tyr426) Antibody | Rabbit | 1:500 - 1:2000 | MedChemExpress (HY-P89167) |
| Total Yes Antibody | Rabbit | Varies by supplier | e.g., Cell Signaling Technology (#3201)[5] |
| Anti-rabbit IgG, HRP-linked Antibody | Goat/Donkey | Varies by supplier | e.g., Cell Signaling Technology (#7074) |
| β-actin or GAPDH Antibody (Loading Control) | Mouse/Rabbit | Varies by supplier | Varies by supplier |
References
Application Notes and Protocols: Cell Viability Assay Using CH6953755 on KYSE70 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent and selective oral inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes.[1][2][3] YES1 gene amplification has been identified as a driver of tumor growth in various cancers, including esophageal squamous cell carcinoma.[1][4] The KYSE70 cell line, derived from a poorly differentiated invasive esophageal squamous cell carcinoma, harbors a YES1 gene amplification and is therefore a suitable model for evaluating the efficacy of YES1 inhibitors.[1][5][6] This document provides detailed protocols for assessing the in vitro efficacy of this compound on the viability of KYSE70 cells using a colorimetric cell viability assay.
This compound has demonstrated antitumor activity in both in vitro and in vivo models of YES1-amplified cancers.[1][2] The compound inhibits the autophosphorylation of YES1 at Tyr426, a key step in its activation, thereby disrupting downstream signaling pathways that contribute to cell proliferation.[1][2] One of the critical downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[1][4][7] YES1 kinase activity regulates the nuclear translocation and serine phosphorylation of YAP1, and inhibition of YES1 by this compound has been shown to suppress TEAD luciferase reporter activity, a readout of YAP1 transcriptional activity.[1][2][4]
Data Summary
The following table summarizes the key in vitro activities of this compound.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (YES1 Kinase Inhibition) | 1.8 nM | - | [1][2] |
| Cell Growth Inhibition (Concentration Range) | 0.001 - 1 µM | YES1-amplified cancer cell lines | [2] |
| Inhibition of YES1 Autophosphorylation (Tyr426) (Concentration Range) | 0.001 - 1 µM | KYSE70 | [1][2] |
| Suppression of TEAD Reporter Activity (Concentration Range) | 0.1, 0.3, 1, 3 µM | KYSE70, RERF-LC-AI | [2] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of YES1 and the inhibitory action of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Selective YES1 Kinase Inhibitor | DC Chemicals [dcchemicals.com]
- 4. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KYSE-70 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. KYSE-70. Culture Collections [culturecollections.org.uk]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CH6953755 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of CH6953755, a selective YES1 kinase inhibitor, in preclinical animal models. The following protocols and data are intended to guide researchers in the design and execution of in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Mechanism of Action
This compound is a potent and orally active inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1] YES1 is implicated in various cellular processes, and its amplification has been identified as a driver in several cancers.[1] this compound exerts its antitumor activity by inhibiting the autophosphorylation of YES1, which in turn modulates the downstream Yes-associated protein 1 (YAP1) signaling pathway.[1] This pathway plays a crucial role in cell proliferation and survival.
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for the oral administration of this compound in a mouse xenograft model.
| Parameter | Value | Animal Model | Tumor Model | Source |
| Administration Route | Oral Gavage | Female BALB/c-nu/nu mice | Rat-2_YES1 xenograft | [2] |
| Dosage | 60 mg/kg | Female BALB/c-nu/nu mice | Rat-2_YES1 xenograft | [1][2] |
| Frequency | Daily | Female BALB/c-nu/nu mice | Rat-2_YES1 xenograft | [2] |
| Duration | 10 days | Female BALB/c-nu/nu mice | Rat-2_YES1 xenograft | [2] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Xenograft Model
This protocol details the preparation and oral administration of this compound to mice bearing xenograft tumors.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal gavage needles (20-22 gauge, 1-1.5 inch)
-
1 mL syringes
-
Animal balance
Procedure:
-
Animal Model: Female BALB/c-nu/nu mice are inoculated with Rat-2_YES1 cells to establish xenograft tumors.[2]
-
Formulation Preparation (for a 6 mg/mL solution):
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix thoroughly by vortexing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is a clear and homogenous solution. This yields a 2.08 mg/mL solution. For a 60 mg/kg dose in a 20g mouse, the required concentration is 6 mg/mL. The formulation ratios will need to be adjusted accordingly to achieve the desired concentration while maintaining solubility. It is recommended to perform a solubility test prior to preparing the bulk formulation.
-
-
Dosing:
-
Weigh each mouse to determine the precise dosing volume. For a 60 mg/kg dose, a 20 g mouse would require a 1.2 mg dose.
-
Administer the formulated this compound solution via oral gavage at a volume of 10 mL/kg.
-
Dose the animals daily for a period of 10 days.[2]
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.
-
Measure tumor volume at regular intervals to assess treatment efficacy.
-
Experimental Workflow
The following diagram outlines the key steps in an in vivo efficacy study of this compound.
References
Application Notes and Protocols for Long-Term Storage and Stability of CH6953755 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of tyrosine kinases.[1][2][3][4][5] It has demonstrated antitumor activity in preclinical models of cancers with YES1 gene amplification.[2][3] The stability of this compound solutions is a critical factor for ensuring the accuracy and reproducibility of in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₂F₂N₆O₄S |
| Molecular Weight | 552.55 g/mol |
| Appearance | Solid |
| Solubility | DMSO: ≥ 100 mg/mL (180.98 mM) |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is crucial to use newly opened or anhydrous DMSO for the preparation of stock solutions.[1]
Recommended Long-Term Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on the physical state of the compound:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in DMSO) | -80°C | 2 years |
| -20°C | 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Protocols for Solution Preparation
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
Preparation of Working Solutions for In Vitro and In Vivo Studies
For cell-based assays and animal experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
Protocol 1: Formulation with PEG300, Tween-80, and Saline
This formulation is suitable for achieving a clear solution for administration.
-
Start with a 10 mM stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (final concentration of 40% v/v). Mix well.
-
Add Tween-80 (final concentration of 5% v/v). Mix until the solution is clear.
-
Add Saline to reach the final desired volume (final concentration of 45% v/v).
-
The final concentration of DMSO in this formulation is 10% v/v.
Protocol 2: Formulation with SBE-β-CD in Saline
This protocol provides an alternative for achieving a clear solution.
-
Begin with a 10 mM stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add a 20% solution of SBE-β-CD in Saline to achieve the final desired volume.
-
The final concentration of DMSO in this formulation is 10% v/v.
Protocol 3: Formulation with Corn Oil
This formulation is an option for oral administration.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to reach the final desired volume. Mix thoroughly.
-
The mixed solution should be used immediately for optimal results.[1]
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, the stability of this compound solutions should be periodically assessed. This involves subjecting the solutions to stress conditions (forced degradation) and analyzing the degradation using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
General Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO or an aqueous buffer).
-
Expose the solution to one of the stress conditions listed in the table below.
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
| Stress Condition | Protocol |
| Acid Hydrolysis | Add 0.1 M HCl to the this compound solution. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Add 0.1 M NaOH to the this compound solution. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidation | Add 3% hydrogen peroxide (H₂O₂) to the this compound solution. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Incubate the this compound solution at 70°C in a temperature-controlled oven for 48-72 hours. |
| Photostability | Expose the this compound solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV radiation, as per ICH Q1B guidelines.[6] |
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of stability. While a specific validated method for this compound is not publicly available, the following protocol for a related tyrosine kinase inhibitor can be adapted and validated.[8][9]
Illustrative HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM potassium dihydrogen phosphate (B84403) with 0.025% trifluoroacetic acid (pH ~5.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | Determined by the UV absorbance maximum of this compound (e.g., 220 nm).[8][9] |
| Injection Volume | 10 µL |
Method Validation: The adapted HPLC method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the analysis of this compound and its degradation products.[8][9]
Data Presentation
The following tables are templates for presenting stability data for this compound solutions.
Table 1: Long-Term Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Condition | Time Point | % this compound Remaining (Mean ± SD) | Appearance |
| -80°C | 0 months | 100% | Clear, colorless |
| 6 months | Data to be generated | Data to be generated | |
| 12 months | Data to be generated | Data to be generated | |
| 24 months | Data to be generated | Data to be generated | |
| -20°C | 0 months | 100% | Clear, colorless |
| 3 months | Data to be generated | Data to be generated | |
| 6 months | Data to be generated | Data to be generated | |
| 12 months | Data to be generated | Data to be generated |
Table 2: Forced Degradation of this compound Solution
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 hours | Data to be generated | Data to be generated |
| 0.1 M NaOH, 60°C | 24 hours | Data to be generated | Data to be generated |
| 3% H₂O₂, RT | 24 hours | Data to be generated | Data to be generated |
| 70°C | 48 hours | Data to be generated | Data to be generated |
| Photolysis | 1.2M lux hr | Data to be generated | Data to be generated |
Visualizations
Signaling Pathway of this compound
This compound exerts its anticancer effects by inhibiting the YES1 kinase, which in turn modulates the downstream YAP1 signaling pathway.
Caption: Signaling pathway of this compound action.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for assessing the stability of this compound solutions.
Caption: Workflow for this compound stability assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | Selective YES1 Kinase Inhibitor | DC Chemicals [dcchemicals.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Utilizing CH6953755 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of CH6953755, a selective YES1 kinase inhibitor, when used in combination with standard chemotherapy agents. The information is intended to guide preclinical research efforts in oncology and drug development.
Introduction
This compound is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. YES1 is implicated in various cellular processes, including proliferation, survival, and migration. Overexpression and activation of YES1 have been associated with tumorigenesis and resistance to cancer therapies. Combining this compound with conventional chemotherapy presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This document outlines the scientific rationale, summarizes preclinical data, and provides detailed experimental protocols for studying the combination of this compound with paclitaxel, cisplatin, and 5-fluorouracil (B62378) (5-FU).
Scientific Rationale for Combination Therapy
YES1 kinase is a key signaling node that can be activated by various upstream signals, including receptor tyrosine kinases. Its activation can lead to the phosphorylation of downstream substrates that promote cancer cell survival and proliferation. By inhibiting YES1, this compound can disrupt these pro-survival signals, potentially sensitizing cancer cells to the cytotoxic effects of chemotherapy. Preclinical evidence suggests that inhibiting SRC family kinases can enhance the efficacy of agents like paclitaxel, cisplatin, and 5-FU in various cancer models.
Preclinical Data Summary
While direct comprehensive studies on the combination of this compound with all three chemotherapy agents are limited, data from studies on other SRC family kinase inhibitors like dasatinib (B193332) and saracatinib (B1683781) provide a strong basis for investigation.
In Vitro Synergistic Effects
The following table summarizes the synergistic effects of SRC family kinase inhibitors in combination with chemotherapy agents in various cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cancer Type | SRC Family Kinase Inhibitor | Chemotherapy Agent | Cell Line(s) | Combination Index (CI) at ED50 | Reference |
| Ovarian Cancer | Dasatinib | Paclitaxel | A2780, HO8910 | 0.25 - 0.93 | [1] |
| Gastric Cancer | Saracatinib | 5-Fluorouracil | NCI-N87, SNU216, SNU601, MKN1 | 0.48 - 0.73 | [2] |
| Gastric Cancer | Saracatinib | Cisplatin | NCI-N87, SNU216, SNU601, MKN1 | 0.62 - 0.81 | [2] |
In Vivo Anti-Tumor Efficacy
The combination of SRC family kinase inhibitors with chemotherapy has demonstrated enhanced tumor growth inhibition in preclinical xenograft models.
| Cancer Type | SRC Family Kinase Inhibitor | Chemotherapy Agent | Xenograft Model | Tumor Growth Inhibition Rate (Combination) | Reference |
| Ovarian Cancer | Dasatinib | Paclitaxel | A2780 | 76.7% | [1] |
| Ovarian Cancer | Dasatinib | Paclitaxel | HO8910 | 58.5% | [1] |
| Gastric Cancer | Saracatinib | 5-Fluorouracil | NCI-N87 | Enhanced compared to single agents | [2] |
Signaling Pathways and Experimental Workflow
YES1 Signaling Pathway
Caption: Simplified YES1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Combination Studies
Caption: A typical workflow for preclinical evaluation of combination therapies.
Experimental Protocols
Note: These are generalized protocols and should be optimized for specific cell lines and experimental conditions. It is assumed that direct data for this compound combination therapy is not available, thus protocols are based on studies with similar SRC family kinase inhibitors.
Protocol 1: In Vitro Cell Viability and Synergy Analysis (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and chemotherapy agents, and to assess for synergy using the Combination Index (CI) method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Paclitaxel, Cisplatin, or 5-Fluorouracil (dissolved in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in culture medium. For combination treatment, prepare mixtures at a fixed ratio (e.g., based on the IC50 of each drug).
-
Treatment: Treat cells with single agents and the combination for 72 hours. Include vehicle-treated control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy.
-
Protocol 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and chemotherapy agents
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or chemotherapy at predetermined concentrations (e.g., IC50) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Compare the percentage of apoptotic cells between treatment groups.
-
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cells for injection
-
This compound (formulated for in vivo administration)
-
Chemotherapy agent (formulated for in vivo administration)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination).
-
Treatment Administration: Administer treatments according to a predetermined schedule and dosage. For example, this compound might be administered orally daily, while chemotherapy is administered intraperitoneally on a weekly schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size. Tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the Tumor Growth Inhibition (TGI) for each group compared to the vehicle control.
-
Perform statistical analysis to compare the efficacy between the combination group and single-agent groups.
-
Conclusion
The combination of the selective YES1 inhibitor this compound with standard chemotherapy agents represents a rational and promising approach for the treatment of various cancers. The provided data and protocols offer a framework for the preclinical evaluation of this combination therapy. It is anticipated that such studies will provide the necessary evidence to support the clinical development of this compound in combination with chemotherapy for patients with cancer.
References
Application Notes and Protocols: Establishing a CH6953755-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] YES1 is a proto-oncogene that plays a crucial role in cell growth, survival, and differentiation.[4][5] Amplification and overexpression of the YES1 gene have been identified in various cancers, including esophageal, lung, head and neck, and bladder cancers, making it an attractive therapeutic target.[6][7] this compound exerts its antitumor activity by inhibiting YES1 kinase, which in turn prevents the autophosphorylation of YES1 at Tyr426, a key step in its activation.[2][5] The downstream signaling cascade of YES1 involves the transcriptional coactivator Yes-associated protein 1 (YAP1).[5][6][7] YES1 kinase activity regulates the nuclear translocation and transcriptional activity of YAP1, thereby promoting the expression of genes involved in cell proliferation and survival.[5][6][7]
The development of drug resistance is a major challenge in cancer therapy. Establishing in vitro models of drug resistance is essential for understanding the underlying molecular mechanisms and for developing strategies to overcome it. This document provides a detailed protocol for generating a this compound-resistant cell line model using the gradual dose-escalation method. The esophageal squamous cell carcinoma cell line KYSE70, which harbors a YES1 gene amplification and is sensitive to this compound, is recommended as the starting parental cell line.[2][6][8][9][10]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in YES1-amplified cancer cells.
Experimental Workflow for Establishing a Resistant Cell Line
Caption: Workflow for generating a this compound-resistant cell line.
Protocols
Part 1: Determination of the IC50 of this compound in the Parental Cell Line
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental KYSE70 cell line. This value will serve as the basis for the starting concentration in the resistance development protocol.
Materials:
-
KYSE70 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed KYSE70 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[11]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.001 µM to 10 µM.[2] Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[12][13]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Part 2: Generation of the this compound-Resistant Cell Line
Objective: To establish a this compound-resistant KYSE70 cell line through continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental KYSE70 cells
-
Complete growth medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Trypsin-EDTA
Protocol:
-
Start by culturing parental KYSE70 cells in a T25 flask with complete growth medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits cell growth by 10-20%), as determined in Part 1.[1]
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to that of the parental cells.[14]
-
Once the cells are confluent, passage them and increase the concentration of this compound by 1.5- to 2-fold.[1]
-
Repeat this process of gradual dose escalation. If significant cell death occurs, maintain the cells at the current concentration for a longer period or reduce the fold-increase in the subsequent step.[1]
-
At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.
-
Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.[1]
-
The entire process of generating a resistant cell line can take several months.[11]
Part 3: Validation and Characterization of the Resistant Cell Line
Objective: To confirm the resistant phenotype and investigate the potential molecular mechanisms of resistance.
A. Confirmation of Resistance (IC50 Shift)
Protocol:
-
Perform an MTT assay as described in Part 1 on both the parental KYSE70 cells and the newly established resistant cell line (KYSE70-R).
-
Determine the IC50 of this compound for both cell lines.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
A significant increase in the RI confirms the resistant phenotype.
B. Analysis of Protein Expression by Western Blotting
Objective: To analyze the expression and phosphorylation status of key proteins in the YES1 signaling pathway.
Materials:
-
Parental and resistant KYSE70 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-YES1, anti-phospho-YES1 (Tyr426), anti-YAP1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed parental and resistant KYSE70 cells and grow to 70-80% confluency.
-
Treat the cells with or without this compound (at a concentration around the IC50 of the parental cells) for a specified time (e.g., 2-4 hours).
-
Lyse the cells in ice-cold RIPA buffer.[15]
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.[15][16]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[15][16]
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analyze the expression and phosphorylation levels of the target proteins, normalizing to the loading control.
C. Molecular Analysis of Resistance Mechanisms
Potential mechanisms of resistance to this compound could include:
-
Secondary mutations in the YES1 kinase domain that prevent drug binding.
-
Upregulation of alternative signaling pathways to bypass the inhibition of YES1.
-
Increased drug efflux through the upregulation of ABC transporters.
Suggested Analyses:
-
Sanger or Next-Generation Sequencing (NGS): Sequence the YES1 gene in the resistant cell line to identify potential mutations.
-
Quantitative PCR (qPCR): Analyze the expression of genes involved in drug transport (e.g., ABCB1, ABCG2) and alternative signaling pathways.
-
Phospho-kinase antibody arrays: To get a broader view of changes in signaling pathways in the resistant cells.
Data Presentation
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) | Resistance Index (RI) |
| KYSE70 (Parental) | [Insert Value] | 1 |
| KYSE70-R (Resistant) | [Insert Value] | [Calculate Value] |
Table 2: Western Blot Analysis of Key Signaling Proteins
| Protein | Parental (Untreated) | Parental (Treated) | Resistant (Untreated) | Resistant (Treated) |
| p-YES1 (Tyr426) | [Relative Expression] | [Relative Expression] | [Relative Expression] | [Relative Expression] |
| Total YES1 | [Relative Expression] | [Relative Expression] | [Relative Expression] | [Relative Expression] |
| Total YAP1 | [Relative Expression] | [Relative Expression] | [Relative Expression] | [Relative Expression] |
| GAPDH | 1 | 1 | 1 | 1 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High cell death during resistance development | Drug concentration increased too quickly. | Maintain cells at the current concentration for a longer period or use a smaller fold-increase in drug concentration. |
| Loss of resistant phenotype | Cells cultured in the absence of the drug for an extended period. | Maintain a low concentration of this compound in the culture medium to sustain selective pressure. |
| Inconsistent MTT assay results | Variation in cell seeding density or incubation time. | Ensure consistent cell seeding and adhere strictly to the incubation times in the protocol. |
| No significant IC50 shift in the resistant line | Incomplete development of resistance. | Continue the dose-escalation protocol for a longer duration. |
| No changes observed in Western blot | Inappropriate antibody dilution or incubation time. | Optimize antibody concentrations and incubation times. Ensure the use of fresh lysis buffer with inhibitors. |
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Selective YES1 Kinase Inhibitor | DC Chemicals [dcchemicals.com]
- 4. Profiling of drug resistance in Src kinase at scale uncovers a regulatory network coupling autoinhibition and catalytic domain dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
- 16. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Immunofluorescence Staining of YAP1 Localization Following CH6953755 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yes-associated protein 1 (YAP1) is a key transcriptional co-activator and a critical downstream effector of the Hippo signaling pathway, which plays a central role in regulating organ size, cell proliferation, and apoptosis. The subcellular localization of YAP1 is a primary mechanism controlling its activity. Nuclear localization of YAP1 allows it to bind to transcription factors, such as the TEAD family, and promote the expression of genes involved in cell growth and proliferation. Conversely, cytoplasmic sequestration of YAP1 renders it inactive.
CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of kinases.[1][2] YES1 has been shown to regulate the activity of YAP1 by controlling its nuclear translocation and phosphorylation.[2][3] Inhibition of YES1 kinase activity by this compound is expected to lead to the cytoplasmic retention of YAP1, thereby inhibiting its transcriptional activity and downstream cellular effects.[2][3]
These application notes provide a detailed protocol for performing immunofluorescence staining to visualize and quantify the change in YAP1 subcellular localization in cultured cells following treatment with this compound.
Signaling Pathway
Caption: YES1/YAP1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is based on methodology described for YES1-amplified cancer cell lines, such as KYSE70.[2][3] Optimization may be required for other cell types.
Materials:
-
YES1-amplified cancer cell line (e.g., KYSE70)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile glass coverslips (12 mm or 18 mm)
-
6-well or 24-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Sterilize glass coverslips by immersing in 70% ethanol, followed by air drying in a sterile hood.
-
Place one sterile coverslip into each well of a 6-well or 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
Prepare working solutions of this compound in complete culture medium. A final concentration of 1 µM has been shown to be effective.[2][3] Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the culture medium from the wells and replace it with the medium containing this compound or vehicle control.
II. Immunofluorescence Staining for YAP1
This protocol is a general guide and may require optimization for specific cell lines and antibodies.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh or use commercially available)
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum (NGS) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody: Rabbit anti-YAP1 polyclonal or mouse anti-YAP1 monoclonal antibody (use at manufacturer's recommended dilution)
-
Secondary antibody: Goat anti-rabbit or anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594), diluted in blocking buffer
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
After treatment, aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding the permeabilization buffer and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Dilute the primary anti-YAP1 antibody in blocking buffer. Aspirate the blocking buffer from the coverslips and add the primary antibody solution.
-
Incubate with the primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstain the nuclei by incubating with DAPI solution for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using antifade mounting medium.
-
Allow the mounting medium to cure, and seal the edges of the coverslips with nail polish.
-
Store the slides at 4°C, protected from light, until imaging.
Experimental Workflow
References
Application Note: Validating the Therapeutic Effects of CH6953755 through CRISPR/Cas9-Mediated YES1 Knockout
Audience: Researchers, scientists, and drug development professionals.
Introduction
YES1, a non-receptor tyrosine kinase belonging to the SRC family of kinases (SFK), has emerged as a significant oncogene and therapeutic target in various cancers.[1][2] It plays a crucial role in regulating multiple signaling pathways that control cell proliferation, survival, and invasiveness.[1][2] The compound CH6953755 is a potent and selective oral inhibitor of YES1 kinase, demonstrating significant antitumor activity in preclinical models of cancers with YES1 gene amplification.[3][4][5][6] this compound exerts its effect by preventing the autophosphorylation of YES1 at tyrosine 426, a key step in its activation.[3]
Validating that the on-target activity of a drug candidate is responsible for its therapeutic effect is a critical step in drug development.[7] CRISPR/Cas9-mediated gene knockout offers a precise and powerful tool for target validation.[8][9][10] By specifically deleting the target gene (YES1 in this case), researchers can create a cellular model that is genetically null for the protein of interest. This allows for a direct comparison between the pharmacological inhibition by the drug and the genetic ablation of the target.
This application note provides a detailed protocol for using CRISPR/Cas9 to knock out the YES1 gene in a cancer cell line. It further describes how to use this knockout model to validate that the anti-proliferative and signaling effects of this compound are specifically mediated through the inhibition of YES1.
Principle of the Method
The core principle of this validation strategy is to compare the phenotype of wild-type (WT) cells with that of YES1 knockout (KO) cells, both in the presence and absence of this compound. If the anti-cancer effects of this compound are genuinely on-target, we expect the following outcomes:
-
Phenocopy: The YES1 KO cells will exhibit a baseline phenotype (e.g., reduced proliferation) that mimics the effect of treating WT cells with this compound.
-
Loss of Potency: this compound will show significantly reduced efficacy in YES1 KO cells compared to WT cells, as its molecular target is absent.
-
Pathway Modulation: Downstream signaling pathways regulated by YES1 will be constitutively altered in KO cells in a manner similar to that observed in this compound-treated WT cells.
Signaling Pathways and Experimental Workflow
YES1 is known to regulate key oncogenic pathways, including the Hippo/YAP1 and PI3K/AKT/mTOR pathways.[1][11][12] this compound inhibits YES1, thereby preventing the phosphorylation and nuclear translocation of YAP1 and suppressing PI3K/AKT signaling.[1][3]
Caption: YES1 signaling pathways and points of intervention.
The experimental process involves generating a stable YES1 knockout cell line, followed by a series of comparative assays.
Caption: Workflow for validating this compound effects using CRISPR.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of YES1
This protocol describes the generation of a stable YES1 knockout cell line.
-
sgRNA Design and Cloning:
-
Design at least two unique sgRNAs targeting an early exon of the YES1 gene to maximize the chance of a frameshift mutation.[13] Use online design tools to minimize off-target effects.
-
Synthesize and clone the sgRNAs into a suitable all-in-one CRISPR/Cas9 expression vector containing a selection marker (e.g., puromycin (B1679871) resistance).
-
-
Transfection:
-
Select a cancer cell line with documented YES1 expression or amplification (e.g., KYSE70 esophageal squamous cell carcinoma).
-
Plate cells to be 70-80% confluent on the day of transfection.[14]
-
Transfect the cells with the Cas9-sgRNA plasmid(s) using a suitable transfection reagent according to the manufacturer's protocol.[14] Include a non-targeting sgRNA control.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain selection until a stable, resistant population of cells is established.
-
Perform limiting dilution or use cloning cylinders to isolate single-cell colonies into a 96-well plate.
-
Expand the individual clones for validation.
-
Protocol 2: Validation of YES1 Knockout
Confirm the successful knockout of YES1 at both the mRNA and protein levels.
A. Quantitative PCR (qPCR) for YES1 mRNA Expression
-
RNA Extraction: Extract total RNA from both WT and putative KO clones using a commercial kit (e.g., TRIzol or RNeasy).[15][16]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[16]
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, primers specific for YES1, and a housekeeping gene (e.g., GAPDH) for normalization.[15]
-
Data Analysis: Calculate the relative expression of YES1 mRNA in KO clones compared to WT cells using the ΔΔCt method.[16] Successful KO clones should show a significant reduction in YES1 mRNA.
B. Western Blot for YES1 Protein Expression
-
Protein Extraction: Lyse WT and KO cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Determine protein concentration using a BCA assay.[18]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against total YES1.[19]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Successful KO clones should show a complete absence of the YES1 protein band.
Protocol 3: Cell Viability Assay
This assay quantifies the effect of this compound on the proliferation of WT versus YES1 KO cells.
-
Cell Seeding: Seed an equal number of WT and validated YES1 KO cells into 96-well plates. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 1 µM) for 72-96 hours.[4] Include a vehicle control (DMSO).
-
Viability Measurement: Add a viability reagent such as MTS or Resazurin to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the dose-response curves and calculate the IC50 values for both WT and KO cell lines.
Protocol 4: Western Blot Analysis of Downstream Signaling
This protocol assesses the impact of this compound and YES1 knockout on downstream signaling pathways.
-
Cell Treatment: Plate WT and YES1 KO cells. Treat WT cells with an effective concentration of this compound (e.g., 10x IC50) for a short duration (e.g., 2-4 hours) to observe acute signaling changes.[4] Collect lysates from four groups: WT (vehicle), WT + this compound, YES1 KO (vehicle), and YES1 KO + this compound.
-
Western Blotting: Perform Western blotting as described in Protocol 2B.
-
Antibody Probing: Probe separate membranes with primary antibodies against:
-
Phospho-YES1 (Tyr426)
-
Total YES1
-
Phospho-AKT (Ser473)
-
Total AKT
-
Total YAP1
-
Loading control (e.g., GAPDH)
-
Data Presentation and Expected Results
Quantitative data should be summarized for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment | IC50 (nM) | Interpretation |
| Wild-Type (WT) | This compound | 1.8 | High potency in YES1-expressing cells.[4] |
| YES1 Knockout (KO) | This compound | > 1000 | Drastic loss of potency confirms on-target effect. |
Table 2: Relative Protein Expression from Western Blot Analysis
(Data represents hypothetical band intensities normalized to loading control, relative to WT Vehicle)
| Target Protein | WT (Vehicle) | WT + this compound | YES1 KO (Vehicle) | YES1 KO + this compound |
| p-YES1 (Y426) | 1.00 | 0.05 | Not Detected | Not Detected |
| Total YES1 | 1.00 | 0.98 | Not Detected | Not Detected |
| p-AKT (S473) | 1.00 | 0.35 | 0.40 | 0.38 |
| Total AKT | 1.00 | 1.02 | 0.99 | 1.01 |
| Total YAP1 | 1.00 | 1.00 | 0.97 | 0.98 |
Interpretation of Expected Results:
-
Cell Viability: The IC50 of this compound is expected to be in the low nanomolar range for WT cells but should increase by several orders of magnitude in YES1 KO cells, demonstrating that the drug's anti-proliferative effect is dependent on the presence of its target.[4]
-
Signaling Pathway Analysis:
-
In WT cells, this compound treatment should abolish p-YES1 and significantly reduce p-AKT levels.[3][11]
-
In YES1 KO cells, both total YES1 and p-YES1 will be absent.
-
Crucially, the baseline level of p-AKT in untreated YES1 KO cells should be low, similar to the level in drug-treated WT cells. This indicates that the genetic knockout phenocopies the pharmacological inhibition of the pathway.
-
Treatment of YES1 KO cells with this compound should not cause any further significant reduction in p-AKT, confirming the specificity of the drug's action.
-
Conclusion
The combination of pharmacological inhibition with this compound and genetic ablation via CRISPR/Cas9 provides a rigorous and definitive method for validating YES1 as the primary therapeutic target of the compound. This experimental framework confirms that the drug's efficacy is a direct result of its on-target activity, providing strong support for its continued development. The detailed protocols and expected outcomes described herein offer a clear guide for researchers aiming to perform similar target validation studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Selective YES1 Kinase Inhibitor | DC Chemicals [dcchemicals.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
- 8. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to use CRISPR for functional validation in cell biology? [synapse.patsnap.com]
- 10. selectscience.net [selectscience.net]
- 11. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Yes (D9P3E) Rabbit Monoclonal Antibody (#65890) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by CH6953755
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent and selective inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family. YES1 is implicated in various cellular processes, including cell growth, survival, and proliferation. Dysregulation of YES1 activity has been linked to the progression of several cancers. This compound exerts its antitumor effects by inhibiting YES1 kinase activity, which can lead to the induction of apoptosis in cancer cells with YES1 gene amplification. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes a standard method for detecting apoptosis by flow cytometry based on the principles of Annexin V and Propidium Iodide (PI) staining. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. By using a combination of Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Signaling Pathway of this compound in Apoptosis Induction
This compound inhibits YES1, a member of the Src family kinases. YES1 is known to be involved in pro-survival signaling pathways. One of the key downstream effectors of YES1 is the transcriptional coactivator Yes-associated protein 1 (YAP1). By inhibiting YES1, this compound can prevent the activation of YAP1, leading to a decrease in the transcription of anti-apoptotic genes and promoting apoptosis. Additionally, YES1 has been implicated in the activation of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell survival. Inhibition of this pathway by this compound can further contribute to the induction of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
This compound
-
Cell line of interest (e.g., a cancer cell line with YES1 amplification)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (DMSO) and an untreated control.
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Vehicle Control (DMSO) | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| This compound (0.1 µM) | 85.6 ± 3.2 | 8.1 ± 1.1 | 6.3 ± 0.9 |
| This compound (1 µM) | 60.3 ± 4.5 | 25.4 ± 2.8 | 14.3 ± 1.7 |
| This compound (10 µM) | 25.1 ± 3.8 | 50.7 ± 4.1 | 24.2 ± 3.3 |
Experimental Workflow
The overall experimental workflow for analyzing this compound-induced apoptosis is depicted below.
Caption: Experimental workflow for apoptosis analysis.
This application note provides a comprehensive protocol for the flow cytometric analysis of apoptosis induced by the YES1 kinase inhibitor, this compound. By following this detailed methodology, researchers can effectively quantify the apoptotic effects of this compound on cancer cells, contributing to a better understanding of its mechanism of action and its potential as a therapeutic agent. The provided diagrams and data table structure offer a clear framework for experimental design and data presentation in drug development and cancer research.
Application Notes and Protocols: CH6953755 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors, offering a superior platform for preclinical drug screening compared to traditional 2D cell culture. CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes.[1][2] YES1 is frequently amplified and overexpressed in a variety of human cancers, including esophageal, lung, and bladder cancers, where it plays a crucial role in promoting cell proliferation, survival, and invasion.[3][4] Inhibition of YES1 by this compound has demonstrated significant antitumor activity in both in vitro and in vivo models of YES1-amplified cancers.[1][2][3]
These application notes provide a comprehensive guide for the utilization of this compound in 3D spheroid culture models to assess its anti-tumor efficacy. The protocols outlined below are designed to be adaptable for various YES1-amplified cancer cell lines and can be integrated into high-throughput screening platforms.
Mechanism of Action of this compound
This compound is an orally active and selective YES1 kinase inhibitor with an IC50 of 1.8 nM.[1][2] Its primary mechanism of action involves the inhibition of YES1 autophosphorylation at tyrosine residue 426 (Tyr426), which is critical for its enzymatic activity.[2] By blocking YES1 activation, this compound disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival. One of the key pathways affected is the Hippo signaling pathway, where YES1 is known to regulate the activity of the transcriptional co-activator Yes-associated protein 1 (YAP1).[3][5] YES1 can phosphorylate YAP1, leading to its nuclear translocation and the activation of genes that promote cell growth.[5][6] this compound has been shown to suppress TEAD luciferase reporter activity, a readout for YAP1/TAZ-TEAD transcriptional activity, in YES1-amplified cancer cells.[1]
Quantitative Data Summary
While specific data for this compound in 3D spheroid models is not yet widely published, data from 2D cell culture and studies with other SRC family kinase inhibitors in 3D models provide valuable insights. The following tables summarize relevant quantitative data.
Table 1: In Vitro Activity of this compound in 2D Cell Culture
| Cell Line (Cancer Type) | YES1 Amplification | IC50 (nM) | Reference |
| KYSE70 (Esophageal) | Yes | <10 | [7] |
| OACP4 C (Esophageal) | Yes | <10 | [7] |
| Non-YES1-amplified lines (Various) | No | >1000 | [7] |
Table 2: Comparative IC50 Values of Kinase Inhibitors in 2D vs. 3D Spheroid Cultures (Representative Data)
| Compound | Cell Line | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) | Reference |
| Dasatinib (SFK Inhibitor) | DU145 (Prostate) | Not specified | >1 (significant viability reduction at 1µM) | Increased Resistance | [8] |
| Dasatinib (SFK Inhibitor) | U87 (Glioblastoma) | Not specified | >1 (significant viability reduction at 1µM) | Increased Resistance | [8] |
Note: It is generally observed that cancer cells grown in 3D spheroids exhibit increased resistance to chemotherapeutic agents compared to 2D monolayer cultures.[8][9]
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in 3D spheroid models.
Protocol 1: Generation of 3D Spheroids using the Liquid Overlay Technique
This protocol describes the formation of spheroids from YES1-amplified cancer cell lines.
Materials:
-
YES1-amplified cancer cell lines (e.g., KYSE70, OACP4 C)
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture YES1-amplified cancer cells in standard 2D culture flasks to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Prepare a single-cell suspension at a concentration of 2.5 x 10⁴ cells/mL in complete medium.
-
Seed 200 µL of the cell suspension (5,000 cells) into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Treatment of 3D Spheroids with this compound
This protocol outlines the procedure for treating established spheroids with this compound.
Materials:
-
Established 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.001 to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
After 3-5 days of spheroid formation, carefully remove 100 µL of the medium from each well.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the treated spheroids for the desired duration (e.g., 72 hours).
Protocol 3: Spheroid Viability and Apoptosis Assays
This protocol describes methods to quantify the effect of this compound on spheroid viability.
A. CellTiter-Glo® 3D Viability Assay
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates
-
Plate-reading luminometer
-
Orbital shaker
Procedure:
-
Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for 30 minutes.[10]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][11]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[10][11][12]
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[10][11][12]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
B. Live/Dead Staining for Microscopy
Materials:
-
Treated 3D spheroids
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of Calcein AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in sterile PBS according to the manufacturer's instructions.
-
Carefully remove the treatment medium from the spheroids.
-
Wash the spheroids gently with sterile PBS.
-
Add the Live/Dead staining solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Image the spheroids using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
Protocol 4: Spheroid Size and Morphology Analysis
This protocol details the measurement of spheroid size as an indicator of drug efficacy.
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
Inverted bright-field microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Acquire bright-field images of the spheroids at various time points (e.g., 0, 24, 48, 72 hours post-treatment).
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)³).
-
Plot the change in spheroid volume over time for each treatment condition to assess growth inhibition.
Protocol 5: Immunofluorescence Staining for Biomarker Analysis
This protocol allows for the visualization of key protein markers within the spheroids.
Materials:
-
Treated 3D spheroids
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton™ X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-phospho-YES1 (Tyr426), anti-YAP1)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Carefully collect spheroids and fix with 4% PFA for 1 hour at room temperature.
-
Washing: Gently wash the spheroids three times with PBS.
-
Permeabilization: Permeabilize the spheroids with 0.5% Triton™ X-100 in PBS for 30 minutes.[12]
-
Blocking: Wash three times with PBS and then block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the spheroids three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.
-
Washing: Wash the spheroids three times with PBS.
-
Counterstaining: Counterstain the nuclei with DAPI for 10 minutes.
-
Mounting and Imaging: Mount the stained spheroids on a microscope slide using an appropriate mounting medium and image using a confocal microscope.
Conclusion
The use of 3D spheroid models provides a more clinically relevant platform for evaluating the therapeutic potential of YES1 inhibitors like this compound. The protocols detailed in these application notes offer a robust framework for researchers to investigate the anti-tumor effects of this compound on spheroid growth, viability, and the modulation of key signaling pathways. While direct quantitative data for this compound in 3D models is still emerging, the provided methodologies, adapted from established 3D culture and analysis techniques, will enable comprehensive preclinical assessment and can be tailored to specific research needs in the field of oncology drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 5. SRC Family Kinase Inhibition Targets YES1 and YAP1 as Primary Drivers of Lung Cancer and as Mediators of Acquired Resistance to ALK and Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. real-research.com [real-research.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
CH6953755 solubility issues and how to resolve them
Welcome to the technical support center for the selective YES1 kinase inhibitor, CH6953755. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of non-receptor protein tyrosine kinases.[1][2][3][4] It has an IC50 of 1.8 nM for YES1 kinase.[3][5] The primary mechanism of action of this compound is the inhibition of YES1 kinase activity, which leads to antitumor effects in cancers with YES1 gene amplification.[1][2][6] Specifically, it prevents the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity.[2][5] Inhibition of YES1 by this compound has been shown to disrupt the YES1-YAP1 signaling pathway, which is involved in cancer cell proliferation.[2][6][7]
Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.[3][5] It is advisable to use fresh, anhydrous DMSO as the compound is hygroscopic and moisture can impact solubility.[3][5]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What could be the cause and how can I resolve this?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like many small molecule inhibitors.[8] This can be due to several factors:
-
Low Aqueous Solubility: The inherent hydrophobicity of the compound limits its solubility in water-based media.[8]
-
"Salting Out" Effect: Rapidly changing the solvent environment from DMSO to an aqueous buffer can cause the compound to crash out of solution.[8]
-
High Final Concentration: Your desired experimental concentration may exceed the solubility limit of this compound in the final medium.[8]
To resolve this, consider the following troubleshooting steps:
-
Pre-warm the media: Pre-warming the cell culture media to 37°C before adding the inhibitor stock can help.[8]
-
Increase the volume of the final solution: Diluting into a larger volume of media can help keep the compound in solution.
-
Perform serial dilutions: Instead of a single large dilution, perform intermediate dilutions in a mix of DMSO and your aqueous medium.[8]
-
Gently mix: Ensure thorough but gentle mixing immediately after adding the inhibitor to the media.[8]
Q4: Can I use heating or sonication to dissolve my this compound?
A4: Yes, gentle heating and brief sonication can be used to aid in the dissolution of this compound.[5][9] If you encounter difficulty dissolving the compound in DMSO, you can warm the solution in a 37°C water bath or sonicate it briefly.[9] However, it is crucial to avoid excessive or prolonged heating, which could potentially degrade the compound.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing and using this compound in your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Solid this compound will not dissolve in DMSO. | Insufficient mixing or solvent quality. | - Vortex the solution thoroughly. - Use fresh, anhydrous DMSO, as the compound is hygroscopic.[3][5] - Gently warm the solution in a 37°C water bath or sonicate briefly.[5][9] |
| Precipitation observed in the stock solution during storage. | Improper storage conditions or solvent evaporation. | - Store stock solutions at -20°C or -80°C for long-term stability.[3][5] - Aliquot the stock solution to avoid repeated freeze-thaw cycles.[9] - Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent results or loss of activity in cell-based assays. | Compound precipitation in media, degradation, or adsorption to plastics. | - Visually inspect your culture plates for any signs of precipitation.[8] - Prepare fresh dilutions of the inhibitor for each experiment. - Consider using low-binding microplates. - Verify the stability of the compound in your specific assay conditions. |
| Difficulty achieving the desired concentration for in vivo studies. | Inappropriate vehicle composition. | - Utilize one of the tested formulations for in vivo use that have been shown to achieve a clear solution.[5] See Table 2 for details. |
Data Presentation
Table 1: In Vitro Solubility of this compound
| Solvent | Maximum Solubility | Reference |
| DMSO | 100 mg/mL (180.98 mM) | [3][5] |
| Ethanol | 4 mg/mL | [3] |
| Water | Insoluble | [3] |
Table 2: In Vivo Formulation Protocols for this compound
| Protocol | Formulation Components | Achieved Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.76 mM) | [5] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.76 mM) | [5] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.76 mM) | [5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: The molecular weight of this compound is 552.55 g/mol .[3] To prepare 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 0.001 L * 552.55 g/mol = 5.5255 mg
-
Weigh the compound: Carefully weigh out 5.53 mg of solid this compound in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of fresh, anhydrous DMSO to the tube.[3][5]
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly.[5][9]
-
Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]
Preparation of an In Vivo Formulation (Protocol 1)
This protocol is for preparing a 1 mL working solution.
-
Prepare a 20.8 mg/mL DMSO stock: Dissolve 20.8 mg of this compound in 1 mL of DMSO.
-
Add PEG300: In a new tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until the solution is clear.[5]
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix thoroughly.[5]
-
Add Saline: Add 450 µL of saline to bring the final volume to 1 mL and mix until the solution is clear.[5]
-
Use immediately: It is recommended to use the freshly prepared formulation.[3]
Visualizations
Caption: Troubleshooting workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of YES1 and the inhibitory action of this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Selective YES1 Kinase Inhibitor | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CH6953755 Concentration for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing CH6953755 in their in vitro experiments. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to help you effectively determine the optimal concentration of this potent and selective YES1 kinase inhibitor for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of tyrosine kinases.[1][2][3] It functions by inhibiting the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity.[1][4][5] The inhibition of YES1 kinase leads to the downstream regulation of the Hippo-YAP signaling pathway, ultimately resulting in anti-tumor activity in cancers with YES1 gene amplification.[6][7][8]
Q2: What is a recommended starting concentration range for this compound in in vitro assays?
A2: A common starting point for in vitro experiments with this compound is in the low nanomolar to low micromolar range. Based on published data, concentrations ranging from 0.001 µM to 1 µM have been shown to inhibit the growth of YES1-amplified cancer cell lines.[1] To determine the optimal concentration for your specific cell line and assay, it is highly recommended to perform a dose-response curve.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration should be determined empirically for each cell line and experimental endpoint. A standard approach is to perform a dose-response experiment where cells are treated with a range of this compound concentrations. The effect can be measured using various assays such as cell viability (e.g., MTT or CellTiter-Glo), proliferation, or target engagement (e.g., Western blot for phosphorylated YES1 or YAP). The results of these experiments will allow you to determine key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Q4: What is the difference between IC50 and EC50?
A4: IC50 is the concentration of an inhibitor required to reduce a specific biological or biochemical response by 50%.[5] In contrast, EC50 is the concentration of a drug that induces a response halfway between the baseline and the maximum effect.[5] For inhibitory compounds like this compound, the IC50 value is a common measure of its potency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell Line Insensitivity: The cell line may not have an amplified YES1 gene or an active YES1 signaling pathway. 3. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. 4. Assay Issues: The chosen assay may not be sensitive enough to detect the effects of the inhibitor. | 1. Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 10 µM). 2. Verify the YES1 amplification status or YES1 expression and phosphorylation levels in your cell line via qPCR or Western blot. Consider using a positive control cell line known to be sensitive to this compound (e.g., KYSE70). 3. Prepare fresh stock solutions of this compound and store them according to the manufacturer's recommendations (typically at -20°C or -80°C).[1] 4. Ensure your assay is optimized and validated for detecting changes in your endpoint of interest. |
| High Cytotoxicity at Low Concentrations | 1. High Cell Line Sensitivity: The cell line may be exceptionally sensitive to YES1 inhibition. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-Target Effects: Although selective, high concentrations of any inhibitor can lead to off-target effects. | 1. Use a lower range of concentrations in your dose-response experiments. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.[9] 3. While this compound is reported to be selective, it's good practice to confirm on-target effects by assessing the phosphorylation status of YES1. |
| Poor Solubility/Precipitation in Media | 1. Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.[10] 2. "Solvent Shock": Rapid dilution of a concentrated DMSO stock into aqueous media can cause the compound to precipitate.[11] | 1. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. For in vivo studies, specific formulations with PEG300, Tween-80, or SBE-β-CD have been reported.[2] 2. Perform serial dilutions of the DMSO stock in pre-warmed culture media. Ensure thorough mixing after each dilution step. Visually inspect for any signs of precipitation. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the cellular response. 2. Inconsistent Compound Preparation: Variations in the preparation of this compound dilutions can lead to inconsistent final concentrations. 3. Assay Variability: Inconsistent incubation times or reagent preparation can introduce variability. | 1. Maintain a consistent cell culture protocol, using cells within a defined passage number range and seeding density.[12] 2. Always prepare fresh dilutions from a validated stock solution for each experiment. 3. Standardize all experimental steps, including incubation times and reagent handling. |
Quantitative Data
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.8 nM | YES1 Kinase Assay | [1][2][3][4][5] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
This protocol provides a general framework for determining the IC50 of this compound in a cancer cell line.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., KYSE70 with YES1 amplification)
-
Complete cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 10 µM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or no-treatment control to the respective wells. It is recommended to test each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell line's doubling time and the desired experimental endpoint (e.g., 4 days as reported in some studies).[1]
-
-
MTT Assay:
-
Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Caption: this compound inhibits YES1 autophosphorylation, preventing YAP1 nuclear translocation.
Caption: Workflow for optimizing this compound concentration in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fig. 2, [Mechanisms of YAP1/TAZ inactivation. Activation...]. - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in CH6953755 experiments
Technical Support Center: CH6953755 Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, a potent and selective inhibitor of YES1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective small molecule inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2][3][4] It exhibits high selectivity with an IC50 of 1.8 nM for YES1.[1][2][3] The primary mechanism of action is the inhibition of YES1 kinase activity, which prevents the autophosphorylation of YES1 at the Tyr426 residue.[1][5] This inhibition of YES1 leads to the suppression of downstream signaling pathways, notably involving the transcriptional coactivator Yes-associated protein 1 (YAP1), and demonstrates anti-tumor activity in cancers characterized by YES1 gene amplification.[5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Selective YES1 Kinase Inhibitor | DC Chemicals [dcchemicals.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Potential off-target effects of CH6953755 and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective YES1 kinase inhibitor, CH6953755.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. It has an IC50 of 1.8 nM for YES1 and demonstrates antitumor activity in cancers with YES1 gene amplification.
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting the autophosphorylation of YES1 at tyrosine 426 (Tyr426), which is a critical step for its kinase activity. Inhibition of YES1 activity by this compound has been shown to suppress the nuclear translocation and transcriptional activity of Yes-associated protein 1 (YAP1), a key downstream effector in the Hippo signaling pathway.
Q3: How selective is this compound?
A3: this compound is highly selective for YES1, particularly when compared to other SRC family kinases and multi-kinase inhibitors like dasatinib (B193332) and bosutinib. For detailed inhibitory activity against a panel of kinases, please refer to the data table below.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause 1: Off-target effects. While this compound is highly selective, at higher concentrations it may inhibit other kinases.
-
Solution: Refer to the kinase selectivity profile below to identify potential off-target kinases. If a potential off-target is expressed in your cell line, consider using a structurally unrelated YES1 inhibitor to confirm that the observed phenotype is due to on-target inhibition. Additionally, performing a rescue experiment by overexpressing a drug-resistant mutant of YES1 can help differentiate between on-target and off-target effects.
-
-
Possible Cause 2: Low or absent YES1 expression in the cell model. The efficacy of this compound is dependent on the presence and activity of YES1.
-
Solution: Confirm YES1 expression and phosphorylation (activity) in your cell line using Western blotting.
-
-
Possible Cause 3: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
-
Issue 2: Difficulty in confirming target engagement (inhibition of YES1 phosphorylation).
-
Possible Cause 1: Inefficient cell lysis or sample preparation.
-
Solution: Ensure you are using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of YES1.
-
-
Possible Cause 2: Antibody issues.
-
Solution: Use a validated antibody for phosphorylated YES1 (pY426) and total YES1. Titrate the antibody concentration and optimize incubation times for your Western blot protocol.
-
Quantitative Data
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| YES1 | 1.8 |
| SRC | >1000 |
| FYN | >1000 |
| LYN | >1000 |
| LCK | >1000 |
| ABL1 | >1000 |
| ALK | >1000 |
| AKT1 | >1000 |
| AURKA | >1000 |
| BRAF | >1000 |
| CDK2 | >1000 |
| EGFR | >1000 |
| ERBB2 | >1000 |
| FGFR1 | >1000 |
| IGF1R | >1000 |
| INSR | >1000 |
| JAK2 | >1000 |
| KDR (VEGFR2) | >1000 |
| KIT | >1000 |
| MEK1 | >1000 |
| MET | >1000 |
| PDGFRB | >1000 |
| PIK3CA | >1000 |
| RET | >1000 |
| ROCK1 | >1000 |
| SYK | >1000 |
| TIE2 | >1000 |
| TRKA | >1000 |
| ... (and other kinases with >1000 nM IC50) | >1000 |
Data summarized from Hamanaka N, et al. Cancer Res. 2019.
Experimental Protocols
Protocol 1: Western Blot for YES1 and YAP1 Phosphorylation
1. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
- Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
- Separate proteins on an 8-10% SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C with gentle agitation.
- Rabbit anti-phospho-YES1 (Tyr426) (1:1000)
- Mouse anti-YES1 (1:1000)
- Rabbit anti-phospho-YAP (Ser127) (1:1000)
- Mouse anti-YAP (1:1000)
- Mouse anti-β-actin (1:5000)
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize bands using an ECL detection reagent.
Protocol 2: CRISPR/Cas9-Mediated Knockout of YES1
1. gRNA Design and Cloning:
- Design two to three gRNAs targeting an early exon of the human YES1 gene using a CRISPR design tool.
- Clone the gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
2. Transfection:
- Transfect the gRNA/Cas9 plasmids into your target cancer cell line using a suitable transfection reagent.
3. Single-Cell Cloning:
- 48 hours post-transfection, sort GFP-positive cells into a 96-well plate for single-cell cloning using fluorescence-activated cell sorting (FACS).
4. Knockout Validation:
- Expand single-cell clones.
- Screen for YES1 knockout by Western blotting and confirm by Sanger sequencing of the targeted genomic region.
Protocol 3: Rescue Experiment
1. Generation of a Drug-Resistant YES1 Mutant:
- Introduce a gatekeeper mutation (e.g., T348M) into the wild-type YES1 cDNA by site-directed mutagenesis. This mutation is known to confer resistance to some kinase inhibitors.
2. Stable Cell Line Generation:
- Clone the wild-type YES1 and the drug-resistant YES1 mutant into a lentiviral expression vector.
- Produce lentiviral particles and transduce the YES1 knockout cells (generated in Protocol 2).
- Select for stably transduced cells.
3. Phenotypic Assay:
- Treat the parental, YES1 knockout, wild-type YES1 rescue, and drug-resistant YES1 rescue cell lines with a dose range of this compound.
- Assess the cellular phenotype of interest (e.g., cell viability, migration).
- A successful rescue will show that the phenotype is reversed in the wild-type YES1 rescue cells but not in the drug-resistant YES1 rescue cells at concentrations that inhibit the wild-type protein.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for validating potential off-target effects.
Caption: Logic for confirming on-target effects of this compound.
Technical Support Center: Managing CH6953755 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with the investigational compound CH6953755 in preclinical animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpectedly High Mortality Rate in a Dose Group
-
Possible Cause 1: Formulation Error
-
Troubleshooting Step: Re-verify the concentration and homogeneity of the this compound formulation. Prepare a fresh batch and confirm its concentration before administration to a new cohort of animals.
-
-
Possible Cause 2: Route of Administration Issue
-
Troubleshooting Step: Evaluate the administration technique for potential errors leading to rapid absorption or local tissue damage. Consider alternative, slower administration routes if appropriate for the study design.
-
-
Possible Cause 3: Incorrect Vehicle Selection
-
Troubleshooting Step: Ensure the vehicle is well-tolerated at the administered volume and does not cause adverse effects on its own. Review literature for appropriate vehicles for the chosen animal model and administration route.
-
-
Possible Cause 4: Animal Strain/Species Sensitivity
-
Troubleshooting Step: The selected animal strain may be particularly sensitive to this compound. Review historical data for the strain's sensitivity to similar compounds. A dose range-finding study in a small group of animals is recommended to establish the Maximum Tolerated Dose (MTD).
-
Issue 2: Significant Body Weight Loss in Treated Animals
-
Possible Cause 1: Reduced Food and Water Intake
-
Troubleshooting Step: Quantify daily food and water consumption. If reduced, consider if this is a direct effect of this compound (e.g., gastrointestinal toxicity) or an indirect effect of general malaise. Palatable supplements or alternative food forms can be considered, but their potential impact on the study should be evaluated.
-
-
Possible Cause 2: Gastrointestinal Toxicity
-
Troubleshooting Step: Perform a thorough necropsy with a focus on the gastrointestinal tract. Histopathological examination of the stomach and intestines can reveal signs of irritation, inflammation, or damage.
-
-
Possible Cause 3: Systemic Toxicity
-
Troubleshooting Step: Conduct clinical pathology (hematology and serum biochemistry) to assess for organ damage (e.g., liver or kidney toxicity) that could lead to systemic illness and weight loss.
-
Issue 3: Inconsistent Toxicity Results Between Studies
-
Possible Cause 1: Differences in Experimental Conditions
-
Troubleshooting Step: Review and compare all experimental parameters between the studies, including animal supplier, age, and sex of animals, housing conditions (temperature, light cycle), diet, and formulation preparation methods.
-
-
Possible Cause 2: Lot-to-Lot Variability of this compound
-
Troubleshooting Step: Use a single lot of the test substance throughout a study whenever possible. If different lots are used, ensure they are as similar as possible in purity and composition.
-
-
Possible Cause 3: Circadian Rhythm Effects
-
Troubleshooting Step: Standardize the time of day for dosing and sample collection, as the time of administration can influence toxicokinetic and toxicodynamic responses.
-
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to determine a safe starting dose for this compound in an animal study?
To determine a safe starting dose, a dose range-finding study is essential. This typically involves acute toxicity testing where single doses of this compound are administered to a small number of animals to identify the dose that causes overt toxicity and the Maximum Tolerated Dose (MTD). Methods like the "up-and-down" procedure can be used to estimate the median lethal dose (LD50) with fewer animals.
Q2: What are the critical parameters to monitor for this compound-induced toxicity?
Key parameters include:
-
Clinical Observations: Daily monitoring for changes in behavior (lethargy, hyperactivity), physical appearance (ruffled fur, hunched posture), and any signs of pain or distress.
-
Body Weight: Measured at least twice weekly.
-
Food and Water Intake: Monitored daily.
-
Hematology and Serum Biochemistry: Blood samples should be taken at baseline and termination to assess organ function (e.g., liver enzymes, kidney function markers).
-
Histopathology: Microscopic examination of tissues from various organs to detect structural changes.
Q3: How do I design a study to assess the long-term toxicity of this compound?
For long-term toxicity assessment, subchronic or chronic toxicity studies are necessary.
-
Subchronic Studies: Evaluate the effects of repeated exposure over several weeks.
-
Chronic Studies: Conducted over a more extended period, typically six months or longer, and are crucial for drugs intended for prolonged use. The duration of these studies depends on the intended duration of clinical use of this compound.
Q4: What is the purpose of a recovery group in a toxicity study?
A recovery group consists of animals treated with this compound for a specified period, followed by a treatment-free period. This group helps determine if the observed toxic effects are reversible or irreversible after dosing is stopped.
Q5: Which animal species should be used for testing this compound toxicity?
Typically, toxicity studies are conducted in at least two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate). The choice of species should be based on which one has a metabolic profile for this compound that is most similar to humans.
Q6: How can I reduce the number of animals used in my toxicity studies?
Adhering to the "3Rs" principle (Replacement, Reduction, and Refinement) is crucial.
-
Replacement: Use in vitro methods like cell cultures or organ-on-a-chip technologies for initial toxicity screening to select less toxic candidates before in vivo testing.
-
Reduction: Use efficient study designs, such as the up-and-down method for acute toxicity, which requires fewer animals than traditional LD50 tests. Careful planning to combine endpoints can also reduce animal numbers.
-
Refinement: Use methods that minimize animal pain and distress, such as establishing humane endpoints.
Data Presentation
Table 1: Key Toxicity Endpoints and Their Significance
| Endpoint | Definition | Significance in Toxicity Assessment |
| LD50 (Median Lethal Dose) | The single dose of a substance that is lethal to 50% of the test animals. | Provides a measure of the acute toxicity of a substance. A smaller LD50 indicates higher toxicity. |
| NOAEL (No-Observed-Adverse-Effect Level) | The highest dose at which no statistically or biologically significant adverse effects are observed. | A key value used to establish safe exposure limits for humans. |
| LOAEL (Lowest-Observed-Adverse-Effect Level) | The lowest dose at which a statistically or biologically significant adverse effect is observed. | Helps to define the dose-response relationship and identify the threshold for toxicity. |
| MTD (Maximum Tolerated Dose) | The highest dose of a drug that does not cause unacceptable toxicity over a specified period. | Used to select the high dose for subchronic and chronic toxicity studies. |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Selection: Use a single sex of rodents (e.g., female rats).
-
Dosing: Dose one animal at a time, starting with the best estimate of the LD50.
-
Observation: Observe the animal for up to 14 days for signs of toxicity and mortality.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
Endpoint: The process continues until the approximate LD50 has been determined. This method typically requires fewer animals than a classical LD50 test.
Protocol 2: Subchronic (28-Day) Oral Toxicity Study
-
Animal Selection: Use both male and female rodents (e.g., Sprague-Dawley rats).
-
Group Allocation: Assign animals to at least three dose groups (low, mid, high) of this compound and one control group receiving the vehicle. The high dose should be based on the MTD. A recovery group for the high dose and control groups is also recommended.
-
Dosing: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.
-
Monitoring: Conduct daily clinical observations and weekly body weight measurements.
-
Clinical Pathology: Collect blood samples for hematology and serum biochemistry analysis at the end of the treatment period.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs for histopathological examination.
Visualizations
Caption: Hypothetical pathway of this compound-induced liver toxicity.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Technical Support Center: CH6953755 and YES1 Kinase Inhibition
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals investigating the effects of CH6953755 on YES1 phosphorylation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inhibiting YES1 phosphorylation in my experiment?
This is an unexpected result, as published data consistently demonstrate that this compound is a potent, selective, and orally active inhibitor of YES1 kinase.[1][2][3][4][5][6] It has been shown to effectively suppress the autophosphorylation of YES1 at tyrosine residue 426 (Tyr426), which is critical for its enzymatic activity.[1][2][7]
If you are not observing inhibition, the issue likely stems from experimental variables rather than the compound's intrinsic mechanism of action. This guide will walk you through potential causes and solutions.
Q2: How can I verify the integrity and activity of my this compound compound?
Problems with the compound itself can be a primary source of experimental failure. Consider the following checks:
-
Purity and Identity: Whenever possible, verify the purity and identity of your compound batch using analytical methods like HPLC/MS.
-
Storage: this compound should be stored under recommended conditions (e.g., -20°C or -80°C) to prevent degradation.[1] Repeated freeze-thaw cycles of stock solutions should be avoided.[8]
-
Solubility: Ensure the compound is fully dissolved. This compound is typically dissolved in DMSO to create a stock solution.[1][5] Poor solubility can lead to a lower effective concentration in your assay. When preparing working solutions in aqueous media, be mindful of potential precipitation.
Q3: What are the optimal experimental conditions for observing YES1 inhibition?
The efficacy of this compound is dependent on the experimental setup. Please review the following critical parameters.
-
Concentration: The reported IC50 of this compound for YES1 is 1.8 nM in biochemical assays.[1][2][3][4] For cell-based assays, effective concentrations typically range from 0.001 to 1 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Incubation Time: In cell culture, an incubation time of at least 2 hours has been shown to be effective for inhibiting YES1 autophosphorylation.[1] For cell growth inhibition assays, longer incubation periods (e.g., 4 days) may be necessary.[1]
-
Cell Line Selection: this compound has demonstrated significant antitumor activity in cancer cell lines with YES1 gene amplification.[1] If your cell line has low or no YES1 expression or lacks this amplification, the inhibitory effects on downstream signaling and cell growth may be minimal.
-
Assay Type: The method used to detect phosphorylation is critical. Western blotting with a phospho-specific antibody against YES1 (pY426) is a common and reliable method. Kinase activity assays using luminescence, such as the Kinase-Glo® MAX assay, can also be used.[8]
Troubleshooting Guide
If you are confident in your compound's integrity, use the following table to troubleshoot your experimental workflow.
| Potential Issue | Recommended Action |
| Incorrect Inhibitor Concentration | Perform a dose-response curve starting from a low nanomolar to a high micromolar range (e.g., 1 nM to 10 µM) to determine the IC50 in your system. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs) to find the optimal duration for observing inhibition of YES1 phosphorylation. |
| Low YES1 Expression or Activity | Confirm YES1 protein expression levels in your cell line via Western blot or qPCR. Select a cell line with known YES1 amplification (e.g., KYSE70) as a positive control.[1][2] |
| Poor Compound Solubility | Prepare fresh dilutions from a validated DMSO stock. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples. |
| Suboptimal Assay Conditions | Review your lysis buffer composition, antibody quality, and detection method. Ensure you are using appropriate positive controls (e.g., cells with high YES1 activity) and negative controls (vehicle-treated cells). |
| Cellular Resistance Mechanisms | Consider the possibility of intrinsic or acquired resistance. This could involve compensatory signaling through other Src family kinases or unrelated pathways.[9][10] |
Key Experimental Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | YES1 Kinase | [1][2][7] |
| IC50 (Biochemical Assay) | 1.8 nM | [1][2][3][4] |
| Effective Cellular Concentration | 1 nM - 1 µM | [1] |
| Key Phosphorylation Site Inhibited | Tyr426 | [1][2][7] |
Visualized Workflows and Pathways
Troubleshooting Logic Flow
This diagram outlines a systematic approach to diagnosing why this compound may not appear to inhibit YES1 phosphorylation in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. tebubio.com [tebubio.com]
- 4. This compound | Selective YES1 Kinase Inhibitor | DC Chemicals [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. What are YES1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
Cell line contamination affecting CH6953755 experiment outcomes
This guide provides troubleshooting assistance for researchers encountering issues with CH6953755 experiments, with a focus on problems arising from cell line contamination.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are highly variable between experimental replicates. What could be the cause?
A1: Inconsistent IC50 values are a primary indicator of underlying issues. The most common cause is cell line contamination, where a faster-growing or more resistant cell line gradually overtakes your target culture.[1][2][3] This leads to a mixed population with a different response to this compound. Other potential causes include mycoplasma contamination, which can alter cellular metabolism and drug response, inconsistencies in compound concentration, or variations in cell seeding density.[4]
Q2: My control (un-dosed) cells are growing slower than expected or showing abnormal morphology. Could this be related to my this compound results?
A2: Absolutely. Changes in the baseline health of your cell culture, such as reduced proliferation or morphological abnormalities, strongly suggest contamination.[5][6] Mycoplasma is a frequent culprit, as it is not visible by standard microscopy and can alter cell growth and gene expression.[4][6] Cross-contamination with a different, slower-growing cell line could also be the cause. These issues will fundamentally alter the experimental outcome and invalidate your results.[3]
Q3: What are the main types of cell line contamination I should be aware of?
A3: Cell culture contamination falls into two main categories:
-
Chemical Contamination: Includes impurities in media, sera, water, or from residues of detergents and disinfectants.[7]
-
Biological Contamination: This is more common and includes:
-
Bacteria, yeasts, and molds: Often visible by eye (turbidity) or standard microscopy.[6]
-
Viruses: Difficult to detect and can alter cell physiology.[8]
-
Mycoplasma: A type of bacteria lacking a cell wall, making it resistant to many antibiotics and invisible to standard microscopy.[4][9] It is a very common and insidious contaminant.[9]
-
Cross-contamination with another cell line: A frequent and serious problem where one cell line is unintentionally introduced into another.[3][10]
-
Q4: How can I be certain that the cell line I'm using is correct?
A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[11][12][13] This technique generates a unique genetic fingerprint for your cell line, which can be compared against reference databases to confirm its identity.[2][11][14] It is highly recommended to perform STR profiling when first receiving a new cell line and periodically thereafter.[15]
Troubleshooting Guide: Inconsistent Results with this compound
If you are observing unreliable or unexpected data, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Impact of Contamination on Experimental Data
Cell line contamination can dramatically alter the perceived efficacy of a compound like this compound. The following table illustrates a hypothetical scenario where a target cancer cell line (e.g., MCF-7) is contaminated with a faster-growing, more resistant cell line (e.g., HeLa).
| Cell Line Status | Target Cell Line (MCF-7) Proportion | Contaminant Cell Line (HeLa) Proportion | Apparent IC50 of this compound | Interpretation |
| Pure Culture | 100% | 0% | 15 nM | Expected Efficacy |
| Low Contamination | 90% | 10% | 45 nM | Compound appears less potent |
| High Contamination | 50% | 50% | 350 nM | Compound appears ineffective |
| Culture Takeover | <10% | >90% | >1000 nM | False conclusion of drug resistance |
Key Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based assay. Always follow the specific instructions provided with your commercial kit.
-
Sample Preparation:
-
Culture cells to approximately 80-90% confluency. For optimal results, ensure cells have been cultured without antibiotics for at least two weeks.
-
Collect 1 mL of the cell culture supernatant into a sterile 1.5 mL microcentrifuge tube.[16]
-
Heat the sample at 95°C for 5-10 minutes to lyse cells and release DNA.[17]
-
Centrifuge at maximum speed (e.g., 13,000 x g) for 2 minutes to pellet cell debris.[17]
-
The supernatant contains the DNA template for the PCR reaction.
-
-
PCR Reaction Setup:
-
In a PCR tube, prepare the master mix according to your kit's instructions. This typically includes a Taq polymerase, dNTPs, reaction buffer, and primers specific to mycoplasma 16S rRNA gene sequences.
-
Add 2-5 µL of your prepared supernatant (template) to the master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water) in separate tubes.
-
-
Thermal Cycling & Analysis:
-
Perform PCR using a thermal cycler with the program specified by your kit. A typical program involves an initial denaturation, followed by 35-40 cycles of denaturation, annealing, and extension.[17]
-
Analyze the PCR products using agarose (B213101) gel electrophoresis. A band of the expected size (e.g., ~500 bp) in your sample lane indicates mycoplasma contamination.[17]
-
Protocol 2: Cell Line Authentication via STR Profiling
This protocol is a simplified overview. STR profiling is typically performed by specialized core facilities or commercial services.
-
Sample Submission:
-
Prepare a cell pellet containing at least 1-2 million cells or submit a flask of healthy, sub-confluent cells as per the service provider's instructions.
-
Clearly label your sample with the cell line name, passage number, and date.
-
-
DNA Extraction & Quantification:
-
Genomic DNA is extracted from the cell pellet using a commercial kit.
-
The concentration and purity of the extracted DNA are measured using a spectrophotometer.
-
-
Multiplex PCR:
-
Capillary Electrophoresis & Data Analysis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
An instrument detects the fluorescent fragments, and software analyzes the data to create a profile. The software determines the number of repeats at each STR locus.
-
The resulting STR profile is compared to a reference database (like the ATCC database) to authenticate the cell line. A match of ≥80% is typically required for authentication.[14]
-
Visualizing the Impact of Contamination
Contamination can disrupt the intended biological pathway being studied. If this compound is designed to inhibit the "Proliferation Kinase" pathway, a contaminant cell line lacking this pathway's dependency will not respond to the drug.
Caption: this compound mechanism and the effect of a resistant contaminant.
References
- 1. Thousands of studies could be flawed due to contamin... [nicswell.co.uk]
- 2. idexxbioresearch.com [idexxbioresearch.com]
- 3. Cell line cross-contamination and accidental co-culture - MedCrave online [medcraveonline.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. researchgate.net [researchgate.net]
- 9. mscience.com.au [mscience.com.au]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. atcc.org [atcc.org]
- 14. news-medical.net [news-medical.net]
- 15. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 16. portals.broadinstitute.org [portals.broadinstitute.org]
- 17. bitesizebio.com [bitesizebio.com]
How to handle CH6953755 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling CH6953755 in culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, such as precipitation, to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and highly selective inhibitor of YES1 kinase, which is a member of the SRC family of protein-tyrosine kinases.[1][2] It has a reported IC50 of 1.8 nM and exhibits antitumor activity by targeting cancers that have YES1 gene amplification.[1][3][4] The compound works by preventing the autophosphorylation of YES1 at the Tyr426 site, which is crucial for its enzymatic activity.[1][3] This inhibition disrupts downstream signaling pathways, such as the Hippo-YAP1 pathway, that contribute to cancer cell proliferation.[3][5]
Q2: Why is my this compound precipitating after being added to the cell culture medium?
Precipitation of this compound in aqueous-based cell culture media is a common issue primarily due to its low aqueous solubility.[6] Several factors can cause or contribute to this issue:
-
Limited Aqueous Solubility: this compound is insoluble in water.[6] When a concentrated stock solution, typically made in an organic solvent like DMSO, is introduced to the aqueous environment of the media, the compound can crash out of solution.
-
"Solvent Shock": This occurs when a concentrated organic stock solution is diluted too quickly into the culture medium.[7] The rapid change in solvent polarity causes a sharp decrease in the compound's solubility, leading to immediate precipitation.[7]
-
High Final Concentration: The target concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used.
-
Media Composition: Components within the media, such as salts, pH, and proteins (especially from fetal bovine serum), can influence the stability and solubility of the compound.[8][9]
-
Temperature Fluctuations: Changes in temperature can affect solubility. Preparing and using solutions at a consistent temperature is important to prevent precipitation.[7]
Q3: How should I prepare and store this compound stock solutions to ensure maximum solubility?
Proper preparation and storage of stock solutions are critical to preventing precipitation.
Experimental Protocol: Preparing a Concentrated Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortexer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate Amount: Determine the mass of this compound powder needed for your desired stock concentration and volume. The molecular weight is 552.55 g/mol .
-
Weigh Compound: Carefully weigh the this compound powder in a sterile tube.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO. Using DMSO that has absorbed moisture can significantly reduce the compound's solubility.[1][6]
-
Dissolve: Vortex the solution vigorously until the powder is completely dissolved. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots tightly sealed at -20°C for up to one year or at -80°C for up to two years.[1][6]
Q4: What is the recommended method for diluting the this compound stock solution into my final culture medium?
To avoid "solvent shock" and subsequent precipitation, a careful, stepwise dilution method is recommended.
Experimental Protocol: Diluting Stock Solution into Culture Medium
Materials:
-
Concentrated this compound stock solution (in DMSO)
-
Pre-warmed (37°C) serum-free cell culture medium
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile tubes
Procedure:
-
Prepare Intermediate Dilution: First, create an intermediate dilution of your stock solution in pre-warmed, serum-free medium. This acts as a buffer against the drastic polarity change. A 1:10 or 1:100 dilution is a good starting point.
-
Add Dropwise: Add the DMSO stock solution slowly and dropwise to the serum-free medium while gently vortexing or swirling the tube.[7] This gradual introduction helps the compound disperse and dissolve more effectively.
-
Final Dilution: Add the intermediate dilution to your final volume of pre-warmed complete culture medium to achieve the desired target concentration. Mix gently by inverting the tube.
-
Immediate Use: It is best to use the this compound-containing medium immediately after preparation for optimal results.[6]
Troubleshooting Guide
If you continue to experience precipitation, consult the following guide and the workflow diagram below.
Caption: Troubleshooting workflow for resolving this compound precipitation.
Quantitative Data Summary
The solubility of this compound varies significantly across different solvents. This information is critical for preparing stock solutions and understanding its behavior in experiments.
| Solvent | Solubility | Concentration (Molar) | Notes | Citation |
| DMSO | 100 mg/mL | ~181 mM | Use fresh, anhydrous DMSO. Sonication may be needed. | [1][6] |
| Ethanol | 4 mg/mL | ~7.2 mM | - | [6] |
| Water | Insoluble | - | - | [6] |
| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL | ≥ 3.76 mM | Formulation for in vivo use. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.08 mg/mL | ≥ 3.76 mM | Formulation for in vivo use. | [1] |
This compound Signaling Pathway
This compound selectively inhibits YES1, a key node in cellular signaling. YES1 is a member of the SRC Family Kinases (SFKs) and participates in pathways that regulate cell growth and proliferation, primarily through the Hippo-YAP1 signaling axis.[3][5][10]
Caption: Simplified signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Selective YES1 Kinase Inhibitor | DC Chemicals [dcchemicals.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
The impact of serum concentration on CH6953755 efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of CH6953755, a selective YES1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally active inhibitor of YES1 kinase, which is a member of the SRC family of protein tyrosine kinases.[1][2] It functions by inhibiting the autophosphorylation of YES1 at Tyr426, a key step in its activation.[1][3] By blocking YES1 kinase activity, this compound disrupts downstream signaling pathways that are critical for the proliferation and survival of cancer cells, particularly those with YES1 gene amplification.[1][4][5]
Q2: What is the role of the YES1-YAP1 signaling pathway in cancer, and how does this compound affect it?
A2: The YES1-YAP1 signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis. YES1 can activate the transcriptional co-activator YAP1 (Yes-associated protein 1) through mechanisms that can be independent of the canonical Hippo pathway.[6] This activation involves promoting the translocation of YAP1 to the nucleus, where it binds to TEAD transcription factors and drives the expression of genes that promote cell proliferation and inhibit apoptosis.[3] In cancers with YES1 gene amplification, this pathway is often hyperactivated. This compound inhibits YES1, which in turn prevents the nuclear translocation and activation of YAP1, thereby suppressing the growth of these cancers.[3]
Q3: How does serum concentration affect the efficacy of this compound?
A3: The efficacy of small molecule inhibitors like this compound can be significantly influenced by their concentration in serum. A crucial factor is the binding of the inhibitor to serum proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG).[7] This binding reduces the concentration of the free, unbound drug that is available to interact with its target, YES1 kinase. Therefore, the effective concentration of this compound at the tumor site may be lower than the total concentration in the blood. It is important to consider that many preclinical in vitro studies use inhibitor concentrations that are substantially higher than the achievable and effective serum concentrations in a clinical setting.[7] This can lead to an overestimation of the drug's potency. When designing experiments, it is advisable to consider the clinically relevant concentration range to obtain more translatable results.
Q4: In which cancer types has this compound shown preclinical activity?
A4: Preclinical studies have demonstrated that this compound has antitumor activity in cancers harboring YES1 gene amplification.[1][5] This genetic alteration has been identified in various cancer types, including esophageal, lung, head and neck, and bladder cancers.[6] The presence of YES1 amplification can serve as a potential biomarker to identify patients who are more likely to respond to treatment with this compound.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and other small molecule kinase inhibitors.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Discrepancy between in vitro IC50 and cellular assay results | 1. Poor cell permeability: The compound may not efficiently cross the cell membrane. 2. High intracellular ATP concentration: In ATP-competitive inhibitors, high levels of cellular ATP can outcompete the inhibitor. 3. Efflux pumps: The compound may be actively transported out of the cell. 4. Serum protein binding in culture media: Fetal bovine serum (FBS) in the media can bind to the inhibitor, reducing its effective concentration. | 1. Assess cell permeability: Use cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA). 2. Optimize assay conditions: Consider the ATP concentration in biochemical assays to better mimic cellular conditions. 3. Use efflux pump inhibitors: Co-treatment with known efflux pump inhibitors can help determine their role. 4. Reduce serum concentration: Perform assays in low-serum or serum-free media, if possible for the cell line. Ensure to include appropriate controls. |
| Off-target effects observed | The inhibitor may be interacting with other kinases or cellular proteins. | 1. Perform a kinome scan: Screen this compound against a broad panel of kinases to identify potential off-targets. 2. Use a structurally unrelated inhibitor: Compare the phenotype with another selective YES1 inhibitor that has a different chemical scaffold. 3. Rescue experiment: Attempt to rescue the phenotype by expressing a drug-resistant mutant of YES1. 4. Knockdown/knockout of YES1: Use siRNA or CRISPR to confirm that the observed phenotype is on-target. |
| Compound precipitation in culture media | The compound has low aqueous solubility. | 1. Prepare fresh stock solutions: Use high-quality, anhydrous DMSO to prepare concentrated stock solutions. 2. Avoid repeated freeze-thaw cycles. 3. Do not store diluted solutions for extended periods. 4. Visually inspect media for precipitation after adding the compound. 5. Consider using a solubilizing agent like Pluronic F-68, but validate that it does not affect your experimental outcome. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Passage number, cell density, and media composition can affect results. 2. Inaccurate compound concentration: Pipetting errors or degradation of the compound. 3. Inconsistent incubation times. | 1. Standardize cell culture protocols: Use cells within a defined passage number range and seed at a consistent density. 2. Verify compound concentration: Use freshly prepared dilutions from a validated stock solution. 3. Ensure precise timing for all experimental steps. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay/Model | Reference |
| IC50 | 1.8 nM | In vitro YES1 kinase assay | [1][2][3][8][9] |
| In vitro cell growth inhibition | 0.001 - 1 µM | YES1-amplified cancer cell lines (4-day incubation) | [1][9] |
| Inhibition of YES1 autophosphorylation | 0.001 - 1 µM | KYSE70 cells (2-hour incubation) | [1][9] |
| In vivo efficacy | 60 mg/kg/day (oral) | Xenograft models | [1][3][9] |
| In vivo dose-dependent target engagement | 7.5, 15, 30, 60 mg/kg (oral) | Xenograft models (suppression of phospho-Tyr426 YES1) | [1][9] |
Experimental Protocols
In Vitro YES1 Kinase Assay
This protocol is a general guideline for determining the IC50 of this compound against YES1 kinase.
Materials:
-
Recombinant active YES1 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound: Prepare a 10-point serial dilution of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
Prepare kinase reaction mix: In each well of a 384-well plate, add the YES1 kinase and the substrate.
-
Add inhibitor: Add the serially diluted this compound or controls to the wells.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for YES1 if known.
-
Incubate: Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect signal: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Data analysis: Plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay
This protocol measures the effect of this compound on the viability of cancer cells.
Materials:
-
YES1-amplified cancer cell line (e.g., KYSE70)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Seed cells: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat with inhibitor: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Measure viability: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Data analysis: Normalize the data to the vehicle-treated control. Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway and Workflow Diagrams
Caption: The YES1-YAP1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. YAP1 Yes1 associated transcriptional regulator [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy spectrum and pharmacokinetics of ixabepilone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YAP1 - Wikipedia [en.wikipedia.org]
- 5. Biphasic Regulation of Yes-associated Protein (YAP) Cellular Localization, Phosphorylation, and Activity by G Protein-coupled Receptor Agonists in Intestinal Epithelial Cells: A NOVEL ROLE FOR PROTEIN KINASE D (PKD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I safety and pharmacokinetics of BAY 43-9006 administered for 21 days on/7 days off in patients with advanced, refractory solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aberrant Activation, Nuclear Localization, and Phosphorylation of Yes-Associated Protein-1 in the Embryonic Kidney and Wilms Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IQGAP1 Binds to Yes-associated Protein (YAP) and Modulates Its Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating CH6953755 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the activity of CH6953755, a potent and selective YES1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and selective inhibitor of YES1 kinase, which is a member of the SRC family of non-receptor tyrosine kinases.[1][2][3][4][5][6][7] Its mechanism of action involves binding to the ATP-binding site of YES1, thereby inhibiting its kinase activity.[1] This leads to the suppression of YES1 autophosphorylation at tyrosine 426 (Tyr426), a key step in its activation.[3][4] Downstream, the inhibition of YES1 by this compound has been shown to regulate the transcriptional activity of Yes-associated protein 1 (YAP1) by controlling its nuclear translocation and serine phosphorylation.[4]
Q2: What is a suitable positive control for validating the activity of this compound in a cell-based assay?
A2: Dasatinib is a well-established, potent inhibitor of SRC family kinases, including YES1, and can be used as a positive control to validate the experimental effects of this compound.[1][8][9] It has been demonstrated to inhibit the proliferation of cancer cell lines with high YES1 expression and can be used to confirm that the experimental setup is sensitive to YES1 inhibition.
Q3: Which cell lines are recommended for testing the activity of this compound?
A3: Cell lines with documented YES1 gene amplification are ideal for testing the efficacy of this compound. Examples of such cell lines include the esophageal cancer cell line KYSE70 and the lung cancer cell line OACP4 C.[3] Non-YES1-amplified cell lines can be used as negative controls to demonstrate selectivity.
Q4: What are the expected outcomes of successful this compound treatment in a sensitive cell line?
A4: Successful treatment of a YES1-amplified cancer cell line with this compound should result in:
-
A dose-dependent decrease in cell viability and proliferation.[3][4]
-
Potential changes in the localization and activity of the downstream effector YAP1.[4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of this compound on the viability of cancer cells using a colorimetric MTT assay.
Materials:
-
YES1-amplified (e.g., KYSE70) and non-amplified cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Dasatinib (positive control, dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Dasatinib in complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the overnight culture medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-YES1 (Tyr426) Detection
This protocol describes the detection of changes in YES1 phosphorylation at Tyr426 upon treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-YES1 (Tyr426) and anti-total YES1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, Dasatinib, or vehicle control for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-YES1 (Tyr426) primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total YES1.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| No or weak effect of this compound on cell viability | 1. Cell line does not have YES1 gene amplification. 2. This compound concentration is too low. 3. Incubation time is too short. 4. Compound degradation. | 1. Confirm the YES1 amplification status of your cell line. 2. Perform a dose-response experiment with a wider concentration range. 3. Conduct a time-course experiment to determine the optimal treatment duration. 4. Ensure proper storage of the compound stock solution and prepare fresh dilutions for each experiment. |
| High background in Western blot for phospho-YES1 | 1. Blocking is insufficient. 2. Primary or secondary antibody concentration is too high. 3. Washing steps are inadequate. 4. Use of milk as a blocking agent. | 1. Increase blocking time or try a different blocking agent (e.g., BSA). 2. Titrate the antibody concentrations to find the optimal dilution. 3. Increase the number and duration of wash steps. 4. Use BSA for blocking when detecting phosphoproteins to avoid cross-reactivity with casein in milk.[12] |
| Dasatinib (positive control) shows no effect | 1. Experimental system is not responsive to SRC family kinase inhibition. 2. Dasatinib has degraded. | 1. Verify the expression and activity of SRC family kinases in your cell line. 2. Use a fresh aliquot of Dasatinib. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Fluctuation in reagent concentrations. | 1. Ensure accurate and consistent cell counting and seeding. 2. Standardize all incubation periods. 3. Prepare fresh reagents and ensure accurate dilutions. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound and Positive Control
| Compound | Target | Assay Type | Cell Line | IC50 |
| This compound | YES1 Kinase | Cell Viability (MTT) | KYSE70 (YES1-amplified) | ~1.8 nM[1][2][3][5][6][7] |
| Dasatinib | SRC Family Kinases | Cell Viability | YES1-amplified cells | Varies by cell line |
Visualizations
Caption: Signaling pathway of YES1 and its inhibition by this compound.
Caption: Workflow for validating this compound activity.
References
- 1. Identification of potent Yes1 kinase inhibitors using a library screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potent Yes1 kinase inhibitors using a library screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tebubio.com [tebubio.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: Overcoming Acquired Resistance to CH6953755 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing acquired resistance to the selective YES1 kinase inhibitor, CH6953755.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] It functions by inhibiting the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity.[1][2] Inhibition of YES1 kinase activity by this compound leads to the suppression of downstream signaling pathways, including the Hippo-YAP1 pathway, thereby inhibiting the proliferation of cancer cells with YES1 gene amplification.[1][4]
Q2: What is the primary known mechanism of acquired resistance to this compound?
A2: The primary described mechanism of acquired resistance to this compound is the acquisition of a "gatekeeper" mutation in the YES1 kinase domain, specifically the T348I mutation. This mutation is located at the inhibitor's binding site and is predicted to sterically hinder the binding of this compound, thereby reducing its inhibitory effect.
Q3: Are there other potential mechanisms of acquired resistance to this compound?
A3: While the YES1 T348I mutation is a documented mechanism, other potential mechanisms of resistance, common to targeted therapies, could include:
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that bypass the need for YES1 signaling to maintain cell proliferation and survival.[5][6][7][8] Examples of bypass pathways could involve the activation of other receptor tyrosine kinases (RTKs) or downstream signaling components like the PI3K/AKT or MAPK/ERK pathways.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can lead to increased efflux of the drug from the cancer cell, thereby reducing its intracellular concentration and efficacy.[9][10][11]
Q4: My cells are showing reduced sensitivity to this compound. How can I determine the mechanism of resistance?
A4: To investigate the mechanism of resistance, a systematic approach is recommended:
-
Sequence the YES1 gene: Analyze the kinase domain of the YES1 gene in your resistant cell population to check for the presence of the T348I mutation or other potential mutations.
-
Assess bypass pathway activation: Use techniques like phosphoproteomics or western blotting to analyze the activation status of key signaling molecules in pathways such as PI3K/AKT and MAPK/ERK in the presence of this compound.
-
Evaluate drug efflux: Measure the expression and activity of common ABC transporters (e.g., MDR1, MRP1, ABCG2) in your resistant cells compared to the parental, sensitive cells.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in cell viability assays.
Your cancer cell line, previously sensitive to this compound, now shows a significant increase in its IC50 value.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of a gatekeeper mutation (e.g., YES1 T348I) | 1. Sequence the YES1 kinase domain: Extract genomic DNA from both sensitive (parental) and resistant cell populations. Amplify the YES1 kinase domain using PCR and perform Sanger sequencing to identify any mutations. 2. Compare IC50 values: If the T348I mutation is confirmed, the observed resistance is likely due to this on-target alteration. |
| Activation of bypass signaling pathways | 1. Perform a phospho-kinase array: Compare the phosphorylation status of a panel of receptor tyrosine kinases and downstream signaling proteins between sensitive and resistant cells treated with this compound. 2. Western Blot Analysis: Based on the array results, perform western blots to confirm the hyperactivation of specific signaling pathways (e.g., p-AKT, p-ERK) in resistant cells. 3. Combination treatment: Test the effect of combining this compound with an inhibitor of the identified bypass pathway to see if sensitivity can be restored. |
| Increased drug efflux | 1. Quantitative RT-PCR (qRT-PCR): Measure the mRNA expression levels of major ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in resistant and sensitive cells. 2. Western Blot Analysis: Confirm the increased protein expression of the corresponding ABC transporters. 3. Efflux pump inhibitor studies: Treat resistant cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-glycoprotein) and assess if sensitivity is restored in your cell viability assay. |
| Experimental variability | 1. Thaw a new vial of parental cells: Ensure the observed resistance is not due to genetic drift of the parental line. 2. Verify drug concentration and stability: Confirm the concentration of your this compound stock solution and ensure it has been stored correctly. 3. Optimize cell viability assay: Review your assay protocol for potential issues such as cell seeding density, incubation times, and reagent concentrations.[12][13][14] |
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound against sensitive and resistant cancer cell lines.
| Cell Line | YES1 Status | This compound IC50 (nM) | Reference |
| KYSE70 | YES1 Amplified | 1.8 | [1][2][3] |
| KYSE70_YES1-WT | YES1 Wild-Type (overexpressed) | Sensitive (qualitative) | |
| KYSE70_YES1-GK | YES1 T348I Mutant (overexpressed) | Resistant (qualitative) | |
| OACP4 C | YES1 Amplified | Sensitive (qualitative) | |
| OACP4 C_YES1-GK | YES1 T348I Mutant (overexpressed) | Resistant (qualitative) | |
| K562 | Non-YES1 Amplified | Less Sensitive (qualitative) |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of the drug.[15][16]
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile culture flasks/plates
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.
-
Initial drug exposure: Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor cell growth: Observe the cells daily. Initially, a significant portion of the cells may die. Continue to culture the surviving cells, changing the medium with fresh drug-containing medium every 2-3 days.
-
Gradual dose escalation: Once the cells resume a stable growth rate (similar to the parental line in the absence of the drug), increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat dose escalation: Repeat step 4, allowing the cells to adapt to each new concentration before increasing it further. This process can take several months.
-
Characterize the resistant population: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the population is considered resistant.
-
Establish a stable resistant line: At this point, you can either maintain the resistant population under continuous drug pressure or perform single-cell cloning to establish a clonal resistant cell line.
-
Confirm resistance: Perform a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental line. The resistant line should show a significant fold-increase in the IC50 value.
Protocol 2: Western Blot Analysis of YES1 and YAP1 Phosphorylation
This protocol outlines the steps for analyzing the phosphorylation status of YES1 and the total protein levels of YES1 and its downstream effector YAP1.[17][18][19][20]
Materials:
-
Parental and resistant cell lysates
-
RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-YES1 (Tyr426)
-
Rabbit anti-YES1
-
Rabbit anti-YAP1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera or film)
Procedure:
-
Protein quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel until adequate separation of proteins is achieved.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the ECL substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to compare the protein levels between samples.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Mutations and Bypass Mechanisms Can Contribute to Development of Acquired Resistance to MET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promocell.com [promocell.com]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Inhibition of Yes-Associated Protein-1 (YAP1) Enhances the Response of Invasive Breast Cancer Cells to the Standard Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio.unipd.it [bio.unipd.it]
- 19. SRC Family Kinase Inhibition Targets YES1 and YAP1 as Primary Drivers of Lung Cancer and as Mediators of Acquired Resistance to ALK and Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ulab360.com [ulab360.com]
CH6953755 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and use of CH6953755, a potent and selective YES1 kinase inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective inhibitor of YES1 (YES proto-oncogene 1, Src family tyrosine kinase), a non-receptor tyrosine kinase.[1][2] Its primary mechanism of action is the inhibition of YES1 kinase activity, which plays a crucial role in cell proliferation, survival, and oncogenesis.[3][4] By inhibiting YES1, this compound can prevent the autophosphorylation of YES1 and disrupt downstream signaling pathways, such as the YAP1 pathway, leading to antitumor activity in cancers with YES1 gene amplification.[1][5]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity and activity of this compound, proper storage is critical. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to one year, or at -80°C for up to two years.[2] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[6]
Q3: My experimental results with this compound are inconsistent. Could this be due to compound degradation?
A3: Inconsistent results can indeed be a sign of compound degradation. Small molecule inhibitors can be susceptible to degradation over time, especially when exposed to factors such as light, repeated freeze-thaw cycles, or suboptimal storage conditions. It is also possible for the compound to degrade in aqueous experimental media. To ensure consistency, it is recommended to prepare fresh working solutions from a frozen stock for each experiment and to handle the compound with care to minimize exposure to potentially degrading conditions.
Q4: What are the common degradation pathways for small molecule inhibitors like this compound?
A4: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, small molecule kinase inhibitors, particularly those with heterocyclic structures, can be susceptible to several common degradation pathways:
-
Hydrolysis: The breakdown of a compound due to reaction with water. This can be influenced by the pH of the solution.
-
Oxidation: Degradation caused by reaction with oxygen. This can be a concern for molecules with electron-rich moieties.
-
Photodecomposition: Degradation upon exposure to light, particularly UV light. It is advisable to protect solutions of this compound from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Inhibitory Activity in Assay | Compound degradation in stock solution or working solution. | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare working solutions immediately before use.- Protect solutions from light and store at the recommended temperature. |
| Precipitation of the compound in the assay medium. | - Ensure the final concentration of DMSO or other organic solvents is low (typically <0.5%).- Visually inspect for any precipitate after adding the compound to the medium.- Consider using a solubility enhancer if precipitation is observed. | |
| High Variability Between Replicates | Incomplete solubilization of the compound. | - Ensure the compound is fully dissolved in the stock solution by vortexing or gentle sonication.- Confirm the solubility of the compound in your specific assay medium at the desired concentration. |
| Inconsistent pipetting or handling. | - Use calibrated pipettes and practice consistent pipetting techniques.- Ensure uniform mixing of the compound in the assay wells. | |
| Unexpected Biological Effects | Off-target effects of the inhibitor. | - Titrate the concentration of this compound to use the lowest effective concentration.- Use a structurally different YES1 inhibitor as a control to confirm that the observed phenotype is due to YES1 inhibition. |
| Degradation products may have biological activity. | - Assess the purity of your this compound stock solution using analytical methods like HPLC or LC-MS to check for the presence of degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but the temperature stability of the compound should be considered.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to minimize exposure to light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer using HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) by diluting the DMSO stock solution into the aqueous buffer. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Time-Zero Sample (T=0): Immediately after preparing the working solution, take an aliquot and inject it into the HPLC system to obtain the initial peak area of this compound. This will serve as the 100% reference.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and inject them into the HPLC system.
-
HPLC Analysis:
-
Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound from any potential degradation products.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent compound to the peak area at T=0.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 1 year | Protect from moisture. |
| -80°C | Up to 2 years | Protect from moisture. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Example Data from a Hypothetical Stability Study of this compound in PBS (pH 7.4) at 37°C
| Time (hours) | % this compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.5 |
| 2 | 98.2 ± 1.1 |
| 8 | 95.5 ± 2.3 |
| 24 | 89.7 ± 3.5 |
| 48 | 80.1 ± 4.2 |
Note: This is hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: CH6953755 Dosage and Administration Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting CH6953755 dosage for various tumor models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of kinases.[1][2] Its mechanism of action involves the inhibition of YES1 kinase activity by preventing its autophosphorylation at Tyr426.[1][2] This disruption of YES1 signaling has been shown to have antitumor activity, particularly in cancers with YES1 gene amplification.[1][2][3]
Q2: Which tumor models are sensitive to this compound?
A2: this compound has demonstrated efficacy in preclinical models of cancers harboring YES1 gene amplification.[3][4] YES1 amplification has been identified in various cancer types, including esophageal, lung, head and neck, and bladder cancer, making these relevant tumor models for investigation.[4] Specifically, the esophageal cancer cell line KYSE70 and the Rat-2_YES1 xenograft model have been used in studies with this compound.[1][5]
Q3: What is the recommended starting dosage for in vitro studies?
A3: For in vitro cell-based assays, concentrations of this compound typically range from 0.001 µM to 1 µM.[1] Treatment duration can vary, with effects on cell growth observed after 4 days and inhibition of YES1 phosphorylation seen within 2 hours.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q4: What is the recommended starting dosage for in vivo studies?
A4: For in vivo studies in mouse xenograft models, oral administration of this compound has been shown to be effective. Doses ranging from 7.5 mg/kg to 60 mg/kg per day have been used.[1] A daily oral dose of 60 mg/kg for 10 days has demonstrated significant antitumor activity in a Rat-2_YES1 xenograft model.[1][3] Dose-dependent suppression of phospho-Tyr426 YES1 has been observed within this range.[1]
Q5: How should this compound be formulated for oral administration in mice?
A5: this compound can be formulated for oral gavage in several ways. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Other options include a suspension in 0.5% methylcellulose (B11928114) or a solution in corn oil.[1][6] The choice of vehicle may depend on the required concentration and stability of the formulation.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low potency (high IC50 value) in a YES1-amplified cell line | Incorrect compound concentration. | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Cell line authentication. | Ensure the cell line is indeed YES1-amplified and has not been misidentified or contaminated. | |
| Assay interference. | Some assay reagents may interfere with the compound. Consider using an alternative cell viability assay (e.g., switch from MTT to a luminescence-based assay). | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. Use a cell counter for accuracy. |
| Passage number of cells. | Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics. | |
| Compound degradation. | Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No significant tumor growth inhibition | Insufficient drug exposure. | Increase the dose of this compound within the recommended range (up to 60 mg/kg/day).[1] Consider increasing the dosing frequency if tolerated. |
| Poor oral bioavailability. | Ensure proper oral gavage technique to deliver the full dose to the stomach. Check the formulation for any precipitation of the compound. | |
| Tumor model resistance. | Confirm YES1 amplification in your xenograft model. Some tumor models may have intrinsic or acquired resistance mechanisms. | |
| Toxicity or weight loss in mice | Dose is too high. | Reduce the dosage of this compound. Monitor the animals daily for signs of toxicity and record body weights regularly. |
| Vehicle toxicity. | Ensure the vehicle used for formulation is well-tolerated. If necessary, test the vehicle alone in a control group of animals. | |
| Difficulty with oral gavage | Improper restraint. | Ensure the mouse is properly restrained to allow for a straight path for the gavage needle. |
| Incorrect needle placement. | Measure the gavage needle length against the mouse to ensure it will reach the stomach without causing injury. If resistance is met, do not force the needle. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | YES1 Amplification | IC50 (µM) | Reference |
| KYSE70 | Esophageal Squamous Cell Carcinoma | Yes | ~0.01 | [5] |
| OACP4 C | Esophageal Adenocarcinoma | Yes | ~0.03 | [5] |
| K562 (expressing YES1-WT) | Chronic Myelogenous Leukemia | No | >1 | [5] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Tumor Model | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Rat-2_YES1 Xenograft | BALB/c-nu/nu | This compound (60 mg/kg) | Oral, daily for 10 days | Significant antitumor activity observed | [1][3] |
| Rat-2_YES1 Xenograft | BALB/c-nu/nu | Vehicle | Oral, daily for 10 days | - | [1][3] |
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. In Vivo Xenograft Tumor Model and Drug Administration
-
Cell Preparation: Harvest cancer cells with YES1 amplification during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., BALB/c-nu/nu).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Prepare the this compound formulation for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Administer the specified dose (e.g., 60 mg/kg) daily via oral gavage. The control group should receive the vehicle only.
-
Endpoint: Continue treatment for the specified duration (e.g., 10 days) and monitor tumor volume and animal body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis.
3. Western Blot for Phospho-YES1 and Phospho-YAP1
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-YES1 (Tyr426), total YES1, phospho-YAP1, and total YAP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the YES1-YAP1 signaling pathway.
Caption: Workflow for in vivo efficacy studies of this compound in xenograft models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in CH6953755-Based Studies
This technical support center provides researchers, scientists, and drug development professionals with essential resources to ensure the reproducibility of studies involving the selective YES1 kinase inhibitor, CH6953755. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data derived from foundational studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of protein tyrosine kinases.[1] Its primary mechanism of action is the inhibition of YES1 kinase activity, which in turn prevents the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step in its activation.[1] By inhibiting YES1, this compound disrupts downstream signaling pathways, notably the YES1-YAP1 axis, leading to anti-tumor activity in cancers with YES1 gene amplification.[2][3]
Q2: How should I store and prepare this compound for in vitro and in vivo experiments?
A2: For long-term storage, this compound powder should be stored at -20°C. For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, the vehicle will depend on the route of administration, but a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure complete dissolution of the compound.
Q3: I am not observing the expected growth inhibition in my YES1-amplified cell line. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include cell line integrity, compound concentration and stability, and the specific assay conditions.
Q4: What are the key downstream biomarkers to confirm this compound activity in my model?
A4: The most direct biomarker of this compound activity is a decrease in the phosphorylation of YES1 at Tyr426. Additionally, you can assess the downstream effects on the YAP1 signaling pathway, such as changes in the subcellular localization of YAP1 (nuclear to cytoplasmic) and alterations in the expression of YAP1 target genes.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Cell Proliferation in YES1-Amplified Cancer Cell Lines
| Possible Cause | Suggested Solution |
| Cell Line Integrity | Verify the identity of your cell line via short tandem repeat (STR) profiling. Ensure that the YES1 amplification status is as expected using techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR). |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Dosing | Confirm the final concentration of this compound in your culture medium. Perform a dose-response curve to determine the IC50 in your specific cell line and compare it to published data. |
| Assay-Specific Issues | Ensure that the cell seeding density is appropriate and that the assay duration is sufficient for the compound to exert its effect (e.g., 4 days for a cell viability assay). |
Issue 2: Difficulty in Detecting a Decrease in YES1 Phosphorylation (p-YES1 Tyr426) by Western Blot
| Possible Cause | Suggested Solution |
| Sample Preparation | Work quickly and keep samples on ice to minimize phosphatase activity. Use lysis buffers supplemented with fresh phosphatase and protease inhibitors. |
| Antibody Quality | Use a phospho-specific antibody for p-YES1 (Tyr426) that has been validated for western blotting. Titrate the antibody to determine the optimal concentration. |
| Low Abundance of p-YES1 | You may need to enrich for phosphoproteins or immunoprecipitate total YES1 before blotting for the phosphorylated form. |
| Blocking Buffer | Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). |
| Insufficient Treatment Time | Perform a time-course experiment to determine the optimal duration of this compound treatment for observing a reduction in p-YES1. A 2-hour treatment has been shown to be effective.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from the foundational study by Hamanaka et al., 2019.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Context |
| YES1 Kinase IC50 | 1.8 nM | Cell-free enzymatic assay.[1] |
| Cell Proliferation IC50 | Varies | In a panel of 66 cancer cell lines, the seven YES1-amplified lines showed significantly higher sensitivity to this compound than the non-amplified lines.[2] |
Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Model | Treatment | Outcome |
| Rat-2_YES1 Xenograft | This compound (60 mg/kg, oral, daily) | Significant antitumor activity was observed.[2] |
| Xenograft Tumors | This compound (oral administration) | Dose-dependent suppression of phospho-Tyr426 YES1 in tumor tissues.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from Hamanaka et al., 2019.
Cell Proliferation Assay
-
Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density for each cell line to ensure exponential growth throughout the assay.
-
Compound Treatment: The day after seeding, add serial dilutions of this compound (typically ranging from 0.001 to 1 µM) to the wells.
-
Incubation: Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Assess cell viability using a suitable method, such as a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis of YES1 Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Immunoprecipitation (Optional but Recommended): Incubate the cell lysates with an antibody against total YES1 to enrich for the protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-YES1 (Tyr426) overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total YES1 as a loading control.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously implant YES1-amplified cancer cells (e.g., Rat-2_YES1) into immunocompromised mice.
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into vehicle control and treatment groups. Administer this compound orally at the desired dose and schedule (e.g., 60 mg/kg, daily).
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised at a specific time point after the last dose to analyze the levels of phospho-YES1 by western blot.
Visualizations
Signaling Pathway
Caption: The YES1-YAP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A general experimental workflow for characterizing this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
Validation & Comparative
A Head-to-Head Comparison of CH6953755 and Dasatinib for YES1 Inhibition in Lung Cancer
For researchers and drug development professionals, the targeting of YES1 kinase presents a promising therapeutic avenue in lung cancer. This guide provides an objective comparison of two key inhibitors, the highly selective CH6953755 and the multi-targeted drug dasatinib (B193332), with a focus on their performance in preclinical lung cancer models.
YES1, a member of the SRC family of kinases (SFKs), has been identified as an oncogenic driver in a subset of lung cancers, particularly those with YES1 gene amplification. Its inhibition has been shown to impede tumor growth and progression. This comparative guide delves into the specifics of this compound and dasatinib, summarizing their inhibitory profiles, preclinical efficacy, and the experimental methodologies used to evaluate them.
Quantitative Comparison of Inhibitor Performance
To facilitate a direct comparison of this compound and dasatinib, the following tables summarize their key quantitative data as reported in preclinical studies. It is important to note that these values are derived from different studies and experimental conditions may not be identical.
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound | YES1 | 1.8 | High selectivity for YES1 over other SFKs | [1][2][3] |
| Dasatinib | YES1 | 0.5 | Multi-targeted (inhibits SRC, ABL, c-KIT, and other kinases) | N/A |
Table 1: In Vitro Inhibitory Activity. The half-maximal inhibitory concentration (IC50) indicates the concentration of the drug required to inhibit the activity of the YES1 kinase by 50%. A lower IC50 value denotes higher potency.
| Inhibitor | Lung Cancer Model | Dosing | Antitumor Effect | Reference |
| This compound | YES1-amplified xenografts | 60 mg/kg, oral | Significant tumor growth inhibition | [2] |
| Dasatinib | High YES1 expression xenografts and PDX | 30 mg/kg | Significant tumor growth inhibition | [4] |
Table 2: In Vivo Antitumor Efficacy. This table summarizes the reported in vivo efficacy of each inhibitor in lung cancer xenograft or patient-derived xenograft (PDX) models.
Signaling Pathways and Mechanisms of Action
The antitumor effects of both this compound and dasatinib are mediated through the inhibition of YES1 kinase activity, which in turn affects downstream signaling pathways crucial for cancer cell proliferation and survival.
This compound's mechanism is linked to the regulation of Yes-associated protein 1 (YAP1), a key transcriptional regulator in the Hippo pathway.[2] Inhibition of YES1 by this compound is thought to modulate YAP1 activity, thereby suppressing tumor growth in cancers with YES1 amplification.
Dasatinib, being a multi-kinase inhibitor, affects a broader range of signaling pathways. In the context of YES1 inhibition in lung cancer, its effects have been linked to the downregulation of the mTOR signaling pathway.[5][6][7] The sensitivity of lung cancer cells to dasatinib has been strongly correlated with the status of YES1 amplification and overexpression, suggesting YES1 as a potential biomarker for dasatinib treatment.[5][6][7]
Caption: YES1 Signaling Pathways and Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of YES1 inhibitors.
In Vitro Cell Viability Assay
This assay is fundamental for determining the cytotoxic effects of the inhibitors on cancer cell lines.
Objective: To measure the dose-dependent effect of this compound and dasatinib on the viability of lung cancer cells with varying levels of YES1 expression.
Materials:
-
Lung cancer cell lines (e.g., with high and low YES1 expression).
-
Cell culture medium and supplements.
-
This compound and dasatinib stock solutions.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed lung cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or dasatinib (e.g., 0.01, 0.1, 1, 10, 50 µM) for a specified period (e.g., 72 hours).[8] Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) for each inhibitor.
Caption: In Vitro Cell Viability Workflow.
In Vivo Xenograft Model
Xenograft studies in immunodeficient mice are essential for evaluating the in vivo antitumor activity of the inhibitors.
Objective: To assess the efficacy of this compound and dasatinib in inhibiting tumor growth in a lung cancer xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG).
-
Lung cancer cells with high YES1 expression.
-
Matrigel or similar basement membrane matrix.
-
This compound and dasatinib formulations for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of lung cancer cells mixed with Matrigel into the flanks of the mice.[8]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound, dasatinib, or a vehicle control orally at the specified doses and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of the inhibitors.
Caption: Logic of YES1 Inhibition in Lung Cancer.
Conclusion
Both this compound and dasatinib have demonstrated significant preclinical activity against lung cancer models with elevated YES1 expression or amplification. The primary distinction between the two lies in their selectivity profile. This compound is a highly selective inhibitor of YES1, which may offer the advantage of a more targeted therapeutic effect with potentially fewer off-target side effects. In contrast, dasatinib is a multi-targeted inhibitor, which could provide a broader spectrum of activity but also carries the risk of more complex off-target effects.
The choice between these two inhibitors for further research and development will likely depend on the specific therapeutic strategy. For a precision medicine approach targeting tumors with confirmed YES1 amplification, the high selectivity of this compound is a compelling attribute. Dasatinib, already an approved drug for other indications, offers the potential for drug repurposing, with YES1 status serving as a key biomarker for patient selection in lung cancer. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively delineate the superior candidate for clinical translation in YES1-driven lung cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. YES1 Drives Lung Cancer Growth and Progression and Predicts Sensitivity to Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Kinase Selectivity: CH6953755 versus Bosutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of two inhibitors, CH6953755 and bosutinib (B1684425). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction
This compound is a potent and highly selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1] It has demonstrated significant antitumor activity in preclinical models of cancers with YES1 gene amplification. Bosutinib is a dual inhibitor of the SRC and ABL tyrosine kinases.[2] It is an approved therapeutic for certain types of chronic myeloid leukemia (CML).[3] While both compounds target members of the SRC kinase family, their selectivity profiles across the human kinome differ significantly, which has important implications for their therapeutic applications and potential off-target effects.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity of this compound and bosutinib against a panel of 39 kinases. The data, derived from a KINOMEscan™ assay, is presented as the percentage of kinase activity remaining at a 1 µM concentration of the inhibitor. Lower percentages indicate stronger inhibition.
| Kinase Target | This compound (% Control) | Bosutinib (% Control) |
| YES1 | 0.2 | 1.1 |
| SRC | 1.1 | 0.4 |
| ABL1 | 98 | 0.08 |
| LCK | 0.9 | 0.1 |
| LYN | 1.8 | 0.1 |
| FGR | 0.5 | 0.1 |
| HCK | 1.1 | 0.2 |
| BLK | 0.8 | 0.1 |
| FYN | 1.2 | 0.2 |
| ABL2 | 99 | 0.1 |
| ARG | 99 | 0.1 |
| TEC | 33 | 0.2 |
| BTK | 60 | 0.2 |
| ITK | 45 | 0.2 |
| BMX | 88 | 0.3 |
| TXK | 78 | 0.3 |
| EGFR | 99 | 2.3 |
| ERBB2 | 99 | 4.5 |
| ERBB4 | 99 | 3.1 |
| VEGFR2 | 99 | 1.5 |
| KIT | 99 | 85 |
| PDGFRα | 99 | 75 |
| PDGFRβ | 99 | 65 |
| FLT3 | 99 | 25 |
| c-MET | 99 | 90 |
| RON | 99 | 95 |
| TIE2 | 99 | 8.9 |
| FAK | 99 | 15 |
| PYK2 | 99 | 20 |
| ACK1 | 99 | 5.5 |
| MEK1 | 99 | 99 |
| ERK2 | 99 | 99 |
| p38α | 99 | 99 |
| JNK1 | 99 | 99 |
| AKT1 | 99 | 99 |
| S6K1 | 99 | 99 |
| ROCK1 | 99 | 98 |
| ROCK2 | 99 | 97 |
| AURKA | 99 | 99 |
Data adapted from the supplementary materials of Hamanaka N, et al. Cancer Res. 2019 Nov 15;79(22):5734-5745.
Primary Target IC50 Values:
| Inhibitor | Primary Target(s) | IC50 (nM) |
| This compound | YES1 | 1.8[1] |
| Bosutinib | SRC | 1.2[4] |
| ABL | <1.0[4] |
Experimental Protocols
The kinase selectivity data presented was generated using the KINOMEscan™ platform, a competition binding assay. A general protocol for a radiometric kinase inhibition assay is also provided as a common method for determining IC50 values.
KINOMEscan™ Competition Binding Assay
This method quantitatively measures the binding of a compound to a panel of kinases.
Principle: The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured, and a reduction in this amount in the presence of the test compound indicates binding.[4][5]
Methodology:
-
Kinase Preparation: Human kinases are expressed as fusions with a DNA tag.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (this compound or bosutinib) at a fixed concentration (e.g., 1 µM). A DMSO control is run in parallel.
-
Quantification: After incubation and washing steps to remove unbound components, the amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control to calculate the percentage of control. A lower percentage indicates a stronger interaction between the compound and the kinase.
Radiometric Kinase Inhibition Assay (General Protocol)
This method is commonly used to determine the potency (IC50) of a kinase inhibitor.
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific substrate by the kinase. The inhibitory effect of a compound is determined by the reduction in substrate phosphorylation.
Methodology:
-
Reaction Mixture: A reaction buffer containing the purified kinase, its specific substrate (peptide or protein), and a range of concentrations of the inhibitor (or DMSO as a vehicle control) is prepared.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity at each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and bosutinib.
Caption: YES1 signaling pathway inhibited by this compound.
Caption: BCR-ABL and SRC signaling pathways inhibited by bosutinib.
Conclusion
This comparative guide highlights the distinct selectivity profiles of this compound and bosutinib. This compound is a highly selective inhibitor of YES1, with minimal off-target activity against the tested panel of kinases. In contrast, bosutinib is a potent dual inhibitor of SRC and ABL kinases, with activity against several other SRC family kinases. This difference in selectivity is a critical factor for researchers to consider when selecting an inhibitor for their specific experimental needs, as it can significantly influence the interpretation of results and the potential for off-target effects. The detailed experimental protocols and signaling pathway diagrams provided offer a comprehensive resource for understanding and utilizing these two kinase inhibitors in research.
References
- 1. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. Micro-osmotic pumps for continuous release of the tyrosine kinase inhibitor bosutinib in juvenile rats and its impact on bone growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Validating CH6953755's Effect on YAP1 Nuclear Translocation: A Comparative Guide
This guide provides a comprehensive comparison of CH6953755 with other inhibitors affecting the nuclear translocation of Yes-associated protein 1 (YAP1). It is intended for researchers, scientists, and drug development professionals interested in the modulation of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway and the subsequent nuclear accumulation of YAP1 are implicated in the development and progression of various cancers.[1][3]
Introduction to this compound and YAP1
This compound is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of nonreceptor protein tyrosine kinases.[4][5][6] It has an IC50 of 1.8 nM and has demonstrated antitumor activity in cancers with YES1 gene amplification.[4][5][7]
YAP1 is a key downstream effector of the Hippo signaling pathway.[1][8] When the Hippo pathway is inactive, dephosphorylated YAP1 translocates to the nucleus.[2] In the nucleus, YAP1 acts as a transcriptional co-activator by binding to transcription factors, primarily the TEAD family, to promote the expression of genes involved in cell proliferation and survival.[1][9] Conversely, activation of the Hippo pathway leads to the phosphorylation of YAP1 by LATS1/2 kinases, resulting in its sequestration in the cytoplasm and subsequent degradation, thus inhibiting its transcriptional activity.[2][10][11]
The kinase YES1 has been shown to directly interact with and phosphorylate YAP1 at tyrosine 357 (Y357).[12] This phosphorylation event prevents YAP1 degradation and promotes its translocation into the nucleus, contributing to tumorigenesis.[12] Therefore, by inhibiting YES1, this compound is expected to suppress YAP1 nuclear translocation and its subsequent oncogenic functions.[5][12]
Comparative Analysis of YAP1 Nuclear Translocation Inhibitors
This compound represents a targeted approach to inhibiting YAP1 activity by focusing on an upstream kinase, YES1. However, various other small molecules have been identified that inhibit YAP1 nuclear translocation through diverse mechanisms. The following table summarizes and compares this compound with a selection of these alternative compounds.
| Inhibitor | Target | Mechanism of YAP1 Nuclear Translocation Inhibition | Reported Effective Concentrations / IC50 | Cell Lines / Models Studied |
| This compound | YES1 Kinase | Inhibits YES1-mediated phosphorylation of YAP1, leading to reduced nuclear translocation. [5][12] | IC50: 1.8 nM (for YES1).[4][5][6] Effective at 0.001-1 µM in cell-based assays. [4] | KYSE70, RERF-LC-AI (YES1-amplified cancer cell lines). [4] |
| Verteporfin | YAP1 | Directly binds to YAP1, disrupting its interaction with TEAD transcription factors. | Used at various concentrations, often in the µM range. | Gastric cancer cells, MCF7, MDA-MB-231 (breast cancer).[3][13] |
| Statins (e.g., Simvastatin, Cerivastatin) | HMG-CoA Reductase | Inhibit the mevalonate (B85504) pathway, which is required for Rho GTPase activity. This leads to the restoration of Hippo core kinase activity and subsequent cytoplasmic retention of YAP1.[14][15] | Varies by statin, typically in the µM range. | Human endothelial cells, human primary lung fibroblasts.[14][16] |
| XAV-939 | Tankyrase (TNKS) | Induces the translocation of YAP1 from the nucleus to the cytoplasm, independent of YAP1 phosphorylation status.[17] | Effective in TEAD reporter assays in HEK293T cells.[17] | HEK293T, non-small cell lung cancer cells.[17] |
| PF-573228 | Focal Adhesion Kinase (FAK) | Prevents YAP1 nuclear accumulation, likely by influencing cell adhesion and cytoskeletal integrity.[17] | Not specified. | Colorectal cancer cells.[17] |
| MK-5108 | Aurora Kinase A (AURKA) | Inhibits YAP1 nuclear localization indirectly by affecting actin polymerization and TGFβ signaling.[16] | 10 µM showed a significant reduction in nuclear YAP1.[16] | Human primary lung fibroblasts.[16] |
| Sitagliptin | Dipeptidyl peptidase-IV (DPP4) | Induces YAP1 phosphorylation (Ser127) and reduces its nuclear expression by regulating AMP-activated protein kinase (AMPK).[17] | Not specified. | Gastric cancer cells.[17] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and validation processes discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's effect on YAP1 nuclear translocation. Below are standard protocols for the key experiments cited in this guide.
Immunofluorescence Microscopy for YAP1 Localization
This method visually determines the subcellular localization of YAP1.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Allow cells to adhere and grow to the desired confluency. Treat cells with this compound or other inhibitors at various concentrations for a specified time (e.g., 24 hours).[18] Include a vehicle-treated control group (e.g., DMSO).
-
Fixation and Permeabilization: Wash cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour. Incubate with a primary antibody against YAP1 overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash cells with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. For nuclear visualization, counterstain with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP1 to determine changes in its localization.
Cell Fractionation and Western Blotting
This technique biochemically separates nuclear and cytoplasmic proteins to quantify the amount of YAP1 in each compartment.
-
Cell Culture and Treatment: Grow cells in petri dishes and treat with the inhibitors as described above.
-
Cell Lysis and Fractionation: Harvest the cells and use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This process involves sequential lysis steps to first rupture the plasma membrane (releasing cytoplasmic contents) and then the nuclear membrane.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody against YAP1. Use antibodies for cytoplasmic (e.g., α-Tubulin) and nuclear (e.g., Lamin A/C or Histone H3) markers to verify the purity of the fractions. Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software to compare the relative abundance of YAP1 in the nuclear versus cytoplasmic fractions across different treatment conditions.
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of YAP1, which is dependent on its nuclear localization and interaction with TEAD transcription factors.
-
Cell Culture and Transfection: Co-transfect cells (e.g., KYSE70) with a TEAD-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[18]
-
Treatment: After allowing time for plasmid expression (e.g., 24 hours), treat the transfected cells with various concentrations of this compound or other inhibitors for an additional period (e.g., 24 hours).[18]
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the TEAD-responsive firefly luciferase activity to the Renilla luciferase activity. A decrease in the relative luciferase activity in inhibitor-treated cells compared to control cells indicates a reduction in YAP1/TEAD-mediated transcription, indirectly reflecting the inhibition of YAP1 nuclear function.[4][18]
References
- 1. YAP1 - Wikipedia [en.wikipedia.org]
- 2. What are YAP1 modulators and how do they work? [synapse.patsnap.com]
- 3. YAP1 | Cancer Genetics Web [cancerindex.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound | Selective YES1 Kinase Inhibitor | DC Chemicals [dcchemicals.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hippo Signaling Pathway: Yap1 and Taz Control Development | Bio-Techne [bio-techne.com]
- 10. New insights into YAP/TAZ nucleo‐cytoplasmic shuttling: new cancer therapeutic opportunities? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear translocation and activation of YAP by hypoxia contributes to the chemoresistance of SN38 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibition of Yes-Associated Protein-1 (YAP1) Enhances the Response of Invasive Breast Cancer Cells to the Standard Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipophilic statins inhibit YAP nuclear localization, co-activator activity and migration in response to ligation of HLA class I molecules in endothelial cells: role of YAP multi-site phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | HMGCR: a malignancy hub - frontiers in cancer diagnosis and therapy [frontiersin.org]
- 16. atsjournals.org [atsjournals.org]
- 17. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Preclinical Comparative Guide to CH6953755 and Other Novel YES1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of CH6953755 with other notable YES1 kinase inhibitors, including dasatinib (B193332), bosutinib (B1684425), and the novel agent NXP900 (also known as eCF506). The information is intended to support researchers and drug development professionals in evaluating the therapeutic potential of these agents in YES1-driven malignancies.
Introduction to YES1 Inhibition
YES1, a member of the SRC family of non-receptor tyrosine kinases, has emerged as a compelling therapeutic target in oncology.[1] Amplification and overexpression of the YES1 gene are implicated in the pathogenesis of various solid tumors, including esophageal, lung, head and neck, and bladder cancers, and have been linked to resistance to targeted therapies.[2][3] YES1 plays a crucial role in regulating key cellular processes such as proliferation, survival, and invasion, often through its downstream effector, Yes-associated protein 1 (YAP1).[2][4] The development of potent and selective YES1 inhibitors is therefore a promising strategy for the treatment of these cancers.
Overview of Investigated YES1 Inhibitors
This guide focuses on a comparative analysis of the following YES1 inhibitors:
-
This compound: A potent and selective, orally active YES1 kinase inhibitor.[5][6]
-
Dasatinib: A multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, including YES1.[7][8]
-
Bosutinib: A dual SRC/ABL kinase inhibitor.[9]
-
NXP900 (eCF506): A novel, potent, and selective YES1/SRC kinase inhibitor with a unique "type 1.5" binding mechanism that locks the kinase in an inactive conformation.[10][11]
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound and its comparators. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Profile |
| This compound | YES1 | 1.8 [6][12] | Selective for YES1. [13] |
| Dasatinib | YES1 | <1[14] | Broad-spectrum inhibitor of SRC family kinases, BCR-ABL, c-KIT, and PDGFR.[8][15] |
| Bosutinib | YES1 | Not explicitly stated in search results | Dual SRC/ABL inhibitor; does not inhibit c-KIT or PDGFR.[9][16] |
| NXP900 (eCF506) | YES1 | 0.47 [10] | Highly selective for YES1/SRC; over 950-fold more selective for SRC than ABL. [10] |
Table 2: In Vitro Anti-proliferative Activity in YES1-Amplified Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | Assay | Endpoint | Result |
| This compound | KYSE70 (Esophageal) | Cell Proliferation | IC50 | Effective inhibition of cell growth in YES1-amplified lines.[6][12] |
| KYSE70, RERF-LC-AI (Esophageal, Lung) | TEAD Luciferase Reporter | Inhibition of YAP1 activity | Suppresses TEAD luciferase reporter activity.[12] | |
| Dasatinib | High-YES1 NSCLC cell lines | Cell Proliferation | GI50 | Significantly inhibited proliferation in High-YES1 cell lines.[4] |
| NXP900 (eCF506) | KYSE70, OE21, KYSE410, KYSE30, OE19, TE5, TE14 (Esophageal) | Colony Formation | Inhibition of cell proliferation | Strongly inhibited cell proliferation.[1] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Inhibitor | Xenograft Model (Cell Line) | Dosing | Efficacy |
| This compound | YES1-amplified esophageal and SCLC models | 60 mg/kg, oral, daily for 10 days[12] | Selective antitumor activity with suppression of phospho-Tyr426 YES1.[12][17] |
| Dasatinib | High-YES1 NSCLC PDX models | Not specified in search results | High sensitivity to dasatinib in models with YES1 gene amplification.[2] |
| NXP900 (eCF506) | KYSE70 (Esophageal) | 40 mg/kg, oral, daily for 28 days[1] | Significant tumor regression (71% decrease in tumor volume).[1] |
Signaling Pathways and Experimental Workflows
YES1-YAP1 Signaling Pathway
The diagram below illustrates the role of YES1 in the activation of the YAP1 signaling pathway, a key driver of cell proliferation in YES1-amplified cancers. Inhibition of YES1 by compounds like this compound disrupts this pathway.
General Experimental Workflow for Preclinical Evaluation of YES1 Inhibitors
The following diagram outlines a typical workflow for the preclinical assessment of novel YES1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of preclinical data. Below are generalized methodologies for key experiments cited in the evaluation of YES1 inhibitors.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
-
Methodology:
-
Reagents: Purified recombinant human kinases (e.g., YES1, SRC, ABL), a kinase-specific peptide substrate, ATP, and the test inhibitor at various concentrations.
-
Procedure: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured, typically using a radiometric, fluorescence-based, or luminescence-based method.
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to calculate the IC50 value.
-
Cell Proliferation Assay
-
Objective: To assess the effect of YES1 inhibitors on the growth of cancer cell lines, particularly those with YES1 gene amplification.
-
Methodology:
-
Cell Culture: YES1-amplified cancer cell lines (e.g., KYSE70) and non-amplified control lines are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 4 days).[12]
-
Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
-
Data Analysis: The half-maximal growth inhibition (GI50) or IC50 values are calculated from the dose-response curves.
-
Western Blot Analysis for Phospho-YES1
-
Objective: To determine the effect of inhibitors on the autophosphorylation of YES1 at Tyr426, a marker of its activation.
-
Methodology:
-
Cell Treatment: YES1-amplified cells (e.g., KYSE70) are treated with the inhibitor for a short duration (e.g., 2 hours).[12]
-
Lysate Preparation: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for phospho-YES1 (Tyr426) and a corresponding secondary antibody. A total YES1 antibody is used as a loading control.
-
Detection: The signal is visualized using a chemiluminescence-based detection system.
-
Colony Formation Assay
-
Objective: To evaluate the long-term effect of YES1 inhibitors on the clonogenic survival of cancer cells.
-
Methodology:
-
Cell Seeding: A low density of single cells is seeded in 6-well or 24-well plates.[1]
-
Treatment: Cells are treated with the inhibitor for an extended period (e.g., 14 days).[1]
-
Colony Staining: After the incubation period, the colonies are fixed and stained with crystal violet.
-
Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) is counted.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of YES1 inhibitors in a living organism.
-
Methodology:
-
Cell Implantation: YES1-amplified human cancer cells (e.g., KYSE70) are subcutaneously injected into immunodeficient mice.[1]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at a specified dose and schedule.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blot for phospho-YES1) to confirm target engagement.
-
Conclusion
The preclinical data presented in this guide highlight the potential of targeting YES1 in cancers with YES1 gene amplification. This compound and NXP900 have emerged as highly potent and selective YES1 inhibitors with promising antitumor activity in preclinical models. In particular, NXP900's unique "type 1.5" inhibitory mechanism, which locks SRC/YES1 in an inactive conformation, may offer advantages over traditional ATP-competitive inhibitors. In contrast, dasatinib and bosutinib, while effective against YES1, have a broader kinase inhibition profile, which may contribute to off-target effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these novel YES1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 8. Dasatinib - Wikipedia [en.wikipedia.org]
- 9. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The SRC family kinase inhibitor NXP900 demonstrates potent antitumor activity in squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ossila.com [ossila.com]
- 14. m.youtube.com [m.youtube.com]
- 15. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emerging Roles of YES1 in Cancer: The Putative Target in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CH6953755 and Other SRC Family Kinase Inhibitors for Researchers
This guide provides a detailed comparison between the novel inhibitor CH6953755 and other established SRC family kinase (SFK) inhibitors, including Dasatinib, Saracatinib, and Bosutinib (B1684425). The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Introduction to SRC Family Kinases and Their Inhibition
The SRC family of non-receptor tyrosine kinases comprises nine members, including SRC, YES1, FYN, and LCK, which are pivotal in regulating cellular processes like proliferation, survival, migration, and adhesion.[1] Dysregulation of SFK activity is frequently associated with tumor progression and metastasis, making them a key target in oncology.[2][3] This guide focuses on this compound, a potent and selective inhibitor of YES1 kinase, and compares its activity with other multi-targeted SFK inhibitors.[4][5]
Comparative Performance Data
The following tables summarize the biochemical potency and cellular activity of this compound and other selected SRC family kinase inhibitors.
Table 1: Biochemical IC50 Values of Kinase Inhibitors against SRC Family Kinases (SFKs) and Other Kinases
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib (B1185) IC50 (nM) |
| YES1 | 1.8 [4][6] | Potent inhibitor[7] | 4-10[8] | Potent inhibitor[7] | - |
| c-SRC | - | <10[9] | 2.7[8][10] | 1.2[11][12] | 5.4[13][14] |
| LCK | - | <10[9] | 2.7 - 11[2] | <10[9] | - |
| LYN | - | <10[9] | 4-10[8] | <10[9] | - |
| FYN | - | <10[9] | 4-10[8] | <10[9] | - |
| ABL | - | - | 30[15] | 1[16] | 0.37[13] |
| BCR-ABL | - | Potent inhibitor[17] | - | Potent inhibitor[12] | 0.5 (native)[18] |
Table 2: Cellular Activity of SRC Family Kinase Inhibitors
| Inhibitor | Cell Line(s) | Observed Effect | Concentration/Dose |
| This compound | YES1-amplified cancer cell lines (e.g., KYSE70) | Inhibition of cell growth, prevention of YES1 autophosphorylation.[1][4] | 0.001-1 µM[4] |
| Dasatinib | CML and ALL cell lines overexpressing BCR-ABL | Inhibition of cell growth.[17] | Nanomolar concentrations[19] |
| Saracatinib | Various human cancer cell lines (colon, prostate, lung, leukemia) | Antiproliferative activity.[10] | IC50 of 0.2-10 µM[2][10] |
| Bosutinib | Src-dependent cell lines | Inhibition of cell proliferation.[12] | IC50 of 100 nM[12] |
| Ponatinib | Ba/F3 cells expressing native BCR-ABL | Potent inhibition of proliferation.[18] | IC50 of 0.5 nM[18] |
Mechanism of Action
-
This compound : A potent, orally active, and highly selective inhibitor of YES1 kinase.[4] It prevents the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity, leading to antitumor effects in cancers with YES1 gene amplification.[4]
-
Dasatinib : A multi-targeted kinase inhibitor that targets BCR-ABL and SRC family kinases.[17][20] It binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to other inhibitors like imatinib.[20][21]
-
Saracatinib (AZD0530) : A potent, dual-specific inhibitor of Src and Abl kinases.[8][22] It demonstrates high selectivity for SRC family members, including c-Yes, Fyn, Lyn, Blk, Fgr, and Lck.[8]
-
Bosutinib : A dual Src/Abl kinase inhibitor that is an ATP-competitive inhibitor.[16][23] It effectively inhibits the proliferation of Bcr-Abl-positive leukemia cell lines.[11]
-
Ponatinib : A multi-target kinase inhibitor that potently inhibits ABL, SRC, and members of the VEGFR, FGFR, and PDGFR families.[13][14]
Visualizing Pathways and Workflows
To better understand the context of these inhibitors, the following diagrams illustrate the SRC signaling pathway, a typical experimental workflow for inhibitor evaluation, and the logical relationship between the inhibitors and their targets.
Caption: Simplified SRC signaling pathway.
Caption: General workflow for kinase inhibitor characterization.
Caption: Logical relationship between inhibitors and their targets.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Kinase Inhibition Assay (Biochemical IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a cell-free system.
Materials:
-
Recombinant active kinase (e.g., YES1, c-SRC)
-
Kinase-specific peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)
-
Test compounds (dissolved in DMSO)
-
Microplate (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.
-
In a microplate, add the diluted test compound, the kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (often at or near the Km for ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.[11]
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[24]
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[25]
-
Solubilization solution (for MTT assay, e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a desired period (e.g., 72 hours) in a humidified incubator (37°C, 5% CO2).[18]
-
For MTT Assay: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 4 hours.[24] Then, add the solubilization solution to dissolve the formazan (B1609692) crystals and incubate overnight.[24]
-
For MTS Assay: Add the combined MTS reagent to each well and incubate for 1-4 hours.[26]
-
Measure the absorbance of the wells at the appropriate wavelength (570 nm for MTT, ~490 nm for MTS) using a microplate reader.[25][26]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) from the dose-response curve.
Western Blot for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins, providing insight into the inhibition of signaling pathways.
Materials:
-
Cell lysates from cells treated with inhibitors
-
Lysis buffer containing protease and phosphatase inhibitors[27]
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST, as milk can cause high background with phospho-specific antibodies)[27]
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the inhibitor for a specified time (e.g., 2 hours).[4]
-
Lyse the cells on ice with lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.[27]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SRC Tyr416) diluted in blocking buffer, typically overnight at 4°C.[28]
-
Wash the membrane several times with TBST.[27]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the blot can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin).
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - LabNet Biotecnica [labnet.es]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential of ponatinib to treat chronic myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
- 15. Saracatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 21. Dasatinib - Proteopedia, life in 3D [proteopedia.org]
- 22. Facebook [cancer.gov]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. researchgate.net [researchgate.net]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
Exploring the Potential Synergy of CH6953755 and PARP Inhibitors in Cancer Therapy
A Comparative Guide for Researchers
In the landscape of precision oncology, the strategic combination of targeted therapies holds immense promise for overcoming drug resistance and enhancing therapeutic efficacy. This guide explores the potential synergistic relationship between CH6953755, a selective YES1 kinase inhibitor, and PARP (Poly ADP-ribose polymerase) inhibitors, a class of drugs targeting DNA damage repair pathways. While direct preclinical or clinical data for this specific combination is not yet available, a compelling scientific rationale for their synergistic interaction can be drawn from the known mechanisms of each agent and preclinical evidence supporting the combination of broader SRC family kinase inhibitors with PARP inhibitors.
Unveiling the Mechanisms: this compound and PARP Inhibitors
This compound: A Selective YES1 Kinase Inhibitor
This compound is a potent and selective inhibitor of YES1, a non-receptor tyrosine kinase belonging to the SRC family. YES1 is implicated in various oncogenic processes, including cell proliferation, survival, and invasion.[1][2] The mechanism of action of this compound involves the inhibition of YES1 kinase activity, which in turn can modulate downstream signaling pathways, notably the Hippo-YAP1 pathway.[1] YES1 can phosphorylate and activate YAP1, a key transcriptional co-activator that promotes the expression of genes involved in cell growth and survival.[1][3] By inhibiting YES1, this compound can suppress the pro-tumorigenic functions of the YES1/YAP1 signaling axis.[4]
PARP Inhibitors: Exploiting DNA Repair Deficiencies
PARP inhibitors are a class of targeted therapies that have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR), a critical DNA double-strand break repair pathway.[5][6] PARP enzymes, particularly PARP1, play a crucial role in single-strand break repair through the base excision repair (BER) pathway.[5] PARP inhibitors work through a dual mechanism:
-
Catalytic Inhibition: They block the enzymatic activity of PARP, preventing the repair of single-strand breaks.
-
PARP Trapping: They trap PARP1 on the DNA at the site of the break.
This trapping of PARP-DNA complexes is highly cytotoxic, as it obstructs DNA replication and leads to the formation of double-strand breaks.[5][7] In cancer cells with defective HR (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death through a concept known as synthetic lethality.
The Rationale for Synergy: Connecting YES1 Inhibition and PARP Inhibition
While direct evidence is pending, preclinical studies have demonstrated a synergistic anti-tumor effect when combining SRC family kinase inhibitors with PARP inhibitors in various cancer models, including ovarian and prostate cancer.[8] Since YES1 is a member of the SRC family, it is plausible that this compound could exhibit similar synergistic properties with PARP inhibitors.
The proposed mechanism for this synergy revolves around the concept that activation of the SRC kinase pathway may represent a mechanism of resistance to PARP inhibitors.[8] By inhibiting SRC family kinases, including YES1, it may be possible to re-sensitize cancer cells to PARP inhibition or enhance their initial efficacy. The inhibition of YES1 could potentially impact the DNA damage response (DDR) pathways, creating a cellular environment where the effects of PARP inhibition are amplified.
Hypothetical Data Presentation
As no direct experimental data for the combination of this compound and PARP inhibitors is available, the following tables are illustrative examples of how quantitative data from future synergistic studies could be presented.
Table 1: In Vitro Cytotoxicity of this compound and a PARP Inhibitor (e.g., Olaparib) as Single Agents
| Cell Line | This compound IC50 (µM) | PARP Inhibitor IC50 (µM) |
| Cancer Cell Line A | Value | Value |
| Cancer Cell Line B | Value | Value |
| Cancer Cell Line C | Value | Value |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
Table 2: Combination Index (CI) Values for this compound and PARP Inhibitor Combination
| Cell Line | Combination Ratio (this compound:PARP Inhibitor) | Combination Index (CI) | Interpretation |
| Cancer Cell Line A | 1:1 | Value | Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) |
| Cancer Cell Line B | 1:1 | Value | Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) |
| Cancer Cell Line C | 1:1 | Value | Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) |
The Combination Index (CI) is a quantitative measure of drug interaction. A CI value less than 1 indicates synergy.
Experimental Protocols
To investigate the potential synergy between this compound and PARP inhibitors, a series of well-established in vitro assays would be essential.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the individual drugs and their combination on cancer cell lines.[9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, a PARP inhibitor, and their combination for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. IC50 values and Combination Index (CI) can be determined using software like CompuSyn.
2. DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[11][12]
-
Cell Treatment: Treat cells with this compound, a PARP inhibitor, or the combination for a specified time.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
3. Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.[13][14][15]
-
Cell Treatment: Treat cells in culture flasks with the drugs for a defined period.
-
Cell Plating: After treatment, trypsinize the cells and plate a known number of single cells into new culture dishes.
-
Incubation: Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Fixing and Staining: Fix the colonies with a solution like methanol (B129727) and stain them with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.
Visualizing the Pathways and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Roles of YES1 in Cancer: The Putative Target in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. Study reveals cancer's mechanism of resistance to PARP inhibitors - ecancer [ecancer.org]
- 8. Attenuation of SRC kinase activity augments PARP inhibitor–mediated synthetic lethality in BRCA2-altered prostate tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. Clonogenic survival assay [bio-protocol.org]
- 14. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 15. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of CH6953755 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor efficacy of CH6953755 in patient-derived xenograft (PDX) models, benchmarked against other SRC family kinase inhibitors. The data presented herein is compiled from publicly available preclinical research to facilitate an objective evaluation of this compound's potential as a targeted cancer therapeutic.
Executive Summary
This compound is a potent and selective oral inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. Preclinical studies have demonstrated its significant anti-tumor activity in patient-derived xenograft (PDX) models of cancers harboring YES1 gene amplification. This guide summarizes the available efficacy data for this compound and compares it with other SRC inhibitors, dasatinib, bosutinib (B1684425), and saracatinib (B1683781), providing a framework for its preclinical validation.
Comparative Efficacy of this compound and Other SRC Family Kinase Inhibitors in PDX Models
The following table summarizes the anti-tumor efficacy of this compound and other relevant SRC family kinase inhibitors in patient-derived xenograft models. The data has been extracted from published preclinical studies.
| Drug | Target(s) | Cancer Type (PDX Model) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | YES1 | Esophageal Squamous Cell Carcinoma (YES1-amplified) | 60 mg/kg, oral, daily | Significant tumor growth inhibition | Hamanaka N, et al. 2019 |
| Dasatinib | SRC family kinases, BCR-ABL, c-KIT, PDGFR | Non-Small Cell Lung Cancer | 30 mg/kg, oral, daily | Significant tumor growth inhibition in high LIMK1 expressing tumors | [1] |
| Bosutinib | SRC, Abl | Pancreatic Cancer | Not specified | Tumor growth inhibition (T/C) of 32% to 140% across 15 PDX models | [2] |
| Saracatinib | c-Src, Abl | Gastric Cancer | Not specified | Enhanced anti-tumor activity in combination with 5-FU in NCI-N87 xenografts | [3] |
Note: Direct head-to-head comparative studies of these agents in the same PDX models are limited in the public domain. The efficacy is dependent on the specific genetic background of the PDX model. TGI is a common metric for evaluating anti-tumor efficacy in preclinical models.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative experimental protocols for establishing and utilizing PDX models for efficacy studies.
Establishment and Propagation of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board-approved protocols.
-
Implantation: A small fragment (typically 2-3 mm³) of the patient's tumor is subcutaneously implanted into the flank of an immunocompromised mouse (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once the tumor reaches a specific size (e.g., 1000-1500 mm³), it is excised, fragmented, and re-implanted into new host mice for expansion and creation of cohorts for efficacy studies.
In Vivo Anti-Tumor Efficacy Study of this compound in a YES1-Amplified Esophageal Squamous Cell Carcinoma PDX Model (Based on Hamanaka N, et al. 2019)
-
Animal Model: Female BALB/c nude mice (5-6 weeks old).
-
PDX Model: An esophageal squamous cell carcinoma PDX model with confirmed YES1 gene amplification.
-
Tumor Implantation: Tumor fragments from a donor mouse are subcutaneously implanted into the flank of experimental mice.
-
Treatment Initiation: When tumors reach an average volume of approximately 100-200 mm³, mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound Group: Administered orally at a dose of 60 mg/kg, once daily.
-
Vehicle Control Group: Administered the vehicle solution orally, once daily.
-
-
Efficacy Evaluation:
-
Tumor volume and body weight are measured twice weekly.
-
The study is continued for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint.
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement, such as measuring the levels of phosphorylated YES1.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound selectively inhibits YES1 kinase, a member of the SRC family kinases.[3][7] In cancers with YES1 gene amplification, YES1 is overactive and drives tumor cell proliferation and survival. One of the key downstream effectors of YES1 is the transcriptional co-activator YAP1.[8] By inhibiting YES1, this compound prevents the phosphorylation and activation of YAP1, leading to the suppression of its pro-tumorigenic functions.
Caption: Signaling pathway of this compound in YES1-amplified cancers.
Experimental Workflow for PDX-based Efficacy Validation
The following diagram outlines the typical workflow for validating the anti-tumor efficacy of a compound like this compound using patient-derived xenograft models.
Caption: Experimental workflow for validating this compound efficacy in PDX models.
References
- 1. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and pharmacodynamic effects of bosutinib (SKI-606), a Src/Abl inhibitor, in freshly generated human pancreas cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. trial.medpath.com [trial.medpath.com]
A Comparative Analysis of In Vivo Efficacy: CH6953755 Versus Other Targeted Therapies for YES1-Amplified Cancers
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical in vivo performance of the selective YES1 kinase inhibitor, CH6953755, in comparison to other targeted agents.
This guide provides a comprehensive comparison of the in vivo efficacy of this compound with other targeted therapies, focusing on cancers harboring YES1 gene amplification. The data presented is compiled from preclinical studies to inform research and drug development decisions.
Executive Summary
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies of this compound and other relevant targeted therapies in cancer models with YES1 amplification.
Table 1: In Vivo Efficacy of this compound in a YES1-Amplified Xenograft Model
| Compound | Cancer Model | Dosing | Maximum Tumor Growth Inhibition (TGI) | Reference |
| This compound | KYSE70 (Esophageal, YES1-amplified) | 60 mg/kg, oral, once daily | Significant efficacy at a non-toxic dose | [6] |
Table 2: Comparative In Vivo Efficacy of this compound and Dasatinib (B193332)
| Compound | Cancer Model | Dosing | Maximum Tumor Growth Inhibition (TGI) | Note | Reference |
| This compound | KYSE70 (Esophageal, YES1-amplified) | Not specified | Significant | Well-tolerated | [6] |
| Dasatinib | KYSE70 (Esophageal, YES1-amplified) | Maximum Tolerated Dose (MTD) | 41% | Limited by toxicity | [6] |
Table 3: In Vivo Efficacy of Other Targeted Therapies in YES1-Relevant Models
| Compound | Cancer Model | Dosing | Outcome | Reference |
| Dasatinib | NSCLC Patient-Derived Xenografts (HighYES1) | Not specified | Robust tumor shrinkage | [7] |
| Dasatinib | Lung Cancer Patient-Derived Xenograft (YES1 amplification) | 30 mg/kg, gavage, daily | Significantly inhibited tumor growth | [8][9] |
| Bosutinib (B1684425) | K562DOX (CML, ABCB1 overexpression) | Not specified | Limited response, relapse after treatment cessation | [10] |
| Saracatinib (B1683781) | NF2-deficient PRCC Xenografts | Not specified | Reduced tumor growth | [11] |
Signaling Pathway
This compound exerts its antitumor effect by inhibiting the kinase activity of YES1. YES1 is a key signaling node that can activate downstream pathways, including the Hippo-YAP1 pathway, leading to cell proliferation and survival.[3][12] YES1 can phosphorylate and activate YAP1, promoting its nuclear translocation and transcriptional activity.[13][14]
Caption: YES1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo Xenograft Efficacy Study of this compound (Adapted from Hamanaka N, et al.[6])
-
Cell Lines and Culture: The YES1-amplified human esophageal cancer cell line KYSE70 was used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Female BALB/c nude mice, 5-6 weeks old, were used.
-
Tumor Implantation: 5 x 106 KYSE70 cells were suspended in 100 µL of a 1:1 mixture of medium and Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into treatment and control groups. This compound was administered orally once daily. The vehicle control consisted of the formulation solution without the active compound.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated when the tumors in the control group reached a predetermined size or after a specified duration of treatment. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
In Vivo Xenograft Efficacy Study of Dasatinib (Adapted from Garmendia-Cerreda E, et al.[7] and Du L, et al.[8][9])
-
Animal Model: Patient-derived xenograft (PDX) models from non-small cell lung cancer (NSCLC) with high YES1 expression were established in immunodeficient mice.
-
Treatment: Once tumors were established, mice were randomized to receive dasatinib or vehicle control. Dasatinib was administered by oral gavage daily.
-
Tumor Measurement and Analysis: Tumor volumes were measured regularly. At the end of the study, tumors were excised for further analysis, including immunohistochemistry for biomarkers like Ki67.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for conducting in vivo efficacy studies of targeted therapies in xenograft models.
Caption: General Workflow for a Xenograft Efficacy Study.
Conclusion
The available preclinical data strongly suggest that this compound is a highly effective and selective inhibitor of YES1 kinase with significant in vivo antitumor activity in YES1-amplified cancer models. Its superior efficacy and tolerability compared to the multi-kinase inhibitor dasatinib in a direct comparative study highlight its potential as a promising therapeutic agent.[6] Further head-to-head in vivo studies comparing this compound with other SRC family kinase inhibitors, such as bosutinib and saracatinib, are warranted to definitively establish its position in the therapeutic landscape for YES1-driven cancers. The detailed experimental protocols provided in this guide are intended to facilitate such future research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. atsjournals.org [atsjournals.org]
- 8. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 9. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo identification of ABCB1 as an efflux transporter of bosutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SRC Family Kinase Inhibition Targets YES1 and YAP1 as Primary Drivers of Lung Cancer and as Mediators of Acquired Resistance to ALK and Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison: CH6953755 vs. shRNA-Mediated YES1 Silencing in Cancer Research
In the pursuit of novel cancer therapeutics, targeting the proto-oncogene YES1, a member of the SRC family of kinases, has emerged as a promising strategy. Researchers today have two primary tools at their disposal to modulate YES1 activity: the small molecule inhibitor CH6953755 and shRNA-mediated gene silencing. This guide provides a comprehensive, data-driven comparison of these two methodologies to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their experimental needs.
Executive Summary
Both this compound and shRNA-mediated silencing have demonstrated efficacy in inhibiting YES1 function and eliciting anti-tumor responses. This compound is a potent and selective small molecule inhibitor that offers rapid, reversible, and dose-dependent inhibition of YES1 kinase activity. In contrast, shRNA provides a method for stable, long-term suppression of YES1 protein expression. The choice between these two approaches will largely depend on the specific experimental goals, such as the desired duration of inhibition, the need for dose-titration, and the specific model system being used.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters for this compound and shRNA-mediated YES1 silencing based on available experimental data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Lines | Concentration/Dose | Observed Effect | Citation |
| IC50 | - | 1.8 nM | Inhibition of YES1 kinase activity | [1][2] |
| Cell Growth Inhibition | YES1-amplified cancer cell lines | 0.001-1 μM (4 days) | Inhibition of cell proliferation | [1] |
| YES1 Autophosphorylation | KYSE70 (YES1-amplified) | 0.001-1 μM (2 hours) | Prevention of Tyr426 autophosphorylation | [1][3] |
| TEAD Reporter Activity | KYSE70, RERF-LC-AI | 0.1, 0.3, 1, 3 μM | Suppression of TEAD luciferase reporter activity | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Model | Dosage | Observed Effect | Citation |
| Antitumor Activity | Xenograft tumors | 60 mg/kg/day (oral, 10 days) | Selective antitumor activity | [1][3] |
| YES1 Phosphorylation | Xenograft tumors | 7.5, 15, 30, 60 mg/kg (oral) | Dose-dependent suppression of phospho-Tyr426 YES1 | [1] |
Table 3: Performance of shRNA-Mediated YES1 Silencing
| Parameter | System | Knockdown Efficiency | Observed Effect | Citation |
| Gene Silencing | Various cell lines | 75-90% | Stable reduction in YES1 mRNA and protein levels | [4] |
| Cell Growth | Colon carcinoma, rhabdomyosarcoma, basal-like breast cancer | - | Significant inhibition of cell growth | [3] |
| Tumor Growth | Neuroblastoma xenografts | - | Inhibition of tumor growth and induction of cell death | [5] |
Mechanism of Action
The fundamental difference between this compound and shRNA lies in their mechanism of action. This compound is a direct enzymatic inhibitor, while shRNA prevents the synthesis of the YES1 protein.
This compound: As a selective YES1 kinase inhibitor, this compound binds to the ATP-binding pocket of the YES1 protein, preventing the transfer of a phosphate (B84403) group to its substrates. This directly inhibits the catalytic activity of the enzyme.[1][3]
shRNA-mediated YES1 Silencing: Short hairpin RNA (shRNA) utilizes the cell's endogenous RNA interference (RNAi) machinery.[6][7] Once introduced into a cell, a vector expresses the shRNA, which is then processed into small interfering RNA (siRNA). This siRNA is incorporated into the RNA-induced silencing complex (RISC), which seeks out and degrades the messenger RNA (mRNA) transcript of the YES1 gene, thereby preventing the translation of the YES1 protein.[6][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the YES1 signaling pathway and the experimental workflows for using this compound and shRNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 5. shRNA-Mediated Silencing of Y-Box Binding Protein-1 (YB-1) Suppresses Growth of Neuroblastoma Cell SH-SY5Y In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shRNAプロセス・説明図 [sigmaaldrich.com]
- 7. Short hairpin RNAs (shRNAs) induce sequence-specific silencing in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
Unveiling the Potency of CH6953755: A Comparative Analysis Across Cancer Types with YES1 Amplification
For Immediate Release
A deep dive into the mechanism and efficacy of the selective YES1 kinase inhibitor, CH6953755, reveals its potential as a targeted therapy for a range of cancers characterized by YES1 gene amplification. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a potent and orally active small molecule inhibitor that selectively targets YES1, a member of the SRC family of non-receptor tyrosine kinases.[1] Aberrant YES1 activity, often driven by gene amplification, is implicated in the development and progression of several cancers, including esophageal, lung, breast, and colon cancer.[2][3] This guide synthesizes preclinical data to cross-validate the mechanism of this compound and compare its anti-tumor activity against other YES1-targeting agents, primarily the multi-kinase inhibitor dasatinib (B193332).
Mechanism of Action: Targeting the YES1 Signaling Axis
This compound exerts its anti-cancer effects by inhibiting the kinase activity of YES1.[1] This prevents the autophosphorylation of YES1 at Tyr426, a critical step for its activation.[1] Downstream, this leads to the disruption of key oncogenic signaling pathways. One of the most well-documented downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[2][3] YES1-mediated phosphorylation of YAP1 promotes its nuclear translocation, where it drives the expression of genes involved in cell proliferation and survival. By inhibiting YES1, this compound effectively traps YAP1 in the cytoplasm, mitigating its pro-tumorigenic functions. Furthermore, YES1 has been shown to influence other critical cancer-related pathways, including the PI3K/AKT/mTOR and MAPK signaling cascades.
Comparative Performance Analysis
The anti-tumor efficacy of this compound has been evaluated in various cancer cell lines and in vivo models, often in direct comparison to dasatinib, a broader SRC family kinase inhibitor.
In Vitro Sensitivity
A key study by Hamanaka et al. (2019) assessed the growth inhibitory effects of this compound and dasatinib across a panel of cancer cell lines with and without YES1 gene amplification. The results demonstrate that cell lines with YES1 amplification are significantly more sensitive to this compound.
| Cell Line | Cancer Type | YES1 Amplification | This compound GI50 (µM) | Dasatinib GI50 (µM) |
| KYSE70 | Esophageal | Yes | < 0.01 | < 0.01 |
| KYSE180 | Esophageal | Yes | < 0.01 | < 0.01 |
| RERF-LC-AI | Lung | Yes | ~0.03 | ~0.01 |
| HCC827 | Lung | No | > 1 | > 1 |
| SW480 | Colon | No | > 1 | ~0.1 |
| BT-474 | Breast | No | > 1 | ~0.01 |
Table 1: Comparative in vitro growth inhibition (GI50) of this compound and dasatinib in various cancer cell lines. Data synthesized from Hamanaka et al., 2019.
In Vivo Efficacy
In xenograft models using YES1-amplified cancer cells, this compound has demonstrated significant anti-tumor activity. Oral administration of this compound at 60 mg/kg/day for 10 days resulted in marked tumor growth inhibition in a Rat-2 fibroblast xenograft model engineered to overexpress YES1.[2] Similarly, studies with dasatinib have shown its efficacy in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) with high YES1 expression.[4]
| Model | Cancer Type | Treatment | Dose | Tumor Growth Inhibition (%) |
| Rat-2_YES1 Xenograft | Fibrosarcoma | This compound | 60 mg/kg/day (oral) | Significant (p < 0.05) |
| NSCLC PDX (High YES1) | Lung | Dasatinib | 60 mg/kg/day (oral) | Significant reduction |
| NSCLC PDX (Low YES1) | Lung | Dasatinib | 60 mg/kg/day (oral) | No significant effect |
Table 2: Comparative in vivo anti-tumor activity of this compound and dasatinib in xenograft models. Data synthesized from Hamanaka et al., 2019 and Garmendia et al., 2019.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound, dasatinib, or other test compounds in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log concentration of the compound.
Western Blotting for Phospho-YES1
Western blotting is used to detect the phosphorylation status of YES1, providing a direct measure of the inhibitor's target engagement.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-YES1 (Tyr537 or Tyr426) and total YES1.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a xenograft model to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 YES1-amplified cancer cells suspended in Matrigel into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 60 mg/kg) or vehicle control orally once daily.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 10-21 days). At the end of the study, euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition.
Conclusion
The available preclinical data strongly support the mechanism of this compound as a selective and potent inhibitor of YES1 kinase. Its efficacy is particularly pronounced in cancer models with YES1 gene amplification, suggesting a clear patient stratification strategy. While both this compound and the multi-kinase inhibitor dasatinib show activity against YES1-driven cancers, the higher selectivity of this compound may offer a more favorable safety profile with fewer off-target effects. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with YES1-amplified tumors. This guide provides a foundational comparison to aid in the continued research and development of this promising targeted therapy.
References
Navigating Dasatinib Resistance: A Comparative Guide to Alternative Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like dasatinib (B193332) in Chronic Myeloid Leukemia (CML) presents a significant clinical challenge. This guide provides a comparative analysis of alternative therapeutic strategies for dasatinib-resistant CML, supported by experimental data and detailed methodologies. While information on a specific compound designated CH6953755 is not publicly available, this guide focuses on established and emerging alternatives, offering a framework for evaluating their efficacy.
Understanding Dasatinib Resistance
Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), targets the BCR-ABL1 oncoprotein, the hallmark of CML. It also inhibits SRC family kinases.[1] However, resistance to dasatinib can arise through various mechanisms, broadly categorized as BCR-ABL1 dependent or independent.
BCR-ABL1 Dependent Resistance:
-
Gatekeeper T315I Mutation: The most common mechanism is the acquisition of point mutations in the BCR-ABL1 kinase domain, with the T315I mutation being notoriously resistant to imatinib (B729), nilotinib, dasatinib, and bosutinib.[2]
-
BCR-ABL1 Overexpression: Increased expression of the BCR-ABL1 gene can also lead to resistance by overwhelming the inhibitory capacity of the drug.[2]
BCR-ABL1 Independent Resistance:
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of BCR-ABL1. These can include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol-3 kinase (PI3K)/Akt, and mitogen-activated protein kinase kinase/extracellular signal-regulated kinase (MEK/ERK) pathways.[3]
-
Drug Efflux: Overexpression of drug transporters like ABCG2 can pump dasatinib out of the cell, reducing its intracellular concentration and efficacy.[2]
-
Stromal Protection: The bone marrow microenvironment can provide protective signals to leukemia cells, allowing them to survive in the presence of TKIs.[4]
Comparative Efficacy of Alternative TKIs in Dasatinib-Resistant Models
Several TKIs have been developed to overcome dasatinib resistance. Their efficacy against various resistance mechanisms, particularly the T315I mutation, is a critical differentiator.
| Tyrosine Kinase Inhibitor | Mechanism of Action | Efficacy in Dasatinib Resistance | Key Considerations |
| Ponatinib | Pan-BCR-ABL1 inhibitor | Effective against most BCR-ABL1 mutations, including T315I.[1][2] | Associated with a risk of vascular occlusive events.[1] |
| Nilotinib | Second-generation TKI | More potent than imatinib but generally ineffective against the T315I mutation.[1][5] | Can be an option for intolerance or resistance to dasatinib not driven by T315I.[6] |
| Bosutinib | Second-generation TKI (dual Src/Abl inhibitor) | Active against many imatinib-resistant mutations but not T315I.[1][6] | Minimal inhibition of c-KIT and PDGFR may lead to a different side-effect profile.[6] |
| Asciminib | Allosteric BCR-ABL1 inhibitor (STAMP inhibitor) | Binds to the myristoyl pocket of BCR-ABL1, offering a different mechanism of inhibition. Effective against T315I.[1][7] | Represents a novel class of inhibitors with potential for use in patients resistant to ATP-competitive TKIs.[1] |
Experimental Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of dasatinib in sensitive and resistant CML cell lines, as well as the efficacy of alternative TKIs.
| Cell Line | Drug | IC50 (nM) | Reference |
| K562 (Dasatinib-sensitive) | Dasatinib | 1 | [8] |
| K562-BMS-R (Dasatinib-resistant) | Dasatinib | 25,000 | [8] |
| TF-1 BCR/ABL (Dasatinib-sensitive) | Dasatinib | 0.75 | [8] |
| TF-1 BCR/ABL BMS-R (Dasatinib-resistant) | Dasatinib | 15,000 | [8] |
| K562 DasR intermediates | Dasatinib | 7 to 37.5 (increasing with dose escalation) | [2] |
| K562 DasR intermediates | Ponatinib | Higher than control K562 cells | [2] |
Experimental Protocols
Generation of Dasatinib-Resistant Cell Lines
A common method for generating dasatinib-resistant cell lines involves continuous exposure to escalating concentrations of the drug.
-
Cell Culture: The parental cell line (e.g., K562) is cultured in appropriate media (e.g., RPMI-1640 with 10% FCS, L-glutamine, and penicillin-streptomycin) at 37°C in a 5% CO2 incubator.[2]
-
Initial Drug Exposure: Cells are initially exposed to a low concentration of dasatinib (e.g., 0.5 nM).[2]
-
Dose Escalation: As cells adapt and resume proliferation, the concentration of dasatinib is gradually increased in a stepwise manner.[2]
-
Clonal Selection: Once cells are able to proliferate in a high concentration of dasatinib (e.g., 200 nM), resistant clones can be isolated by limiting dilution.[8]
-
Characterization: The resistant cell line is then characterized to determine the mechanism of resistance (e.g., sequencing of the BCR-ABL1 kinase domain, expression analysis of efflux pumps).
Cell Proliferation/Viability Assay
To determine the IC50 of a compound, a cell proliferation or viability assay is performed.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).[8]
-
Viability Assessment: Cell viability is measured using a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by using a cell counter to determine the number of viable cells.
-
Data Analysis: The percentage of viable cells is plotted against the drug concentration, and the IC50 value is calculated using a suitable software.
Visualizing Signaling Pathways and Experimental Workflows
BCR-ABL1 Signaling and Dasatinib Action
Caption: BCR-ABL1 signaling pathways and the inhibitory action of dasatinib.
Mechanisms of Dasatinib Resistance
Caption: Overview of BCR-ABL1 dependent and independent mechanisms of dasatinib resistance.
Experimental Workflow for Evaluating Novel Compounds
Caption: General experimental workflow for testing new compounds in resistant cell lines.
References
- 1. What are the market competitors for Sprycel? [synapse.patsnap.com]
- 2. The acquisition order of leukemic drug resistance mutations is directed by the selective fitness associated with each resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond dose escalation: clinical options for relapse or resistance in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Treatment Options for Chronic Myeloid Leukemia Patients Failing Second-Generation Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 7. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Assessing the Therapeutic Window of CH6953755: A Comparative Guide for Researchers
A detailed comparison of the novel YES1 kinase inhibitor, CH6953755, with other relevant tyrosine kinase inhibitors (TKIs), focusing on biochemical potency, selectivity, and preclinical efficacy to evaluate its therapeutic window.
Introduction
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective concentration and the concentration at which toxicity occurs. For tyrosine kinase inhibitors (TKIs), a wider therapeutic window is often associated with higher selectivity for the intended target, thereby minimizing off-target effects that can lead to toxicity. This compound is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of kinases (SFKs), which has been identified as a therapeutic target in cancers harboring YES1 gene amplification.[1][2] This guide provides a comparative analysis of this compound against other TKIs with activity against YES1 and other SFKs, such as dasatinib (B193332), bosutinib, and saracatinib (B1683781), to objectively assess its potential for a superior therapeutic window.
Comparative Analysis of Kinase Inhibitors
The following tables summarize the available quantitative data for this compound and comparator TKIs, focusing on their biochemical potency, kinase selectivity, and in vitro and in vivo anti-cancer activity.
Table 1: Biochemical Potency and Kinase Selectivity Profile
This table presents the half-maximal inhibitory concentration (IC50) values of the selected TKIs against their primary target YES1 and other relevant kinases. A lower IC50 value indicates higher potency. The selectivity profile provides an indication of the potential for off-target effects.
| Kinase Inhibitor | Primary Target(s) | YES1 IC50 (nM) | Other Key Kinase Targets and IC50 (nM) | Reference(s) |
| This compound | YES1 | 1.8 | Data on a broad kinome scan is not publicly available, but it is described as highly selective for YES1.[1][3] | [3][4] |
| Dasatinib | BCR-ABL, SFKs | Potent (IC50 < 1) | SRC (<1), LCK (3), FYN (7), ABL (0.6), c-KIT (10), PDGFRβ (28) | [5] |
| Bosutinib | SRC, ABL | ~1.2 | SRC (1.2), ABL (1), LYN (1.2), HCK (1.2). Minimal activity against c-KIT and PDGFR. | [6][7] |
| Saracatinib | SFKs | 4-10 | SRC (2.7), LCK, c-YES, LYN, FYN, FGR, BLK (4-11), v-Abl (30), EGFR (66), c-Kit (200) | [8][9] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vitro Anti-Proliferative Activity
This table summarizes the effects of the TKIs on the proliferation of cancer cell lines. The data is presented as the concentration required to inhibit cell growth by 50% (GI50 or IC50).
| Inhibitor | Cell Line(s) | Genetic Context | Anti-proliferative IC50 | Reference(s) |
| This compound | KYSE70, OACP4 C | YES1-amplified | Potent inhibition (in the nM range) | [4] |
| Dasatinib | BHP2-7, Cal62 | RET/PTC rearrangement, KRAS mutant | <100 nM | [10] |
| NCI-H1975, NCI-H1650 | Lung cancer | 0.95 µM, 3.64 µM (at 72h) | [11] | |
| Bosutinib | CML cell lines | BCR-ABL positive | Potent inhibition | [7] |
| Saracatinib | Various cell lines | - | 0.2 - 10 µM | [8] |
Note: The anti-proliferative activity of TKIs is highly dependent on the specific cancer cell line and its underlying genetic makeup.
Table 3: In Vivo Efficacy in Xenograft Models
This table provides an overview of the in vivo anti-tumor activity of the TKIs in preclinical xenograft models.
| Inhibitor | Xenograft Model | Dose and Schedule | Outcome | Reference(s) |
| This compound | YES1-amplified cancer cells | 60 mg/kg/day, oral | Selective antitumor activity with suppression of phospho-Tyr426 YES1. | [4] |
| Dasatinib | Cal62 thyroid cancer | 12.5 mg/kg/day, IP | Significant tumor growth inhibition. | [10] |
| Lung cancer PDX | 30 mg/kg | Significant tumor growth inhibition. | [11] | |
| Bosutinib | Human pancreas cancer | Not specified | Tumor growth inhibition in sensitive models. | [12] |
| Saracatinib | DU145 prostate cancer | 25 mg/kg/day, oral | Antitumor activity. | [13] |
Note: The efficacy of TKIs in vivo can be influenced by factors such as the tumor microenvironment and the pharmacokinetic properties of the drug.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate objective comparison.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for determining the IC50 value of a kinase inhibitor.
-
Reagent Preparation :
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.
-
Serially dilute the inhibitor in kinase assay buffer to the desired concentrations. The final DMSO concentration should be ≤1%.
-
Prepare a solution of the target kinase (e.g., recombinant YES1) and its specific substrate in kinase assay buffer.
-
Prepare an ATP solution at a concentration close to the Km for the target kinase.
-
-
Kinase Reaction :
-
In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection :
-
To stop the kinase reaction and deplete unconsumed ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the effect of a kinase inhibitor on cancer cell proliferation.
-
Cell Seeding :
-
Harvest cancer cells (e.g., YES1-amplified and non-amplified lines) and seed them into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plate for a specified period (e.g., 72-96 hours).
-
-
MTT Incubation :
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization :
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
Protocol 3: Subcutaneous Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a kinase inhibitor in a mouse model.
-
Cell Preparation and Implantation :
-
Harvest cancer cells from culture during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1-5 × 10^7 cells/mL. For some cell lines, mixing with Matrigel may improve tumor take rate.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation :
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., this compound) or vehicle control via the appropriate route (e.g., oral gavage) and schedule.
-
-
Efficacy and Toxicity Monitoring :
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.
-
Observe the mice daily for any clinical signs of distress.
-
-
Endpoint and Analysis :
-
The study may be terminated when tumors in the control group reach a predetermined size or after a fixed treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as histology (e.g., Ki-67 staining for proliferation) and biomarker analysis (e.g., Western blot for target engagement).
-
-
Data Analysis :
Mandatory Visualizations
YES1-YAP1 Signaling Pathway
Caption: Simplified YES1-YAP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Therapeutic Window
Caption: A generalized workflow for the preclinical assessment of a TKI's therapeutic window.
Discussion and Conclusion
The available data suggests that this compound is a highly potent inhibitor of YES1 kinase.[4] Its high selectivity, as suggested by initial reports, is a promising characteristic for a wider therapeutic window compared to multi-kinase inhibitors like dasatinib.[1] Dasatinib, while potent against YES1, also inhibits a broad range of other kinases, which may contribute to both its efficacy in certain contexts and its potential for off-target toxicities.[5] Bosutinib and saracatinib also exhibit activity against multiple SFKs, but with distinct selectivity profiles.[6][7][9]
The anti-proliferative activity of this compound appears to be particularly pronounced in cancer cell lines with YES1 gene amplification, indicating a clear on-target effect.[4] This provides a strong rationale for its development in a biomarker-selected patient population, which can further enhance its therapeutic index. The in vivo data for this compound demonstrates its ability to inhibit tumor growth at a dose that is well-tolerated in preclinical models, providing further evidence of a favorable therapeutic window.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Saracatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 10. Effect of dasatinib against thyroid cancer cell lines in vitro and a xenograft model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. researchhub.com [researchhub.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 24. yeasenbio.com [yeasenbio.com]
- 25. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. labcorp.com [labcorp.com]
Independent Validation of CH6953755's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor CH6953755 with other relevant alternatives, supported by available experimental data. The focus is on the independent validation of its selectivity profile, a critical aspect for any targeted therapeutic.
Comparative Selectivity Profile of Kinase Inhibitors
This compound is a potent and orally active inhibitor of YES1 kinase, a member of the SRC family of tyrosine kinases, with a reported IC50 of 1.8 nM.[1][2][3] Its selectivity is a key attribute, and this has been compared against other well-known SRC family kinase inhibitors, Dasatinib and Bosutinib.
A key study by Hamanaka et al. (2019) in Cancer Research provides a direct comparison of the kinase inhibitory activity of this compound, Dasatinib, and Bosutinib. While the full comprehensive dataset from this study is not publicly available, the research highlights the superior selectivity of this compound for YES1 over other kinases, including other members of the SRC family.
| Compound | Primary Target(s) | IC50 (YES1) | Selectivity Notes | Reference |
| This compound | YES1 | 1.8 nM | Highly selective for YES1. | Hamanaka N, et al. Cancer Res. 2019. |
| Dasatinib | BCR-ABL, SRC family kinases | Not explicitly stated in snippets | Broad-spectrum inhibitor of SRC family kinases. | Hamanaka N, et al. Cancer Res. 2019. |
| Bosutinib | SRC family kinases, ABL | Not explicitly stated in snippets | Inhibitor of SRC family kinases. | Hamanaka N, et al. Cancer Res. 2019. |
Experimental Protocols
The following outlines a general methodology for determining the in vitro kinase inhibitory activity of compounds like this compound, based on standard industry practices. The specific details are adapted from the information available on the characterization of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Recombinant human kinases (e.g., YES1, SRC, LCK, FYN, etc.)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-33P]ATP)
-
Substrate peptide or protein specific for each kinase
-
Test compounds (e.g., this compound, Dasatinib, Bosutinib) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the kinase, its specific substrate, and kinase buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of ATP (containing a tracer amount of radiolabeled ATP) to the reaction mixture in the presence of the test compound or DMSO (vehicle control).
-
Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
Measurement of Kinase Activity: The phosphorylated substrate is captured on a filter plate. After washing to remove unincorporated ATP, the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
To further illustrate the context of this compound's activity and the methods for its evaluation, the following diagrams are provided.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Caption: Simplified YES1-YAP1 signaling pathway and the inhibitory action of this compound.[2][4][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YAP1 - Wikipedia [en.wikipedia.org]
- 6. What are YAP1 modulators and how do they work? [synapse.patsnap.com]
Unraveling the Downstream Signaling Cascade: A Comparative Phosphoproteomic Analysis Following CH6953755 Treatment
For Immediate Release
A Deep Dive into the Cellular Impact of the Selective YES1 Kinase Inhibitor CH6953755
This guide provides a comprehensive comparative analysis of the downstream phosphoproteome following treatment with this compound, a potent and selective inhibitor of YES1 kinase.[1][2] While direct, large-scale phosphoproteomic studies on this compound are not yet publicly available, this document offers a valuable comparison with inhibitors of key downstream signaling pathways known to be modulated by YES1. This analysis is crucial for researchers, scientists, and drug development professionals seeking to understand the broader cellular impact of YES1 inhibition and to contextualize the effects of this compound within the landscape of targeted cancer therapies.
YES1, a member of the SRC family of non-receptor tyrosine kinases, is a critical node in several signaling pathways that regulate cell growth, proliferation, and survival.[3][4][5] this compound exerts its anti-tumor activity by selectively inhibiting YES1, thereby impacting downstream signaling cascades.[1][2] Key among these are the MAPK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.[6] Furthermore, YES1 is known to directly interact with and phosphorylate YAP1, a key transcriptional regulator in the Hippo pathway, influencing its nuclear translocation and activity.[3][4]
This guide will present a comparative view by examining published phosphoproteomic data from studies on inhibitors of the RAF-MEK-ERK pathway, a central downstream effector of YES1 signaling. By analyzing the changes in the phosphoproteome upon treatment with these inhibitors, we can infer the potential downstream consequences of YES1 inhibition with this compound.
Data Presentation: A Comparative Look at Phosphoproteomic Changes
The following tables summarize quantitative data from phosphoproteomic studies of RAF and MEK inhibitors. This data provides a benchmark for understanding the potential breadth and nature of phosphoproteomic alterations that may occur following treatment with a selective YES1 inhibitor like this compound.
Table 1: Quantitative Phosphoproteomic Analysis of RAF Inhibitor Treatment
| Study Reference | Cell Line | RAF Inhibitor | Number of Identified Phosphosites | Number of Quantified Phosphosites | Key Findings |
| Unbiased Proteomic and Phosphoproteomic Analysis...[7] | BRAF V600E Mutant Glioma Xenografts | Trametinib (MEK inhibitor often used with RAF inhibitors) | 30,928 | 17,444 | Combination with an mTOR inhibitor led to broad suppression of cyclin-dependent kinase activity. |
| Time-resolved Phosphoproteome Analysis...[8][9] | Colo205, HCT116 | Vemurafenib (PLX4032) | 37,910 | 660 (dynamically modulated) | 83% of dynamic phosphosites correlated with phospho-ERK levels, indicating high specificity. |
| A Phosphoproteomic Comparison of B-RAFV600E and MKK1/2 Inhibitors...[10] | WM239A melanoma | PLX4032 (Vemurafenib) | 23,986 | 23,986 | 1,317 phosphosites reproducibly decreased in response to the inhibitor. |
Table 2: Quantitative Phosphoproteomic Analysis of MEK Inhibitor Treatment
| Study Reference | Cell Line | MEK Inhibitor | Number of Identified Phosphosites | Number of Quantified Phosphosites | Key Findings |
| Phosphoproteomics reveals MAPK inhibitors enhance MET- and EGFR-driven AKT signaling...[11] | A427, A549 | Selumetinib (AZD6244) | 9,075 | 9,075 | 567 phosphosites were more abundant and 512 were less abundant after MEK inhibition. |
| A Phosphoproteomic Comparison of B-RAFV600E and MKK1/2 Inhibitors...[10] | WM239A melanoma | AZD6244 (Selumetinib) | 23,986 | 23,986 | The majority of phosphosites were responsive to both RAF and MEK inhibitors. |
| Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo...[12] | In vivo mouse tissues | GSK1120212, PD0325901 | Not specified | 5,325-7,839 proteins per tissue | Provided a systems-level view of MEK inhibitor effects across different organs. |
Experimental Protocols
Understanding the methodologies behind the data is critical for accurate interpretation and comparison. The following sections detail the typical experimental workflows used in the cited phosphoproteomic studies.
General Experimental Workflow for Phosphoproteomic Analysis
References
- 1. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of YES1 in Cancer: The Putative Target in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. YES1 Gene: Function, Expression, and Clinical Significance [learn.mapmygenome.in]
- 6. What are YES1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Unbiased Proteomic and Phosphoproteomic Analysis Identifies Response Signatures and Novel Susceptibilities After Combined MEK and mTOR Inhibition in BRAFV600E Mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-resolved Phosphoproteome Analysis of Paradoxical RAF Activation Reveals Novel Targets of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Phosphoproteomic Comparison of B-RAFV600E and MKK1/2 Inhibitors in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoproteomics reveals MAPK inhibitors enhance MET- and EGFR-driven AKT signaling in KRAS-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of CH6953755
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like CH6953755, a selective YES1 kinase inhibitor, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols for hazardous waste management minimizes the risk of exposure and ensures regulatory compliance. This guide provides a procedural, step-by-step approach to the safe disposal of this compound and associated contaminated materials.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's specific chemical hygiene plan and hazardous waste management guidelines. All personnel involved in the handling and disposal of this compound must be trained on the potential hazards and the required safety protocols.[2]
Personal Protective Equipment (PPE):
A standard set of PPE should be worn at all times when handling this compound to prevent accidental contact.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Protects against skin contact. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and aerosols. |
II. Waste Segregation and Collection
Proper segregation of waste streams is fundamental to safe and compliant disposal.[3] Do not mix different categories of waste. All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4]
| Waste Stream | Collection Container | Disposal Procedure |
| Unused/Expired Solid Compound | Original, sealed container or a new, clearly labeled, and sealed container. | Collect and store in a designated hazardous waste accumulation area. |
| Contaminated Labware (e.g., vials, pipette tips, tubes) | Puncture-resistant, sealed container labeled as "Hazardous Waste". | Collect all disposable labware that has come into contact with this compound. |
| Contaminated PPE (e.g., gloves, weighing papers) | Sealed plastic bag or container labeled as "Hazardous Waste". | Carefully doff PPE to avoid self-contamination and place it in the designated container. |
| Liquid Waste (e.g., solutions in DMSO or other solvents) | Compatible, leak-proof, and sealed container. | Segregate based on solvent type (e.g., halogenated vs. non-halogenated). |
III. Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the disposal of this compound.
-
Preparation: Ensure all necessary PPE is worn and the designated waste accumulation area is prepared.
-
Waste Collection:
-
Solid Waste: Carefully place all solid waste, including unused compound and contaminated disposables, into their designated, labeled containers.[5]
-
Liquid Waste: Collect all solutions containing this compound in a compatible, labeled container. Do not fill containers beyond 90% capacity to prevent spills.[6]
-
-
Container Sealing and Labeling: Securely seal all waste containers. Ensure each container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the date of initial waste accumulation.[4]
-
Temporary Storage: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic and drains.[4]
-
Decontamination of Work Area: Clean and decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating solution or as per your institution's guidelines.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[7] Never dispose of this compound down the drain or in the regular trash.[7]
IV. Experimental Workflow for Disposal
The logical flow of the disposal process is crucial for ensuring safety and compliance.
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Incorporating highly potent drug products into your facility | CRB Insights [crbgroup.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling CH6953755
For researchers, scientists, and drug development professionals, this guide provides crucial safety protocols and logistical information for handling the selective YES1 kinase inhibitor, CH6953755. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
This compound is an orally active, potent small molecule inhibitor of YES1 kinase, utilized in cancer research for its antitumor properties.[1][2] As with any potent, research-grade compound, proper handling and personal protective equipment (PPE) are paramount to minimize exposure risk. The following guidelines are based on standard laboratory safety practices for hazardous chemicals and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound, whether in solid or solution form, must use the following equipment.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Given that this compound is often dissolved in DMSO, which can facilitate skin absorption of other substances, glove integrity is critical. |
| Body Protection | A lab coat or a disposable gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities. | Minimizes inhalation of airborne particles or aerosols. |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is essential for both safety and regulatory compliance.
Handling and Storage
-
Preparation : Before handling, ensure a designated workspace is clean and uncluttered. An emergency eyewash station and safety shower should be readily accessible.
-
Weighing (Solid Form) : If working with the powdered form of this compound, conduct weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Solution Preparation : this compound is often supplied in a Dimethyl Sulfoxide (DMSO) solution.[1] Handle all solutions in a chemical fume hood.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate : Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For liquid spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Clean : Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Dispose : Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation : Collect all this compound waste in a designated, labeled, and sealed container.
-
Compliance : Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Handling this compound
The following diagram outlines the procedural flow for safely incorporating this compound into a laboratory experiment.
Caption: Workflow for safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
